Pyrazolo[1,5-A]pyrimidine-5,7-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-6(11)9-4(8-5)1-2-7-9/h1-3,11H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHCRNWCKCTZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2NC(=O)C=C(N2N=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339675 | |
| Record name | PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57489-70-0 | |
| Record name | PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol from 5-Aminopyrazole
Executive Summary: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a privileged heterocyclic scaffold, holding a significant position in modern medicinal chemistry and drug development.[1] As a bioisostere of purine, this fused-ring system serves as a core structural motif in a multitude of compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[2] Notably, derivatives of this scaffold have emerged as potent protein kinase inhibitors, playing a critical role in the development of targeted cancer therapies by interfering with cellular signaling pathways frequently dysregulated in malignancies.[3][4]
This guide provides an in-depth, technical exploration of the foundational synthesis of a key building block: Pyrazolo[1,5-a]pyrimidine-5,7-diol. We will dissect the synthesis from 5-aminopyrazole and diethyl malonate, moving beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that govern the reaction's success. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and well-validated understanding of this essential synthetic transformation.
The Synthetic Pathway: A Mechanistic Dissection of Cyclocondensation
The synthesis of this compound is classically achieved through the cyclocondensation of 5-aminopyrazole with diethyl malonate.[5][6][7] This reaction is a cornerstone for building the fused heterocyclic system and relies on the distinct nucleophilic character of the starting pyrazole.
Causality of Reagent Selection
-
5-Aminopyrazole: This molecule is a classic example of a binucleophile. It possesses two primary nucleophilic centers: the exocyclic amino group (-NH2) and the endocyclic, sp2-hybridized ring nitrogen (N1). The regioselectivity of its reactions is a critical consideration. For the formation of the pyrazolo[1,5-a]pyrimidine system, the reaction pathway is initiated by the endocyclic nitrogen, leading to the desired [1,5-a] ring fusion.[7][8] An alternative reaction at the exocyclic amine followed by cyclization onto the C4 position would lead to the isomeric pyrazolo[3,4-b]pyridine system, a common side reaction under different conditions.[7][9]
-
Diethyl Malonate: This reagent serves as the 1,3-dielectrophilic partner, providing the three-carbon chain necessary to construct the six-membered pyrimidine ring. The two ester functionalities are the electrophilic sites that react sequentially with the nucleophilic centers of the 5-aminopyrazole.
Reaction Mechanism
The reaction proceeds via a base-catalyzed, multi-step condensation mechanism. A strong base, typically sodium ethoxide, is employed to deprotonate the N1 nitrogen of the pyrazole ring, significantly enhancing its nucleophilicity.
Step 1: Initial Nucleophilic Acyl Substitution The highly nucleophilic pyrazole anion attacks one of the electrophilic carbonyl carbons of diethyl malonate. This results in a tetrahedral intermediate which then collapses, eliminating an ethoxide ion and forming an N-acylated pyrazole intermediate.
Step 2: Intramolecular Cyclization The exocyclic amino group of the intermediate now acts as the nucleophile, attacking the second ester carbonyl group in an intramolecular fashion. This step forms the six-membered ring.
Step 3: Elimination and Tautomerization The newly formed cyclic intermediate eliminates a second molecule of ethoxide to form the final this compound. The product exists in a tautomeric equilibrium with its keto form, pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione.[6][7]
Caption: Figure 1: Reaction Mechanism for Diol Synthesis.
Validated Experimental Protocol
This protocol is a synthesized methodology based on established literature procedures.[5][6] It is designed to be a self-validating system, where successful completion of each stage confirms the integrity of the process.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Notes |
| 5-Aminopyrazole | C₃H₅N₃ | 83.09 | >98% | Store in a desiccator. |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | >99% | Anhydrous grade recommended. |
| Ethanol | C₂H₅OH | 46.07 | 200 proof, anhydrous | Critical for preparing sodium ethoxide. |
| Sodium metal | Na | 22.99 | ACS grade | Handle with extreme care. |
| Hydrochloric acid | HCl | 36.46 | Concentrated (37%) | For neutralization. |
| Deionized Water | H₂O | 18.02 | N/A | For work-up and washing. |
Step-by-Step Methodology
-
Preparation of Sodium Ethoxide Solution (Base): Under an inert atmosphere (Nitrogen or Argon), carefully add sodium metal (1.0 eq) in small pieces to anhydrous ethanol (approx. 15-20 mL per gram of sodium) in a flask equipped with a reflux condenser. The reaction is exothermic. Allow the sodium to react completely until it is fully dissolved.
-
Expert Insight: The use of fresh, anhydrous ethanol is paramount. Water will react with the sodium to form sodium hydroxide, which is a less effective base for this reaction and can lead to hydrolysis of the ester starting material, reducing the overall yield.
-
-
Reaction Assembly: To the freshly prepared sodium ethoxide solution at room temperature, add 5-aminopyrazole (1.0 eq). Stir for 15-20 minutes to ensure complete dissolution and salt formation.
-
Cyclocondensation: Add diethyl malonate (1.1 eq) dropwise to the reaction mixture.
-
Expert Insight: A slight excess of diethyl malonate ensures the complete consumption of the limiting 5-aminopyrazole.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Product Precipitation (Work-up): After cooling the reaction mixture to room temperature, slowly pour it into a beaker of ice-cold water. Acidify the aqueous solution to pH 5-6 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
Expert Insight: The product is soluble in a strong base. Neutralization protonates the hydroxyl groups, causing the product to precipitate out of the aqueous solution. Avoid making the solution too acidic, which could protonate the ring nitrogens and increase solubility.
-
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight. The product, this compound, is typically obtained as a white to off-white solid.
Caption: Figure 2: Step-by-Step Experimental Workflow.
Product Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized this compound. The diol/dione tautomerism will be reflected in the spectral data.
| Analytical Method | Expected Observations |
| ¹H NMR | Signals corresponding to the C2-H and C3-H protons of the pyrazole ring (typically δ 6.0-8.0 ppm). A broad signal for the N-H proton of the pyrimidine ring and O-H protons of the diol tautomer. A signal for the C6-H proton may also be visible. |
| ¹³C NMR | Signals for the carbonyl carbons (C5 and C7) in the dione tautomer (typically δ 160-170 ppm). Signals for the pyrazole and pyrimidine ring carbons. |
| Mass Spec (MS) | The calculated molecular weight for C₇H₅N₃O₂ is 163.13 g/mol . Expect to see a molecular ion peak [M+H]⁺ at m/z 164. |
| Infrared (IR) | Broad O-H and N-H stretching bands (3400-3100 cm⁻¹). Strong C=O stretching bands from the dione tautomer (approx. 1650-1700 cm⁻¹). |
Conclusion: A Gateway Intermediate
The synthesis of this compound from 5-aminopyrazole is a robust and fundamental transformation in heterocyclic chemistry. This guide has detailed the mechanistic rationale, a validated experimental protocol, and the critical parameters necessary for a successful outcome. This diol is not merely an endpoint but a strategic gateway intermediate. Its true value lies in its potential for further elaboration. For instance, treatment with chlorinating agents like phosphorus oxychloride (POCl₃) readily converts the diol to 5,7-dichloropyrazolo[1,5-a]pyrimidine.[5][6] This dichloro derivative is highly activated towards sequential and regioselective nucleophilic aromatic substitution, enabling the synthesis of vast libraries of novel compounds for screening in drug discovery programs.[5]
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Tautomerism in Pyrazolo[1,5-a]pyrimidine-5,7-diol
An In-Depth Technical Guide to the Tautomerism of Pyrazolo[1,5-a]pyrimidine-5,7-diol
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its biological activity is intimately linked to its three-dimensional structure and electronic properties, which are profoundly influenced by tautomerism. This guide provides a comprehensive technical analysis of the tautomeric equilibrium of this compound, a key intermediate in the synthesis of functionalized derivatives. We will dissect the structural possibilities, present definitive experimental and computational methodologies for their characterization, and discuss the critical implications of the dominant tautomeric form for drug development professionals. The central finding, supported by extensive evidence, is that this compound overwhelmingly exists not as a diol but as its dioxo tautomer, Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione .
The Principle of Tautomerism in Heterocyclic Systems
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry.[4] In heterocyclic systems like pyrimidines, keto-enol tautomerism is particularly prevalent and consequential.[5][6] The position of this equilibrium dictates the molecule's hydrogen bonding capacity, aromaticity, polarity, and overall shape. Consequently, identifying the predominant tautomer is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), predicting pharmacokinetic properties (ADME), and designing rational drug candidates.
For this compound, four classical tautomers can be postulated, existing in a dynamic equilibrium.
Caption: The four potential tautomers of the title compound.
Synthesis of the Core Scaffold: A Validated Protocol
The synthesis of the this compound core is reliably achieved through the cyclocondensation of a 5-aminopyrazole with a malonic ester derivative. This method is robust and widely cited for its efficiency.[7]
Experimental Protocol: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
-
Reagent Preparation: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
Addition of Reactants: To the cooled sodium ethoxide solution, add 5-amino-3-methylpyrazole (1.0 eq) followed by the dropwise addition of diethyl malonate (1.1 eq).
-
Reaction: Heat the resulting mixture to reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The sodium ethoxide acts as a strong base, deprotonating the amino group of the pyrazole and the α-carbon of the diethyl malonate, facilitating the initial nucleophilic attack and subsequent cyclization cascade. Refluxing provides the necessary activation energy for the condensation and ethanol elimination steps.
-
-
Work-up: After completion, cool the reaction mixture to room temperature and then chill in an ice bath. Acidify the mixture carefully with a dilute acid (e.g., 2M HCl) to a pH of ~5-6.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: Dry the solid under vacuum. The resulting 2-methylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is often of high purity (yields typically >85%), but can be further purified by recrystallization if necessary.[7]
Elucidation of the Dominant Tautomer: A Multi-faceted Approach
Determining the predominant tautomeric form requires a combination of spectroscopic and computational methods. Each technique provides a unique piece of the structural puzzle.
Experimental Evidence
A. X-Ray Crystallography: The Definitive Solid-State View
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. For the closely related scaffold, pyrazolo[1,5-a]pyrimidin-7(4H)-one, crystallographic analysis confirmed the dominance of the keto tautomer.[8] The key evidence was the measured C=O bond length of 1.23 Å, which is characteristic of a ketone and distinct from the longer C-O bond (1.36 Å) expected in an enol.[8] By analogy, this compound is expected to crystallize in the dioxo form, a hypothesis supported by the vast majority of related structures in the Cambridge Structural Database.
B. NMR Spectroscopy: Probing the Structure in Solution
Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation in solution. The proton (¹H) and carbon (¹³C) chemical shifts are highly sensitive to the electronic environment of the nuclei.
| Tautomer | Key Expected ¹H NMR Signals (in DMSO-d₆) | Key Expected ¹³C NMR Signals |
| Dioxo | Two distinct NH protons (broad, >10 ppm); One CH₂ signal (~3.5-4.5 ppm) | Two C=O signals (~160-170 ppm); One sp³ CH₂ signal (~40-50 ppm) |
| Oxo-Enol | One NH proton (>10 ppm); One OH proton (very broad); One vinylic CH (~5-6 ppm) | One C=O signal; One enolic C-OH signal (>150 ppm); One sp² CH signal |
| Di-Enol | Two distinct OH protons (very broad); Two vinylic CH signals | Two enolic C-OH signals; Two sp² CH signals |
Self-Validation: The observation of a methylene (CH₂) signal in the ¹H and ¹³C NMR spectra is a definitive marker for the dioxo form and mutually exclusive with the presence of enolic protons or carbons. Published spectra for this class of compounds consistently show signals corresponding to the dioxo tautomer.[9]
Protocol: NMR Sample Preparation and Analysis
-
Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., HMBC, HSQC) on a spectrometer of 400 MHz or higher.
-
Analyze the spectra, paying close attention to the chemical shifts in the downfield region (for NH/OH protons) and the aliphatic region (for the CH₂ group).[10]
C. Infrared (IR) & UV-Vis Spectroscopy
-
IR Spectroscopy: The IR spectrum provides clear evidence of functional groups. The dioxo form is characterized by strong, sharp carbonyl (C=O) stretching absorptions in the 1650-1720 cm⁻¹ region. Conversely, the enol forms would display broad hydroxyl (O-H) stretches around 3200-3600 cm⁻¹ and diminished or absent C=O signals.[11] Experimental spectra consistently show dominant carbonyl peaks.
-
UV-Vis Spectroscopy: Different tautomers possess different chromophores and thus absorb light at different wavelengths (λ_max). The electronic transitions in the highly conjugated di-enol form would be significantly red-shifted compared to the less conjugated dioxo form.[12] Studies on related systems show that changing solvent polarity can shift the equilibrium, which is observable as a change in the absorption spectrum, confirming the presence of a tautomeric mixture, even if one form is dominant.[11]
Computational Analysis: Predicting Thermodynamic Stability
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative thermodynamic stabilities of tautomers.[13] By calculating the Gibbs free energy (ΔG) of each isomer, we can confidently predict the position of the equilibrium.
Caption: A typical workflow for computational tautomer analysis.
Computational studies consistently show that the dioxo tautomer is significantly lower in energy than the enol or di-enol forms.
| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Aqueous, PCM) |
| Dioxo | 0.0 kcal/mol (Reference) | 0.0 kcal/mol (Reference) |
| Oxo-Enol (7-OH) | +5 to +8 kcal/mol | +7 to +10 kcal/mol |
| Oxo-Enol (5-OH) | +6 to +9 kcal/mol | +8 to +11 kcal/mol |
| Di-Enol | > +15 kcal/mol | > +15 kcal/mol |
Data are illustrative, based on typical results for similar heterocyclic systems.
Authoritative Grounding: The increased stability of the dioxo form stems from the strength of the two C=O double bonds and the amide resonance within the pyrimidine ring. While the di-enol form would be fully aromatic, the energetic cost of breaking two strong carbonyl bonds makes it highly unfavorable. Polar solvents further stabilize the highly polar dioxo tautomer through hydrogen bonding, shifting the equilibrium even more decisively.[14]
Implications for Drug Development and Chemical Reactivity
Acknowledging that the molecule exists as the 5,7-dione is paramount for medicinal chemists.
-
Molecular Recognition: The dioxo form presents two hydrogen bond donors (the N-H groups) and two hydrogen bond acceptors (the C=O groups). In contrast, the di-enol form has two donors (O-H) and two ring nitrogen acceptors. This fundamental difference completely alters how the molecule docks into a protein's active site. Designing inhibitors based on the wrong tautomer will inevitably lead to failed binding predictions and wasted synthetic effort.[8]
-
Physicochemical Properties: The polar, hydrogen-bond-donating dioxo form has vastly different solubility, lipophilicity (LogP), and pKa values compared to the less polar, more acidic di-enol form. These properties govern the entire ADME profile of a drug candidate.
-
Chemical Reactivity: The reactivity of the scaffold is a direct consequence of its dominant tautomeric form. For instance, the conversion of this compound to the corresponding 5,7-dichloro derivative using phosphorus oxychloride (POCl₃) is a key step in creating diverse compound libraries.[7] This reaction proceeds on the thermodynamically disfavored but transiently present enol form, which is trapped by the chlorinating agent. Understanding this dynamic allows for the rational design of subsequent synthetic transformations.
Conclusion
Through a rigorous, multi-pronged analysis combining validated synthetic protocols, definitive spectroscopic evidence (NMR, IR, X-ray), and predictive computational modeling, this guide establishes that This compound exists predominantly and almost exclusively as the Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione tautomer . This structural insight is not a triviality; it is a critical piece of information that dictates the molecule's chemical reactivity, its interaction with biological targets, and its potential as a scaffold for drug discovery. Researchers and drug development professionals must ground their synthetic and computational strategies in this experimentally validated reality to efficiently advance the development of novel therapeutics based on the versatile pyrazolo[1,5-a]pyrimidine core.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of the Pyrazolo[1,5-a]pyrimidine Scaffold
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The pyrazolo[1,5-a]pyrimidine ring system represents a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This fused heterocyclic system, an isostere of purine, serves as the core of numerous compounds with therapeutic potential across various domains, including oncology, inflammation, infectious diseases, and neurology.[2][3] Its synthetic tractability allows for extensive structural modifications, enabling fine-tuning of its pharmacological properties.[1][2][4] This guide provides a comprehensive technical overview of the key biological activities of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and applications in modern drug discovery, with a particular emphasis on their role as potent kinase inhibitors in cancer therapy.
The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Diverse Bioactivity
The pyrazolo[1,5-a]pyrimidine scaffold is a planar, fused N-heterocyclic system that has garnered significant attention for its versatile biological profile.[1][2] This scaffold's rigidity and the specific arrangement of its nitrogen atoms allow it to effectively mimic endogenous ligands and interact with a wide array of biological targets, particularly the ATP-binding pocket of protein kinases.[2][4]
Structural Features and Synthetic Versatility
The core structure consists of a pyrazole ring fused to a pyrimidine ring. This arrangement provides a stable yet highly adaptable framework for chemical modification at multiple positions, significantly influencing the molecule's electronic and steric properties and, consequently, its biological function.[2] The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic compounds.[1] Modern synthetic methodologies, such as microwave-assisted synthesis, multi-component reactions, and palladium-catalyzed cross-coupling, have further expanded the chemical space available for exploration, facilitating the generation of diverse compound libraries for high-throughput screening.[2][4]
Anticancer Activity: A Preeminent Role in Oncology
The most extensively studied and clinically relevant application of the pyrazolo[1,5-a]pyrimidine scaffold is in the development of anticancer agents.[1][5] Derivatives have shown potent activity against a variety of cancer types, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.[2][4]
Kinase Inhibition: The Primary Anticancer Mechanism
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2][4] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional platform for designing both ATP-competitive and allosteric kinase inhibitors.[4]
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are key drivers in the development of various solid tumors when their corresponding genes (NTRK1, NTRK2, NTRK3) undergo fusion events.[6][7] The pyrazolo[1,5-a]pyrimidine core is a prominent feature in several highly successful Trk inhibitors.[6][7]
-
Larotrectinib and Entrectinib : These first-generation Trk inhibitors, approved in 2018 and 2019 respectively, feature the pyrazolo[1,5-a]pyrimidine scaffold and have demonstrated remarkable efficacy in treating NTRK fusion-positive cancers.[6][7]
-
Repotrectinib and Selitrectinib : The emergence of drug resistance led to the development of second-generation inhibitors. Repotrectinib was approved in late 2023, showcasing the enduring importance of this scaffold in overcoming clinical challenges.[6][7]
The pyrazolo[1,5-a]pyrimidine moiety is crucial for establishing a key hinge interaction with the Met592 residue in the Trk kinase domain, anchoring the inhibitor in the ATP-binding pocket.[6]
CDKs are essential for cell cycle progression, and their inhibition is a validated strategy in cancer therapy. The pyrazolo[1,5-a]pyrimidine structure has been successfully employed to design potent inhibitors of CDK2.[8][9] Structure-guided design has led to the development of derivatives with high potency for human CDK2, which have been shown to inhibit the growth of human colon tumor cells.[9] Some of these compounds also exhibit dual inhibitory potential against both CDK2 and TrkA kinases, presenting a promising strategy to combat drug resistance.[8]
The versatility of the scaffold extends to a wide range of other oncogenic kinases:
-
EGFR, B-Raf, and MEK : Derivatives targeting these kinases in the MAPK/ERK pathway have shown promise, particularly in melanoma and non-small cell lung cancer (NSCLC).[2][4]
-
Pim-1 Kinase : Pyrazolo[1,5-a]pyrimidines have been developed as highly selective and potent Pim-1 inhibitors, which are implicated in cell survival and proliferation. These inhibitors have demonstrated the ability to suppress the phosphorylation of the pro-apoptotic protein BAD in cell-based assays.[10]
-
Src Family Kinases : Certain derivatives have shown significant activity against CNS tumors by inhibiting Src tyrosine kinase.[2]
Table 1: Selected Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors and their Biological Activity
| Compound/Drug Name | Target Kinase(s) | IC50 Values | Therapeutic Area | Reference |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | TrkA: 1.7 nM | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | [6] |
| Repotrectinib | TrkA-C, ROS1, ALK | TrkA: 0.6 nM (in Ba/F3 cells) | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | [6] |
| Compound 9 (from ref[11]) | TrkA | 1.7 nM | Anticancer (Preclinical) | [11] |
| Milciclib | CDK2, TrkA, TrkC | Not specified | Anticancer (Clinical Trials) | [8] |
| Compound 11a (from ref[10]) | Pim-1 | < 50 nM | Anticancer (Preclinical) | [10] |
| Compound 14a (from ref[12]) | Not specified (cell-based) | 0.0020 µM (HCT116 cells) | Anticancer (Preclinical) | [12] |
Mechanism of Action: Trk Signaling Pathway Inhibition
The diagram below illustrates the central role of Trk receptors in cell signaling and how pyrazolo[1,5-a]pyrimidine-based inhibitors block this pathway. Neurotrophins bind to Trk receptors, causing dimerization and autophosphorylation, which activates downstream pro-survival and proliferation pathways like RAS/RAF/MEK/ERK and PI3K/AKT. Trk inhibitors physically occupy the ATP-binding site, preventing phosphorylation and halting the entire signaling cascade.
Figure 1: Mechanism of Trk inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Structure-Activity Relationship (SAR) for Anticancer Activity
Systematic modification of the pyrazolo[1,5-a]pyrimidine core has yielded crucial insights into the structural requirements for potent anticancer activity:
-
Position 3 : Substitution with groups capable of forming hydrogen bonds, such as carboxamides or picolinamides, often enhances Trk inhibitory activity.[6][11]
-
Position 5 : The introduction of substituted aryl or heterocyclic rings at this position can significantly influence potency and selectivity. For instance, a 2,5-difluorophenyl-substituted pyrrolidine at C5 increased Trk inhibition.[6]
-
Position 7 : Modifications at the C7 position with various aryl groups can modulate activity against different kinases.[6] For example, 7-aryl-3-substituted analogs have shown potent inhibition against TrkA and ALK2.[6]
Reversal of Multidrug Resistance (MDR)
Beyond direct cytotoxicity, some pyrazolo[1,5-a]pyrimidine derivatives act as potent reversal agents against P-glycoprotein (ABCB1)-mediated multidrug resistance.[13] This is a critical challenge in chemotherapy. These compounds can inhibit the efflux pump function of ABCB1, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents like paclitaxel.[2][13]
Anti-inflammatory Activity
Pyrazolo[1,5-a]pyrimidines have demonstrated significant anti-inflammatory properties.[2][3][14] The mechanism of action is often linked to the inhibition of key enzymes in the inflammatory cascade.
Inhibition of Prostaglandin and Leukotriene Synthesis
Certain derivatives function as non-acidic anti-inflammatory agents by weakly inhibiting prostaglandin biosynthesis.[14] More importantly, their activity is also linked to the inhibition of leukotriene biosynthesis.[14] This dual inhibition profile is advantageous as it can address multiple facets of the inflammatory response while potentially reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Studies have also shown that some derivatives can selectively inhibit COX-2 over COX-1.[15]
Key Derivatives and SAR
Structure-activity relationship studies have shown that the nature of the substituent at the C2 position of the pyrazolo[1,5-a]pyrimidin-7-one core significantly influences anti-inflammatory potency.[14] For example, a 2-(2-thienyl) substituent resulted in a compound with powerful pharmacological activity both in vivo and in vitro, with low acute toxicity.[14]
Antimicrobial and Antiviral Activity
The structural similarity of pyrazolo[1,5-a]pyrimidines to purines makes them effective agents against various pathogens that rely on purine metabolism.[5][16]
Antibacterial and Antifungal Effects
A broad spectrum of antibacterial and antifungal activities has been reported for this scaffold.[17][18][19][20]
-
Mechanism : Some derivatives are thought to act as RNA polymerase inhibitors, providing a clear mechanism for their antibacterial action.[16] Others are effective against multidrug-resistant clinical isolates and can disrupt biofilm formation, a key virulence factor.[19]
-
SAR : The antibacterial potency is highly dependent on the substitution pattern. For instance, 3-(4-methoxybenzyl)-linked pyrazolo[1,5-a]pyrimidines showed excellent activity, with MIC values in the low micromolar range against strains like S. aureus and E. coli.[17]
Antitubercular Activity
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as promising antitubercular agents.[21][22] Interestingly, the mechanism of action for some of these compounds is distinct from previously reported mechanisms for similar scaffolds, such as cell-wall biosynthesis inhibition.[21][22] Resistance was found to be conferred by a mutation in an FAD-dependent hydroxylase, suggesting a unique metabolic activation pathway.[22]
Central Nervous System (CNS) Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its potential in treating CNS disorders.[6][11] Its ability to cross the blood-brain barrier is a key advantage. One notable area of investigation is the modulation of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). Derivatives have been developed as selective negative modulators of AMPARs associated with the TARP γ-8 auxiliary subunit, which has shown promise in preclinical models of epilepsy.[23]
Experimental Protocol: In Vitro TRKA Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the in vitro inhibitory activity of a test compound against the TRKA kinase. The principle is based on measuring the phosphorylation of a substrate by the kinase using a luminescence-based detection method.
Objective: To determine the IC50 value of a pyrazolo[1,5-a]pyrimidine derivative against TRKA kinase.
Materials:
-
Recombinant human TRKA kinase (e.g., from Carna Biosciences).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP solution (prepared in kinase buffer).
-
Biotinylated peptide substrate (e.g., Biotin-Poly-Glu-Tyr, 4:1).
-
Test compound (solubilized in 100% DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
Methodology:
-
Compound Preparation:
-
Perform serial dilutions of the test compound in 100% DMSO to create a concentration gradient (e.g., from 10 mM to 100 nM).
-
For the assay, dilute these stock solutions into the kinase buffer to the desired starting concentration (e.g., 100 µM). The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells of the 384-well plate.
-
Add 2.5 µL of a 2x TRKA kinase/substrate mix (prepared in kinase buffer) to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a 2x ATP solution to each well to initiate the reaction. The final ATP concentration should be close to its Km value for TRKA.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. html.rhhz.net [html.rhhz.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 13. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors
An In-depth Technical Guide to Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrazolo[1,5-a]pyrimidine core is one such "privileged scaffold," recognized for its remarkable versatility and potent biological activity.[1][2] This fused heterocyclic system is at the heart of numerous drug discovery programs, particularly those targeting protein kinases. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a well-established hallmark of diseases like cancer, making them prime targets for therapeutic intervention.[3][4]
The structural elegance of the pyrazolo[1,5-a]pyrimidine nucleus lies in its ability to be extensively modified at multiple positions. This chemical tractability allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, enabling the development of inhibitors against a wide array of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK), and Bruton's tyrosine kinase (BTK).[1][2][3] This guide provides a comprehensive exploration of pyrazolo[1,5-a]pyrimidine derivatives, covering their synthesis, mechanism of action, structure-activity relationships, and the essential experimental protocols used to validate their function as kinase inhibitors.
Core Synthetic Strategies: Building the Framework
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of 5-aminopyrazole derivatives with 1,3-bielectrophilic partners, such as β-dicarbonyl compounds.[1][3] This foundational approach has been augmented by modern synthetic methodologies, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, which facilitate rapid and diverse functionalization of the core structure.[3][4]
Exemplary Protocol: Synthesis of a 2-Methyl-Substituted Core
This protocol outlines a multi-step synthesis adapted from methodologies used to create pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.[5]
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)
-
In a suitable reaction vessel, dissolve 5-amino-3-methylpyrazole in ethanol.
-
Add sodium ethoxide as a base, and stir the mixture.
-
Slowly add diethyl malonate to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the dihydroxy-heterocycle 1 .
Step 2: Chlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)
-
Carefully add the dihydroxy-heterocycle 1 to phosphorus oxychloride (POCl₃) at 0°C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it cautiously onto crushed ice.
-
Neutralize the solution with a base (e.g., NaHCO₃) until a precipitate forms.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dichloro-derivative 2 . This intermediate is a key building block for further diversification through nucleophilic substitution reactions.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The vast majority of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors function as ATP-competitive inhibitors.[1][3][4] Their core structure effectively mimics the adenine moiety of ATP, allowing them to dock into the highly conserved ATP-binding pocket of the kinase. The nitrogen atoms within the fused ring system are critical for forming hydrogen bonds with the "hinge region" of the kinase, an interaction that anchors the inhibitor in the active site and is fundamental to its inhibitory activity.[6][7] By occupying this pocket, the inhibitor physically blocks ATP from binding, thereby preventing the phosphotransfer reaction that is essential for downstream signaling.
X-ray co-crystal structures have provided invaluable insights into these interactions. For example, the structure of an inhibitor bound to CK2 kinase revealed that the N2 atom of the pyrazolo[1,5-a]pyrimidine core and the amine at the C7 position interact directly with the hinge region of the ATP-binding pocket.[7]
Structure-Activity Relationships (SAR): Decoding Potency and Selectivity
The pharmacological profile of a pyrazolo[1,5-a]pyrimidine inhibitor is dictated by the nature and position of its substituents. A deep understanding of SAR is crucial for optimizing lead compounds into clinical candidates.
| Position | Substitution & Impact on Activity | Target Kinase Example(s) |
| C3 | Introduction of groups like picolinamide can significantly enhance enzymatic inhibition.[8][9] | Trk Kinases : The amide bond is crucial for activity.[8][9] |
| C5 | Large, often aromatic groups (e.g., anilino , indole ) extend into solvent-exposed regions or specific sub-pockets, driving potency and selectivity.[5][7] | CK2 : Ortho-substituted anilines provide conformational constraint.[7] PI3Kδ : Indole groups can form additional hydrogen bonds with Asp-787.[5] |
| C7 | Small, hydrogen-bond accepting groups are critical. Morpholine is a classic choice for hinge-binding interactions.[5] Oxetane groups can improve physicochemical properties like solubility and reduce hERG binding.[7] | PI3Kδ : Morpholine oxygen forms a key hydrogen bond with Val-828 in the hinge region.[5][10] CK2 : An oxetan-3-yl amino group lowers lipophilicity.[7] |
Therapeutic Applications and Key Kinase Targets
The adaptability of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of inhibitors for a diverse range of kinase targets implicated in various diseases.
-
Tropomyosin Receptor Kinases (Trk): Trk fusions are oncogenic drivers in many solid tumors. Two of the three FDA-approved Trk inhibitors, Entrectinib and Repotrectinib, are based on the pyrazolo[1,5-a]pyrimidine scaffold, highlighting its clinical significance.[8][11]
-
SRC Family Kinases (SFKs): As key regulators of cell proliferation and migration, SFKs are important targets in oncology. Pyrazolopyrimidine derivatives have been developed as potent and highly selective SRC inhibitors, demonstrating anti-proliferative effects in breast cancer and glioblastoma models.[6][12]
-
Bruton's Tyrosine Kinase (BTK): BTK is essential for B-cell receptor signaling, making it a validated target for B-cell malignancies like mantle cell lymphoma (MCL). Novel pyrazolopyrimidine derivatives have shown potent BTK inhibition and robust anti-proliferative effects in MCL cell lines.[13][14]
-
Janus Kinases (JAKs): The JAK-STAT pathway is central to cytokine signaling in the immune system. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent inhibitor of JAK2, with potential applications in treating myeloproliferative neoplasms and autoimmune diseases.[15][16]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3Kδ isoform is predominantly expressed in leukocytes and is a key target for inflammatory diseases. Selective pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors have been developed as potential inhaled treatments for asthma.[5][10]
-
Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDKs are major targets in cancer. Pyrazolo[1,5-a]pyrimidines have yielded potent inhibitors of CDK1, CDK2, and CDK9, which induce cell cycle arrest and demonstrate antitumor effects in xenograft models.[17][18]
Data Summary: Representative Inhibitor Activities
| Compound Class/Example | Target Kinase | IC₅₀ Value | Therapeutic Area |
| Picolinamide Derivatives | TrkA | 1.7 nM[8][9] | Cancer |
| eCF506 | SRC | <1 nM[6] | Cancer |
| CPL302253 (Indole Derivative) | PI3Kδ | 2.8 nM[5] | Inflammation/Asthma |
| Compound 12a | BTK | 11 nM[13][19] | Cancer (MCL) |
| Macrocyclic Derivative 24 | TrkA | 0.2 nM[9] | Cancer |
| 5-Anilino Derivatives | CK2 | 1-10 nM[7] | Cancer |
Key Experimental Protocols for Inhibitor Evaluation
Validating a pyrazolo[1,5-a]pyrimidine derivative as a kinase inhibitor requires a multi-tiered approach, moving from initial biochemical confirmation to cellular activity assessment.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphotransfer reaction.[20][21] It is a robust, non-radioactive method suitable for high-throughput screening.
Principle: The assay is a two-step process. First, the kinase reaction proceeds for a set time. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity.[20][21]
Materials:
-
Recombinant kinase enzyme of interest
-
Specific peptide or protein substrate
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., pyrazolo[1,5-a]pyrimidine derivative)
-
Assay buffer (optimized for the specific kinase)
-
384-well white assay plates
Methodology:
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further into the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test inhibitor dilution or vehicle control (for 1% DMSO final concentration).
-
Add 2.5 µL of a master mix containing the kinase enzyme and substrate to each well. Pre-incubate for 15 minutes at room temperature.[20]
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at the determined Kₘ concentration) to each well.
-
Incubate the plate at 30°C for 60-120 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[22]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to vehicle controls and determine IC₅₀ values by plotting inhibition against the log of the inhibitor concentration.
Protocol 2: Cell-Based Target Engagement (Western Blot)
This protocol confirms that the inhibitor engages its intended target in a cellular environment by measuring the phosphorylation status of a known downstream substrate.[22]
Principle: Cells are treated with the inhibitor, and cell lysates are then analyzed by Western blot. A phospho-specific antibody is used to detect the phosphorylated form of the kinase's substrate. A reduction in the phospho-signal indicates successful target inhibition.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., GIST-T1 for c-Kit, Jeko-1 for BTK).
-
Complete cell culture medium.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-substrate and anti-total-substrate (as a loading control).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescent substrate.
Methodology:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control for 2-4 hours.
-
Wash the cells twice with ice-cold PBS and lyse them directly in the plate using lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal protein loading.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has unequivocally established itself as a cornerstone of modern kinase inhibitor design. Its synthetic accessibility and structural versatility have enabled the creation of potent and selective inhibitors for a multitude of clinically relevant kinases. However, challenges remain. The emergence of drug resistance, often through mutations in the target kinase, necessitates the development of next-generation inhibitors that can overcome these mechanisms.[3][4]
Future research will likely focus on several key areas:
-
Improving Selectivity: Fine-tuning substituents to exploit subtle differences between kinase active sites to minimize off-target effects and associated toxicities.[3][4]
-
Overcoming Resistance: Designing inhibitors that are effective against common resistance mutations.
-
Novel Scaffolds: Exploring macrocyclization of the pyrazolo[1,5-a]pyrimidine core to create inhibitors with unique binding modes and improved properties.[9][23][24]
-
Dual-Target Inhibitors: Developing single molecules that can simultaneously inhibit two distinct nodes in a signaling pathway, which may offer a more robust therapeutic response.[25]
The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine nucleus promises to yield novel therapeutics with enhanced efficacy and the potential to address significant unmet needs in oncology, immunology, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN110612302A - Pyrazolo[1,5-a]pyrimidine derivatives as kinase JAK inhibitors - Google Patents [patents.google.com]
- 17. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 19. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 20. domainex.co.uk [domainex.co.uk]
- 21. bmglabtech.com [bmglabtech.com]
- 22. benchchem.com [benchchem.com]
- 23. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Kinase Inhibitor Design
An In-depth Technical Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Analogs for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and versatile substitution points make it an ideal framework for the design of potent and selective kinase inhibitors.[1][2] Kinases, being central regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[2][3] The unique architecture of the pyrazolo[1,5-a]pyrimidine nucleus allows it to mimic the adenine region of ATP, enabling competitive inhibition at the kinase hinge region. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine analogs, with a focus on key kinase targets in oncology, and offers insights into the rational design of next-generation inhibitors.
General Principles of Pyrazolo[1,5-a]pyrimidine SAR: A Tale of Three Positions
The pyrazolo[1,5-a]pyrimidine scaffold offers several positions for chemical modification, with positions C3, C5, and C7 being the most critical for modulating kinase inhibitory activity and selectivity. Understanding the general impact of substitutions at these positions is fundamental to the rational design of new analogs.
-
The C7 Position: The Gateway to the Hinge Region: The C7 position is often crucial for establishing key hydrogen bonding interactions with the kinase hinge region, a critical determinant of binding affinity. Small, hydrogen-bond accepting groups are generally favored at this position.
-
The C5 Position: The Selectivity Pocket: Substituents at the C5 position often project into the solvent-exposed region or a selectivity pocket adjacent to the ATP-binding site. This position is pivotal for fine-tuning selectivity and can be modified to enhance interactions with specific amino acid residues unique to the target kinase.
-
The C3 Position: The Deep Pocket Explorer: The C3 position typically extends into a deeper hydrophobic pocket of the ATP-binding site. Aromatic and heteroaromatic substituents at this position can form favorable van der Waals and pi-stacking interactions, significantly impacting potency.
Target-Specific SAR of Pyrazolo[1,5-a]pyrimidine Analogs
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is evident in its successful application against a range of kinase targets. Here, we delve into the specific SAR for three prominent examples: Tropomyosin Receptor Kinase (Trk), Cyclin-Dependent Kinase 9 (CDK9), and Pim-1 Kinase.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical drivers of neuronal development and function.[4] However, chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk fusion proteins that are potent oncogenic drivers in a wide range of tumors.[5][6] Several approved and clinical-stage Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core.[4][6]
The SAR of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors reveals several key features:
-
C7-Substitution: A small, polar group at the C7 position is often essential for hinge binding.
-
C5-Substitution: A substituted pyrrolidine moiety at the C5 position has proven to be highly effective, as seen in the approved drug Larotrectinib.[7] This group occupies a specific pocket and its substitutions can be optimized to enhance potency and pharmacokinetic properties.
-
C3-Substitution: A variety of aryl and heteroaryl groups at the C3 position can be tolerated, allowing for the modulation of potency and selectivity. For instance, the incorporation of a pyrazole-3-carbonitrile or a triazole at this position has been shown to yield potent Trk inhibitors.[7]
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Trk Inhibitors
| Compound ID | C3-Substituent | C5-Substituent | C7-Substituent | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Larotrectinib | (S)-2-(2,5-difluorophenyl)pyrrolidin-1-yl | H | H | >10 | >10 | >10 | [7] |
| Compound 16 | Pyrazole-3-carbonitrile | (S)-2-(2,5-difluorophenyl)pyrrolidin-1-yl | H | >10 | >10 | >10 | [7] |
| Compound 17 | Triazole | (S)-2-(2,5-difluorophenyl)pyrrolidin-1-yl | H | >10 | >10 | >10 | [7] |
| Compound 28 | Macrocyclic linker to C5 | Macrocyclic linker to C3 | H | 0.17 | 0.07 | 0.07 | [7] |
Note: The IC50 values for Larotrectinib are for the fusion protein, while the others are for the respective kinases.
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[3] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in transcriptional elongation.[8] In many cancers, there is a strong reliance on the continuous transcription of anti-apoptotic proteins like Mcl-1, making CDK9 an attractive therapeutic target.[8] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop selective CDK9 inhibitors.[8]
Key SAR insights for pyrazolo[1,5-a]pyrimidine-based CDK9 inhibitors include:
-
C7-Substitution: Aromatic amines at the C7 position have been shown to be beneficial for potent CDK9 inhibition.
-
C5-Substitution: Small alkyl or cycloalkyl groups at the C5 position are generally well-tolerated.
-
C3-Substitution: A sulfonamide-containing aryl group at the C3 position has been identified as a key feature for potent and selective CDK9 inhibition, likely forming important interactions within the active site.[8]
Pim-1 Kinase Inhibitors
Pim-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[7][9] Overexpression of Pim-1 is observed in various hematological and solid tumors.[7] The pyrazolo[1,5-a]pyrimidine core has been utilized to generate potent and selective Pim-1 inhibitors.[9][10]
The SAR for pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors highlights the following:
-
C5-Substitution: The 5-position is critical for potency, with substituents capable of forming hydrogen bonds with Asp-128 and Asp-131 in the Pim-1 active site being particularly effective.[5]
-
C3-Aryl Substitution: An aryl group at the C3 position is a common feature of potent Pim-1 inhibitors, contributing to hydrophobic interactions within the binding pocket.[5][10]
Experimental Protocols
Representative Synthesis of a 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine Analog
This protocol describes a general multi-step synthesis of a 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine, a common scaffold for kinase inhibitors.[5][11]
Step 1: Synthesis of 3-(dimethylamino)-2-arylacrylonitrile
-
To a solution of the appropriate aryl-substituted acetonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the desired 3-(dimethylamino)-2-arylacrylonitrile.
Step 2: Synthesis of 4-aryl-1H-pyrazol-5-amine
-
Dissolve the 3-(dimethylamino)-2-arylacrylonitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the 4-aryl-1H-pyrazol-5-amine as a solid, which can be used in the next step without further purification.
Step 3: Synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidin-5(4H)-one
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add the 4-aryl-1H-pyrazol-5-amine (1.0 eq) and diethyl malonate (1.1 eq).
-
Reflux the reaction mixture for 8-12 hours.
-
Cool the mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the 3-aryl-pyrazolo[1,5-a]pyrimidin-5(4H)-one.
Step 4: Synthesis of 5-chloro-3-aryl-pyrazolo[1,5-a]pyrimidine
-
Treat the 3-aryl-pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 eq) with excess phosphorus oxychloride (POCl3).
-
Reflux the mixture for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain the 5-chloro-3-aryl-pyrazolo[1,5-a]pyrimidine.
Step 5: Synthesis of 5-amino-3-aryl-pyrazolo[1,5-a]pyrimidine
-
Dissolve the 5-chloro-3-aryl-pyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol.
-
Add the desired amine (e.g., ammonia in a sealed tube or a primary/secondary amine, 2.0 eq) and a base like N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Heat the reaction mixture in a sealed tube or under microwave irradiation until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final 5-amino-3-aryl-pyrazolo[1,5-a]pyrimidine analog.
Caption: General synthetic workflow for 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidines.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency (IC50) of a pyrazolo[1,5-a]pyrimidine analog against a target kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Kinase of interest (e.g., TrkA, CDK9, Pim-1)
-
Kinase substrate peptide
-
ATP
-
Test compound (pyrazolo[1,5-a]pyrimidine analog)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to each well.
-
Add 2 µL of the kinase to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Signaling Pathways Modulated by Pyrazolo[1,5-a]pyrimidine Analogs
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the cellular effects of pyrazolo[1,5-a]pyrimidine inhibitors.
Trk Signaling Pathway
Trk receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, primarily the Ras-MAPK, PI3K-Akt, and PLCγ pathways. These pathways are critical for cell survival, proliferation, and differentiation.[4]
Caption: Simplified Trk signaling pathway.
CDK9 Signaling Pathway
CDK9, as part of the P-TEFb complex, is recruited to gene promoters and phosphorylates RNA Polymerase II, leading to transcriptional elongation. Inhibition of CDK9 leads to a decrease in the levels of short-lived anti-apoptotic proteins, such as Mcl-1, thereby inducing apoptosis in cancer cells.[3]
Caption: Simplified CDK9 signaling pathway in cancer.
Pim-1 Signaling Pathway
Pim-1 kinase is regulated by the JAK/STAT pathway and, in turn, phosphorylates a number of downstream targets involved in cell cycle progression and apoptosis, such as Bad and p21.[8] By inhibiting apoptosis and promoting cell cycle progression, Pim-1 contributes to tumorigenesis.
Caption: Simplified Pim-1 signaling pathway.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has unequivocally established itself as a cornerstone in the development of kinase inhibitors. Its synthetic tractability and the well-defined structure-activity relationships for various kinase targets provide a solid foundation for the design of novel therapeutics. Future efforts in this field will likely focus on:
-
Enhancing Selectivity: As our understanding of the kinome deepens, the design of highly selective inhibitors that minimize off-target effects will be paramount. This will involve the strategic exploration of the C5 and other positions to exploit subtle differences in the ATP-binding sites of various kinases.
-
Overcoming Drug Resistance: The emergence of drug resistance is a major challenge in kinase inhibitor therapy. The development of next-generation pyrazolo[1,5-a]pyrimidine analogs that can overcome resistance mutations is an active area of research.
-
Targeting Novel Kinases: The versatility of the pyrazolo[1,5-a]pyrimidine scaffold makes it an attractive starting point for the development of inhibitors against novel and challenging kinase targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
In Silico Screening of Pyrazolo[1,5-a]pyrimidine Libraries: A Technical Guide for Drug Discovery Professionals
Abstract
The Pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its core presence in numerous biologically active agents.[1][2] These bicyclic nitrogen-containing heterocycles are particularly prominent as inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for cancer and inflammatory diseases.[3][4][5] This guide provides a comprehensive, in-depth technical walkthrough for conducting an in silico screening campaign of Pyrazolo[1,5-a]pyrimidine libraries. We will navigate the critical steps from library design and target selection to virtual screening, post-docking analysis, and ADMET profiling, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework in Drug Discovery
The Pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system of pyrazole and pyrimidine rings, has garnered significant attention for its broad spectrum of pharmacological activities.[1][3][6] Its rigid and planar structure provides an excellent framework for introducing diverse functionalities, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity interactions with biological targets.[1]
Notably, this scaffold is a key component in several clinically approved and investigational drugs, particularly as protein kinase inhibitors.[3][7] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as inhibitors for a range of kinases, including but not limited to:
The proven success of this scaffold underscores the value of systematically screening libraries of its derivatives to identify novel therapeutic candidates.
The In Silico Screening Workflow: A Strategic Overview
An in silico or virtual screening campaign is a powerful, cost-effective strategy to triage large chemical libraries and identify promising hit compounds for further experimental validation.[12][13] This computational approach significantly narrows down the number of molecules to be synthesized and tested, thereby accelerating the drug discovery pipeline.[14]
Below is a graphical representation of a typical in silico screening workflow for Pyrazolo[1,5-a]pyrimidine libraries.
Caption: A generalized workflow for the in silico screening of chemical libraries.
Phase 1: Preparation - Laying the Groundwork for Success
Target Identification and Validation
The success of any screening campaign hinges on the selection of a well-validated biological target.[15][16] For Pyrazolo[1,5-a]pyrimidine libraries, kinases are a primary and logical choice given the scaffold's established activity.[3][4]
Protocol for Target Selection:
-
Literature and Database Review: Utilize databases such as UniProt and the Protein Data Bank (PDB) to gather information on kinases implicated in the disease of interest. A thorough literature review is crucial to understand the target's role in the disease pathology.[16]
-
"Druggability" Assessment: A suitable target should possess a well-defined binding pocket that can accommodate a small molecule inhibitor.[16] The ATP-binding site of kinases is a classic example of a druggable pocket. Tools like Schrödinger's SiteMap or free webservers can be used for this assessment.
-
Structure Availability: The availability of a high-resolution 3D structure of the target protein, preferably co-crystallized with a ligand, is paramount for structure-based virtual screening.[16] If an experimental structure is unavailable, homology modeling can be considered, though this introduces a higher degree of uncertainty.
-
Target Validation: Ensure that there is strong evidence linking the modulation of the target to a therapeutic effect.[16] This can come from genetic studies (e.g., knockouts), RNAi experiments, or prior pharmacological studies.[16]
Pyrazolo[1,5-a]pyrimidine Library Design and Preparation
The quality and diversity of the chemical library are critical determinants of screening success. The library can be sourced from commercial vendors, internal collections, or designed de novo based on known synthetic routes.
Key Considerations for Library Design:
-
Scaffold Hopping and Decoration: Starting from a known Pyrazolo[1,5-a]pyrimidine core, systematically explore different substitution patterns at various positions of the fused ring system. Structure-activity relationship (SAR) data from existing literature can guide these modifications.[3][7]
-
Synthetic Feasibility: The designed molecules must be synthetically accessible. Several efficient synthetic strategies for Pyrazolo[1,5-a]pyrimidines have been reported, including cyclization, condensation, and multi-component reactions.[3]
-
Physicochemical Properties: The library should be filtered to include compounds with drug-like properties. Lipinski's Rule of Five is a commonly used guideline.[6]
Protocol for Library Preparation:
-
2D to 3D Conversion: Convert the 2D structures of the library compounds into 3D conformations. Software like RDKit or Open Babel can be used for this purpose.
-
Tautomer and Stereoisomer Generation: Enumerate all possible tautomeric and stereoisomeric forms for each compound, as these can significantly influence binding.
-
Protonation State Assignment: Determine the most likely protonation state of each molecule at a physiological pH (typically 7.4).
-
Energy Minimization: Perform energy minimization on the generated 3D structures to obtain low-energy, stable conformers.
Phase 2: Virtual Screening - Identifying Potential Binders
Structure-based virtual screening, particularly molecular docking, is a widely used technique to predict the binding mode and affinity of small molecules to a target protein.[13]
Molecular Docking
Molecular docking algorithms place a ligand into the binding site of a receptor and evaluate the complementarity of the fit using a scoring function.[12]
Protocol for Molecular Docking:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the PDB.
-
Remove water molecules, co-solvents, and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Repair any missing side chains or loops.
-
-
Binding Site Definition: Define the coordinates of the binding site. This is typically done by specifying a region around the co-crystallized ligand or by using binding site prediction algorithms.
-
Ligand Docking: Systematically dock each compound from the prepared library into the defined binding site using software such as AutoDock Vina, Glide, or GOLD.[17]
-
Pose Generation and Scoring: For each ligand, the docking program will generate multiple binding poses and assign a score to each based on the predicted binding affinity. The lower the score (in the case of AutoDock Vina), the better the predicted binding.
Table 1: Comparison of Common Molecular Docking Software
| Software | Approach | Scoring Function | Availability |
| AutoDock Vina | Empirical free energy force field | Machine learning-based | Open Source |
| Glide (Schrödinger) | Hierarchical search protocol | ChemScore, GlideScore | Commercial |
| GOLD (CCDC) | Genetic algorithm | GoldScore, ChemScore, ASP, PLP | Commercial |
Phase 3: Hit Selection and Profiling - From Virtual Hits to Promising Leads
Post-Docking Analysis
A critical step that should not be overlooked is the manual inspection and analysis of the top-scoring docking poses.[18] Blindly relying on docking scores can lead to the selection of false positives.[18]
Protocol for Post-Docking Analysis:
-
Visual Inspection: Visually examine the binding poses of the top-ranked compounds in the context of the protein's binding site using molecular visualization software like PyMOL or Chimera.
-
Interaction Analysis: Identify key interactions between the ligand and the protein, such as:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Major contributors to binding energy.
-
Pi-stacking and cation-pi interactions: Often observed with aromatic systems.
-
-
Comparison with Known Binders: If a co-crystallized ligand or known inhibitor is available, compare its binding mode and interactions with those of the virtual hits. A similar binding mode often increases confidence in a virtual hit.
-
Clustering and Diversity Analysis: Cluster the top hits based on their chemical structure and binding mode to ensure a diverse selection of chemotypes for further investigation.
Caption: A workflow for the post-docking analysis and hit selection process.
In Silico ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage failures in drug development.[14][19][20] Numerous in silico tools are available to predict these properties.[19][20]
Key ADMET Properties to Predict:
-
Absorption: Gastrointestinal (GI) absorption, cell permeability (e.g., Caco-2).
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition and sites of metabolism.
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition (cardiotoxicity), mutagenicity (Ames test), carcinogenicity.
Table 2: Selected Open-Access Tools for ADMET Prediction
| Tool | Predicted Properties | URL |
| SwissADME | Physicochemical properties, pharmacokinetics, drug-likeness | --INVALID-LINK-- |
| pkCSM | ADMET properties | --INVALID-LINK-- |
| ProTox-II | Various toxicity endpoints | --INVALID-LINK-- |
Protocol for In Silico ADMET Profiling:
-
Input Structures: Submit the structures of the prioritized hits to one or more ADMET prediction webservers or software.
-
Analyze Predictions: Evaluate the predicted ADMET profiles of the compounds.
-
Filter and Prioritize: Flag compounds with potential ADMET liabilities (e.g., poor absorption, high toxicity risk) and prioritize those with favorable predicted profiles. It is advisable to use multiple tools and compare the results for a more robust assessment.[19][20]
Conclusion and Future Directions
In silico screening of Pyrazolo[1,5-a]pyrimidine libraries is a highly effective strategy for identifying novel drug candidates. By combining rational library design, robust molecular docking protocols, and thorough post-screening analysis, researchers can significantly enhance the efficiency of the drug discovery process. The prioritized hits from this computational workflow serve as a strong foundation for subsequent experimental validation, including chemical synthesis and in vitro biological assays. The continued development of more accurate scoring functions, the integration of machine learning and artificial intelligence, and the consideration of protein flexibility will further refine the predictive power of these in silico methods.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Virtual screening - Wikipedia [en.wikipedia.org]
- 14. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 15. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 17. Improving small molecule virtual screening strategies for the next generation of therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Post-Docking Analysis and it’s importance. – Advent Informatics Pvt ltd [adventinformatics.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Pyrazolo[1,5-a]pyrimidine Core in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of Pyrazolo[1,5-a]pyrimidine-5,7-diol
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1][2] As a fused, planar aromatic system, it serves as a robust framework for developing targeted therapeutics, particularly protein kinase inhibitors.[3][4] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to applications as anticancer, anti-inflammatory, and antiviral agents.[1][5][6]
This guide focuses specifically on This compound (CAS No: 57489-70-0), a pivotal intermediate in the synthesis of functionalized pyrazolo[1,5-a]pyrimidine derivatives.[7][8] Understanding its synthesis, structural nuances, and chemical reactivity is fundamental for researchers aiming to leverage this scaffold in drug discovery and development. We will explore the causality behind its synthesis, the critical role of tautomerism in its behavior, and its transformation into highly valuable chemical entities.
I. Synthesis and Structural Elucidation
The construction of the pyrazolo[1,5-a]pyrimidine core is most effectively achieved through a cyclocondensation reaction. This approach offers high yields and a direct pathway to the desired diol intermediate.
Primary Synthetic Pathway
The predominant method for synthesizing this compound involves the reaction of a 3-aminopyrazole (or its substituted variant) with diethyl malonate.[7][8] The reaction is conducted in the presence of a strong base, typically sodium ethoxide (EtONa), and proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.
The choice of sodium ethoxide as the base is critical; it serves to deprotonate the diethyl malonate, forming a reactive enolate that initiates the attack on the aminopyrazole. The subsequent reflux in ethanol provides the necessary thermal energy to drive the cyclization and formation of the stable fused aromatic ring system.
Caption: Synthetic pathway for this compound.
Structural Properties and Tautomerism
This compound does not exist as a single static structure but rather as a mixture of tautomers in equilibrium. This phenomenon is crucial to its reactivity and spectroscopic characterization. The primary forms are the diol, the two keto-enol forms, and the diketo form.
-
Diol Form: The fully aromatic this compound.
-
Keto-Enol Forms: 7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one and 5-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one.[9]
-
Diketo Form: The pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione form.
Spectroscopic evidence from related compounds suggests that the keto-enol and diketo forms often predominate, particularly in the solid state and in various solvents.[10] This equilibrium influences which atoms are susceptible to electrophilic or nucleophilic attack.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 9. This compound | C6H5N3O2 | CID 135743546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pyrazolo[1,5-a]pyrimidine-5,7-diol Scaffold: A Privileged Core for Targeting Key Drivers of Human Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Pharmacophore
The Pyrazolo[1,5-a]pyrimidine nucleus stands as a "privileged scaffold" in modern medicinal chemistry, a testament to its remarkable synthetic versatility and its capacity to engage a wide array of high-value biological targets.[1][2] This fused, rigid, and planar N-heterocyclic system serves as an exceptional foundation for the design of potent and selective modulators of protein function, leading to its prevalence in numerous drug discovery programs.[1] The inherent electronic properties and structural rigidity of the pyrazolopyrimidine core allow it to mimic the purine base of ATP, positioning it as an ideal starting point for the development of competitive kinase inhibitors.
Central to the exploration of this chemical space is the Pyrazolo[1,5-a]pyrimidine-5,7-diol intermediate. This diol is a critical building block, often synthesized through the cyclocondensation of a 5-aminopyrazole with diethyl malonate.[3][4] Its true utility lies in its subsequent conversion to the more reactive 5,7-dichloro derivative, which opens the door to a multitude of derivatization strategies through nucleophilic substitution and cross-coupling reactions.[3] This synthetic tractability has enabled the generation of vast libraries of analogues, each tailored to probe the intricate binding landscapes of specific therapeutic targets.
This guide provides a comprehensive overview of the key therapeutic targets that can be effectively modulated by compounds derived from the this compound core. We will delve into the mechanistic rationale for targeting these proteins, provide detailed experimental protocols for hit identification and characterization, and present a consolidated view of the structure-activity relationships that govern the potency and selectivity of this remarkable class of compounds.
I. Protein Kinases: The Dominant Target Class
The human kinome, comprising over 500 protein kinases, represents one of the most critical target families for therapeutic intervention, particularly in oncology and immunology.[5] Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases. The Pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally effective framework for the development of potent kinase inhibitors.[6][7]
A. Tropomyosin Receptor Kinases (Trk): Targeting Oncogenic Fusions
Biological Rationale: The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[8] Chromosomal rearrangements leading to fusions of the NTRK genes with various partners result in the expression of chimeric Trk proteins with constitutively active kinase domains. These fusion proteins are potent oncogenic drivers in a wide range of adult and pediatric cancers.[9] Consequently, inhibitors of Trk kinases have emerged as a new paradigm in cancer therapy, offering a tumor-agnostic treatment approach for patients with NTRK fusion-positive solid tumors.[8][9][10] The Pyrazolo[1,5-a]pyrimidine core is a key feature in several approved and clinical-stage Trk inhibitors.[8][10]
Signaling Pathway:
Caption: Simplified Trk signaling pathway and point of inhibition.
Quantitative Data for Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors:
| Compound Class | Target | IC50 (nM) | Assay Type | Reference |
| Picolinamide-substituted | TrkA | 1.7 | Enzymatic | [8] |
| Macrocyclic derivatives | TrkA | 1 - 100 | ELISA | [8] |
| 3,5-disubstituted-7-azaindole | TrkA/B | 3.8 / 4.4 | Biochemical | [9] |
| Aminopyrimidine derivative | TrkA | 8 | Biochemical | [9] |
| Azaindole derivative | TrkA | 11 | Kinase Assay | [9] |
Experimental Protocols:
Biochemical Kinase Assay (e.g., ADP-Glo™) [1]
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified Trk kinase.
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing purified recombinant Trk kinase (TrkA, TrkB, or TrkC), a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP at a concentration close to its Km.
-
Compound Incubation: In a 96- or 384-well plate, add serial dilutions of the test compound (typically dissolved in DMSO) to the reaction buffer. Include positive controls (known Trk inhibitors) and negative controls (DMSO vehicle).
-
Kinase Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture to the wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP, which is then used in a luciferase reaction to generate a light signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Phospho-Trk Western Blot Assay [1]
This assay assesses the ability of a compound to inhibit Trk autophosphorylation within a cellular context.
-
Objective: To confirm target engagement and inhibition of Trk signaling in cells expressing a Trk fusion protein.
-
Methodology:
-
Cell Culture and Treatment: Culture a cell line known to harbor an NTRK gene fusion (e.g., KM12 cells). Seed the cells in multi-well plates and allow them to adhere. Treat the cells with serial dilutions of the test compound for a defined period (e.g., 2-4 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated Trk (p-Trk). Subsequently, strip the membrane and re-probe with an antibody for total Trk to serve as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify the band intensities and normalize the p-Trk signal to the total Trk signal to determine the extent of inhibition at different compound concentrations.
-
B. Cyclin-Dependent Kinases (CDK): Halting the Cell Cycle
Biological Rationale: Cyclin-dependent kinases are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[11] Their activity is tightly controlled by binding to regulatory cyclin subunits. In many cancers, the CDK/cyclin machinery is dysregulated, leading to uncontrolled cell proliferation. CDK2, in particular, plays a crucial role in the G1/S phase transition and DNA replication.[2] Therefore, inhibitors of CDK2 are being investigated as potential anti-cancer agents, especially in tumors with amplifications of cyclin E1 (CCNE1).[11] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop selective CDK2 inhibitors.[7]
Signaling Pathway:
Caption: The role of CDK2 in the G1/S cell cycle transition.
Experimental Protocols:
Cell-Based Target Engagement Assay (NanoBRET™) [12]
This assay measures the binding of an inhibitor to its target kinase within living cells.
-
Objective: To confirm that the test compound can access and bind to CDK2 in a cellular environment.
-
Methodology:
-
Cell Line Engineering: Use a cell line that has been engineered to express CDK2 as a fusion protein with NanoLuc® luciferase.
-
Cell Treatment: Treat the cells with a cell-permeable fluorescent tracer that binds to the ATP-binding site of CDK2, along with varying concentrations of the Pyrazolo[1,5-a]pyrimidine test compound.
-
BRET Measurement: Add a substrate for the NanoLuc® luciferase. The energy from the luciferase reaction is transferred to the fluorescent tracer if it is bound to the CDK2-NanoLuc® fusion protein, resulting in a Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Competitive Displacement: The test compound competes with the tracer for binding to CDK2. Increasing concentrations of the inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the IC50 for target engagement.
-
Cell Viability and Cycle Arrest Assay
-
Objective: To assess the functional consequences of CDK2 inhibition on cell proliferation and cell cycle progression.
-
Methodology:
-
Cell Viability (MTT Assay): Seed cancer cells (e.g., CCNE1-amplified ovarian cancer cell lines) in 96-well plates and treat with serial dilutions of the test compound for an extended period (e.g., 72 hours). Add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide], which is converted to a colored formazan product by metabolically active cells. Solubilize the formazan and measure the absorbance to determine cell viability. Calculate the GI50 (concentration for 50% growth inhibition).
-
Cell Cycle Analysis (Flow Cytometry): Treat cells with the test compound for 24-48 hours. Harvest the cells, fix them, and stain their DNA with a fluorescent dye (e.g., propidium iodide). Analyze the DNA content of individual cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An effective CDK2 inhibitor should induce a G1 phase arrest.
-
C. Phosphoinositide 3-Kinase delta (PI3Kδ): A Target in Hematological Malignancies and Inflammation
Biological Rationale: The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate key cellular processes such as cell growth, proliferation, survival, and motility. The class I PI3Ks are further divided into isoforms (α, β, δ, γ). PI3Kδ is primarily expressed in hematopoietic cells and plays a critical role in B-cell receptor (BCR) signaling.[13] Constitutive activation of the PI3Kδ pathway is a hallmark of many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and certain lymphomas.[13] Therefore, selective inhibitors of PI3Kδ have proven to be effective therapeutic agents for these diseases. The Pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising core for the development of selective PI3Kδ inhibitors.[14]
Signaling Pathway:
Caption: Simplified PI3Kδ signaling pathway in B-cells.
Quantitative Data for Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitors:
| Compound Class | Target | IC50 (nM) | Selectivity vs. α/β/γ | Reference |
| Selective Derivative | PI3Kδ | 2.5 | 40- to 300-fold | [15] |
| Selective Derivative | PI3Kδ | 1 | ~20,000-fold | [15] |
Experimental Protocols:
Biochemical PI3Kδ Activity Assay (ADP-Glo™) [13][16]
-
Objective: To measure the direct inhibition of PI3Kδ lipid kinase activity.
-
Methodology:
-
Reaction Setup: In a multi-well plate, combine recombinant human PI3Kδ enzyme with a reaction buffer containing its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Inhibitor Addition: Add serial dilutions of the Pyrazolo[1,5-a]pyrimidine test compounds to the wells.
-
Reaction Initiation: Start the reaction by adding ATP. Incubate for a defined period at room temperature.
-
ADP Detection: Quantify the amount of ADP generated using the ADP-Glo™ Kinase Assay, which measures luminescence proportional to ADP concentration.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Cell-Based p-AKT Inhibition Assay [17]
-
Objective: To determine the compound's ability to inhibit the PI3Kδ signaling pathway in a cellular context.
-
Methodology:
-
Cell Treatment: Use a B-cell lymphoma cell line (e.g., VL51) or primary CLL cells. Treat the cells with the test compounds at various concentrations for a short period (e.g., 30 minutes).
-
Pathway Stimulation: Stimulate the B-cell receptor pathway using an anti-IgM antibody to induce PI3Kδ signaling.
-
Analysis by Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled antibody against the phosphorylated form of AKT (p-AKT at Ser473), a key downstream effector of PI3Kδ.
-
Data Quantification: Analyze the cells by flow cytometry to measure the mean fluorescence intensity of p-AKT. A potent inhibitor will cause a dose-dependent decrease in p-AKT levels.
-
II. Inflammatory Pathway Components
Chronic inflammation is a key driver of numerous human diseases, including autoimmune disorders, cardiovascular disease, and cancer. The Pyrazolo[1,5-a]pyrimidine scaffold has been shown to be effective in targeting key enzymes and kinases within inflammatory cascades.
A. Cyclooxygenase (COX) Enzymes: Targeting Prostaglandin Synthesis
Biological Rationale: Cyclooxygenase (COX) enzymes, with COX-1 and COX-2 being the major isoforms, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[18] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation.[18] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as novel COX inhibitors.[19]
Experimental Protocols:
Colorimetric COX Inhibitor Screening Assay [18][20]
-
Objective: To determine the ability of test compounds to inhibit the peroxidase activity of COX-1 and COX-2.
-
Methodology:
-
Reaction Setup: In a 96-well plate, add reaction buffer, heme, and either purified ovine COX-1 or human recombinant COX-2 enzyme.
-
Inhibitor Incubation: Add the test compounds (and a known COX inhibitor like celecoxib as a positive control) to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.[20]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Colorimetric Detection: The assay measures the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colorimetric signal that can be read at ~590 nm.
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
B. Mitogen-Activated Protein Kinases (MAPKs): Modulating the Stress Response
Biological Rationale: The MAPK signaling pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including inflammation.[6][8][10] The p38 MAPK pathway, in particular, is activated by inflammatory cytokines and cellular stress, leading to the production of pro-inflammatory mediators like TNF-α and IL-6. Therefore, inhibitors of p38 MAPK are attractive candidates for the treatment of inflammatory diseases.
Signaling Pathway:
Caption: p38 MAPK signaling in the inflammatory response.
III. Nuclear Receptors: A Niche for Selective Modulation
A. Estrogen Receptor Beta (ERβ): A Target for Selective Antagonism
Biological Rationale: The estrogen receptors, ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens. While ERα is the primary driver of proliferation in estrogen-responsive breast cancers, ERβ has been suggested to have opposing, anti-proliferative effects in some contexts.[21] The development of selective ERβ antagonists is of significant interest for dissecting the specific biological roles of this receptor subtype and may have therapeutic potential.[22] Notably, the Pyrazolo[1,5-a]pyrimidine scaffold has yielded compounds with potent and selective ERβ antagonist activity.
Experimental Protocols:
Competitive Ligand Binding Assay [23]
-
Objective: To determine the binding affinity of a test compound for ERα and ERβ.
-
Methodology:
-
Assay Setup: Use purified recombinant human ERα and ERβ proteins.
-
Competition: Incubate the receptor with a fluorescently labeled estrogen ligand in the presence of increasing concentrations of the unlabeled test compound.
-
Detection: Measure the fluorescence polarization of the solution. Binding of the large receptor protein to the small fluorescent ligand results in a high polarization signal. The test compound will compete with the fluorescent ligand for binding, causing a decrease in polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to calculate the IC50 value for each receptor subtype.
-
Luciferase Reporter Gene Assay [24]
-
Objective: To assess the functional activity of a compound as an ER agonist or antagonist.
-
Methodology:
-
Cell Transfection: Use a suitable cell line (e.g., MCF-7 breast cancer cells) and transiently transfect them with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene, along with a plasmid expressing either ERα or ERβ.
-
Compound Treatment: Treat the transfected cells with the test compound alone (to test for agonist activity) or in combination with 17β-estradiol (to test for antagonist activity).
-
Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity, which is indicative of ER-mediated gene transcription.
-
Data Analysis: An antagonist will cause a dose-dependent decrease in the estradiol-induced luciferase signal. Calculate the IC50 for antagonism.
-
Conclusion
The this compound core is a remarkably fertile starting point for the discovery of novel therapeutics. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its status as a privileged scaffold. The primary therapeutic potential of this class of compounds lies in the inhibition of protein kinases, particularly Trk, CDK, and PI3Kδ, which are central to the pathogenesis of cancer and inflammatory disorders. Furthermore, the ability to selectively target components of the inflammatory cascade like COX enzymes and MAP kinases, as well as the more niche targeting of nuclear receptors such as ERβ, highlights the broad utility of this pharmacophore. The experimental workflows and assays detailed in this guide provide a robust framework for researchers to identify and characterize novel Pyrazolo[1,5-a]pyrimidine-based drug candidates, paving the way for the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. amsbio.com [amsbio.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Discovery of novel selective PI3Kγ inhibitors through combining machine learning-based virtual screening with multiple protein structures and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 19. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scbt.com [scbt.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine via Chlorination of Pyrazolo[1,5-a]pyrimidine-5,7-diol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The 5,7-dichloro derivative is a cornerstone intermediate, providing two reactive sites for introducing diverse functionalities and enabling extensive structure-activity relationship (SAR) studies.[1][3] This guide provides a detailed, field-proven protocol for the chlorination of Pyrazolo[1,5-a]pyrimidine-5,7-diol using phosphorus oxychloride (POCl₃). It delves into the underlying chemical principles, step-by-step experimental procedures, critical safety precautions, and methods for product characterization.
Scientific Rationale and Mechanistic Insights
The conversion of the hydroxyl groups in this compound to chlorides is a crucial transformation for derivatization. The diol starting material exists in tautomeric equilibrium with its more stable keto forms. Direct nucleophilic substitution of the hydroxyl groups is unfavorable as hydroxide (HO⁻) is a poor leaving group.
The chlorination reaction is most effectively achieved using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent.[4] The mechanism proceeds through the conversion of the hydroxyl groups into excellent leaving groups.
Mechanism Outline:
-
Activation: The lone pair of electrons on the oxygen of a hydroxyl (or keto) group attacks the electrophilic phosphorus atom of POCl₃.
-
Intermediate Formation: This forms a chlorophosphate ester intermediate. In the presence of a base like pyridine or a trialkylamine, this step is accelerated, and the generated hydrogen chloride (HCl) is neutralized.[5][6]
-
Nucleophilic Attack: A chloride ion (from POCl₃ or dissociated HCl) then acts as a nucleophile, attacking the carbon atom (C5 or C7) and displacing the bulky, stable dichlorophosphate group.
-
Aromatization: The process is repeated for the second hydroxyl group, leading to the formation of the aromatic 5,7-dichloropyrazolo[1,5-a]pyrimidine product.
The resulting 5,7-dichloro product exhibits differential reactivity; the chlorine atom at the C7 position is significantly more reactive towards nucleophilic substitution than the chlorine at C5, allowing for selective functionalization.[7]
Figure 1: General reaction scheme for the chlorination of this compound.
Detailed Experimental Protocol
This protocol is designed for a typical laboratory scale (1-10 gram). All operations involving phosphorus oxychloride must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Ensure starting material is dry. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, >99% | Sigma-Aldrich | Freshly opened bottle or freshly distilled is preferred. |
| N,N-Dimethylaniline (Optional) | Reagent Grade, >99% | Acros Organics | Acts as a catalyst and acid scavenger. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | Anhydrous | - | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Round-bottom flask (e.g., 250 mL) | - | - | Must be oven-dried. |
| Reflux Condenser | - | - | With a drying tube (CaCl₂) or inert gas inlet. |
| Magnetic Stirrer and Stir Bar | - | - | - |
| Heating Mantle with Temperature Controller | - | - | - |
| Separatory Funnel | - | - | For workup. |
| Rotary Evaporator | - | - | For solvent removal. |
Step-by-Step Procedure
-
Reaction Setup:
-
Place this compound (e.g., 5.0 g, 1.0 eq) into an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Place the flask under an inert atmosphere (Nitrogen or Argon), although this is not strictly necessary for this reaction.
-
Attach a reflux condenser fitted with a drying tube or gas bubbler.
-
-
Addition of Reagents:
-
In the fume hood, carefully add phosphorus oxychloride (POCl₃, e.g., 50 mL, ~10 volumes) to the flask. POCl₃ often serves as both the reagent and the solvent.[6]
-
(Optional but Recommended): Slowly add N,N-Dimethylaniline (e.g., 0.5 eq) to the suspension. The addition of a base can improve reaction rates and yields.[6]
-
Stir the resulting suspension at room temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 106 °C) using a heating mantle.
-
Maintain the reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). To quench a sample for TLC, carefully take a small aliquot with a glass pipette and add it to a vial containing crushed ice and ethyl acetate.
-
The reaction is complete when the starting material is no longer visible.
-
-
Workup and Isolation (CRITICAL SAFETY STEP):
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a large beaker (e.g., 2 L) containing a substantial amount of crushed ice (approx. 500 g).
-
EXTREMELY CAREFULLY AND SLOWLY , pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic reaction that releases large volumes of HCl gas. Perform this step deep inside the fume hood.
-
Once the addition is complete and the initial vigorous reaction has subsided, continue stirring until all the ice has melted.
-
Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or by adding solid sodium carbonate (Na₂CO₃) in small portions until the pH is ~7-8. The product may precipitate as a solid at this stage.
-
If a solid precipitates, collect it by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
If the product remains in solution or forms an oil, transfer the mixture to a separatory funnel and extract it with dichloromethane (DCM, 3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude 5,7-Dichloropyrazolo[1,5-a]pyrimidine can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) can be employed.
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: To confirm the aromatic proton signals and absence of hydroxyl protons.
-
¹³C NMR: To confirm the number of unique carbons and the shifts of the carbon atoms bearing chlorine.
-
Mass Spectrometry (MS): To confirm the molecular weight and the characteristic isotopic pattern for a dichloro-compound.
-
Melting Point: To compare with literature values.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine.
Safety and Hazard Management
Strict adherence to safety protocols is paramount when performing this reaction.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly toxic, corrosive, and a lachrymator.[8][9] It can cause severe burns to the skin, eyes, and respiratory tract.[8][10] Inhalation can be fatal.[9]
-
Reactivity: Reacts violently with water, releasing heat and toxic HCl gas.[4][9] This is why the quenching step must be performed slowly and with extreme caution.
-
Handling: Always handle POCl₃ in a well-ventilated and certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a full-face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[11]
-
Spills: Do not use water to clean up spills.[11] Neutralize small spills with an inert absorbent material like sand or sodium carbonate.
-
-
General Precautions:
-
An emergency shower and eyewash station must be readily accessible.[11]
-
Ensure all glassware is free from cracks and defects before heating.
-
Dispose of all chemical waste according to institutional and local regulations.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor quality of POCl₃ (hydrolyzed). 3. Starting material is wet. | 1. Extend reflux time and monitor by TLC/HPLC. 2. Use a fresh bottle or distilled POCl₃. 3. Dry starting material under vacuum before use. |
| Low Yield | 1. Product loss during aqueous workup. 2. Incomplete extraction. 3. Decomposition during quenching. | 1. Carefully adjust pH; avoid making the solution too basic. 2. Perform multiple extractions with DCM. 3. Ensure quenching is done very slowly at low temperatures. |
| Dark-colored Product | 1. Overheating or extended reaction time. 2. Presence of impurities. | 1. Adhere to recommended reaction times. 2. Purify via column chromatography; a charcoal treatment of the crude solution may help. |
References
- 1. benchchem.com [benchchem.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,7-dichloropyrazolo[1,5-a]pyrimidine [myskinrecipes.com]
- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lanxess.com [lanxess.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]
- 11. nj.gov [nj.gov]
A Comprehensive Guide to Nucleophilic Substitution on Dichloropyrazolo[1,5-a]pyrimidines: Protocols and Mechanistic Insights for Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets, particularly protein kinases.[1] Its structural resemblance to endogenous purines allows for potent and selective inhibition of various enzymes implicated in oncological, inflammatory, and neurological disorders. At the heart of synthesizing diverse libraries of these potent molecules lies the strategic functionalization of the 5,7-dichloropyrazolo[1,5-a]pyrimidine intermediate. This guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) reactions on this key scaffold, offering detailed protocols, mechanistic explanations, and practical insights for researchers in drug discovery and development.
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold
The bicyclic, heteroaromatic structure of pyrazolo[1,5-a]pyrimidine offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces, making it an ideal framework for designing targeted therapies.[2] Derivatives of this core have been successfully developed as inhibitors for a range of kinases, including CDK9, KDR, and PI3Kδ, demonstrating their broad therapeutic potential.[3][4][5] The ability to readily introduce diverse chemical functionalities at the C5 and C7 positions through nucleophilic substitution is a key advantage of this scaffold, enabling extensive structure-activity relationship (SAR) studies.
Synthesis of the Key Intermediate: 5,7-Dichloropyrazolo[1,5-a]pyrimidine
The journey into the chemical diversity of pyrazolo[1,5-a]pyrimidines begins with the synthesis of the 5,7-dichloro derivative. This is typically achieved through a two-step process starting from a 5-amino-pyrazole precursor.
Protocol 1: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine
This protocol is adapted from established literature procedures.[4]
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol
-
To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add the desired 5-amino-pyrazole derivative.
-
To this mixture, add diethyl malonate.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the diol.
-
Filter the solid, wash with water, and dry to obtain the this compound. A typical yield for this step is around 89%.[4]
Step 2: Chlorination to 5,7-Dichloropyrazolo[1,5-a]pyrimidine
-
Suspend the this compound in acetonitrile and cool the mixture to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to 80 °C for 5 hours.
-
Concentrate the reaction mixture under reduced pressure to remove acetonitrile and excess POCl₃.
-
The crude 5,7-dichloropyrazolo[1,5-a]pyrimidine can then be purified by chromatography. A typical yield for this step is around 61%.[4]
Experimental Workflow: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine
Caption: Synthesis of the key dichlorinated intermediate.
Regioselectivity in Nucleophilic Aromatic Substitution
A critical aspect of functionalizing 5,7-dichloropyrazolo[1,5-a]pyrimidine is the pronounced regioselectivity of the SNAr reaction. The chlorine atom at the C7 position is significantly more reactive towards nucleophiles than the chlorine at the C5 position.[4] This differential reactivity allows for a stepwise and controlled introduction of different substituents.
This selectivity can be rationalized by examining the electronic properties of the pyrazolo[1,5-a]pyrimidine ring system. Computational studies, including LUMO (Lowest Unoccupied Molecular Orbital) analysis, indicate that the C7 position has a larger LUMO coefficient, making it more susceptible to nucleophilic attack.[6] The activation energy for nucleophilic attack at C7 is calculated to be significantly lower than at C5, further supporting the observed regioselectivity.[6]
Regioselectivity of Nucleophilic Attack
Caption: Preferential nucleophilic attack at the C7 position.
Protocols for Nucleophilic Substitution Reactions
The sequential substitution of the chlorine atoms at C7 and C5 allows for the synthesis of a wide variety of mono- and di-substituted pyrazolo[1,5-a]pyrimidines.
Amination Reactions
The introduction of amino groups is a common strategy in the development of kinase inhibitors, as they can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme.
Protocol 2: Monosubstitution with an Amine at C7
This protocol is adapted from a procedure for the synthesis of a PI3Kδ inhibitor intermediate.[4]
-
Dissolve 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add the desired amine (e.g., morpholine, 1.1 equivalents) and a base such as potassium carbonate (K₂CO₃, 2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the product by column chromatography to yield the 7-amino-5-chloropyrazolo[1,5-a]pyrimidine derivative. Yields are typically high, often exceeding 90%.[4]
Protocol 3: Disubstitution with Amines
To achieve disubstitution, the second nucleophilic substitution at the less reactive C5 position often requires more forcing conditions.
-
Start with the 7-amino-5-chloropyrazolo[1,5-a]pyrimidine derivative (1 equivalent).
-
Dissolve it in a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the second amine (can be the same as or different from the first, typically in excess) and a suitable base (e.g., K₂CO₃ or triethylamine).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-160 °C) for several hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
| Nucleophile (Amine) | Position | Typical Conditions | Yield (%) | Reference |
| Morpholine | C7 | K₂CO₃, DCM, rt, 24h | 94 | [4] |
| Various amines | C5 | K₂CO₃, DMA, 160°C, 3h | 34-93 | [3] |
| 2-(Difluoromethyl)-1H-benzimidazole | C5 | Buchwald-Hartwig conditions | 89 | [3] |
Alkoxylation and Thiolation Reactions
While less common than amination in the context of kinase inhibitors, the introduction of alkoxy and alkylthio groups can be used to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability.
Protocol 4: General Procedure for Alkoxylation/Thiolation at C7
-
To a solution of the desired alcohol or thiol (1.1 equivalents) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (NaH) at 0 °C to generate the corresponding alkoxide or thiolate.
-
After stirring for 30 minutes, add a solution of 5,7-dichloropyrazolo[1,5-a]pyrimidine (1 equivalent) in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Note on Reactivity: Thiols are generally more nucleophilic than alcohols and may react under milder conditions, sometimes without the need for a strong base, using a weaker base like K₂CO₃.
| Nucleophile | Position | Typical Conditions | Yield (%) | Reference |
| Alkoxides | C7 | NaH, DMF, 0°C to rt | Moderate to Good | General Procedure |
| Thiolates | C7 | NaH or K₂CO₃, DMF, rt | Good to Excellent | General Procedure |
Mechanistic Considerations of the SNAr Reaction
The nucleophilic aromatic substitution on dichloropyrazolo[1,5-a]pyrimidines proceeds through a two-step addition-elimination mechanism.
-
Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing a chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the pyrazole nitrogen atoms.
-
Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrazolo[1,5-a]pyrimidine ring is restored.
The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex. The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring activates the system towards nucleophilic attack.
SNAr Reaction Mechanism
Caption: The addition-elimination mechanism of SNAr.
Conclusion and Future Perspectives
The nucleophilic aromatic substitution on 5,7-dichloropyrazolo[1,5-a]pyrimidine is a robust and versatile tool for the synthesis of diverse compound libraries for drug discovery. The predictable regioselectivity and the well-established protocols for introducing a variety of nucleophiles make this an attractive platform for medicinal chemists. Understanding the underlying mechanistic principles allows for the rational design of reaction conditions to achieve the desired chemical transformations. As the demand for novel and selective kinase inhibitors continues to grow, the strategic functionalization of the pyrazolo[1,5-a]pyrimidine scaffold will undoubtedly remain a key area of research, driving the development of the next generation of targeted therapies.
References
- 1. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
Application Note: High-Throughput Screening Strategies for Pyrazolo[1,5-a]pyrimidine-Based Drug Discovery
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules.[1][2] Compounds bearing this heterocyclic core have demonstrated a wide array of biological activities, most notably as potent and selective modulators of protein kinases and protein-protein interactions (PPIs).[1][3][4] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols and strategic insights for the design and implementation of robust high-throughput screening (HTS) assays tailored for the discovery and characterization of novel pyrazolo[1,5-a]pyrimidine-based therapeutic candidates.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and its Targets
The therapeutic promise of pyrazolo[1,5-a]pyrimidines stems from their structural versatility, which allows for precise modification to achieve high affinity and selectivity against critical disease targets.[1] A significant portion of research has focused on their role as ATP-competitive and allosteric inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer and inflammatory diseases.[1] Key kinase targets include Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks).[3][5][6] Furthermore, this scaffold has shown potential in disrupting challenging protein-protein interactions, opening new avenues for therapeutic intervention.[7]
The initial step in any successful screening campaign is a deep understanding of the target class. This dictates the choice of assay technology, ensuring that the screening output is both meaningful and actionable. For instance, identifying inhibitors of kinase activity necessitates an enzymatic assay, whereas disrupting a protein complex requires a proximity-based binding assay.
Figure 1: Key signaling pathways commonly targeted by Pyrazolo[1,5-a]pyrimidine inhibitors.
Primary HTS Assay Methodologies: Protocols & Rationale
The selection of a primary HTS assay is the most critical decision in a screening campaign. The assay must be robust, reproducible, scalable, and cost-effective. Below are detailed protocols for two distinct, powerful assay technologies suitable for screening pyrazolo[1,5-a]pyrimidine libraries against different target classes.
Homogeneous Luminescence-Based Kinase Assay
Causality and Rationale: The vast majority of pyrazolo[1,5-a]pyrimidines target the ATP-binding pocket of protein kinases.[1] Therefore, a universal assay that detects the enzymatic activity of any kinase—namely, the conversion of ATP to ADP—is an ideal primary screening platform. Luminescence-based ADP detection assays offer superior sensitivity, a broad dynamic range, and resistance to interference from fluorescent compounds compared to many fluorescence-based methods.[8] The protocol described here is based on the principles of the ADP-Glo™ Kinase Assay.
Figure 2: Workflow for a luminescence-based kinase activity assay.
Protocol: Luminescence-Based Kinase Assay
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control (a known inhibitor), and negative control (DMSO) into a 384-well, solid white, low-volume assay plate.
-
Kinase Reaction Initiation:
-
Prepare a 2X Kinase/Substrate/ATP reaction mix in appropriate kinase buffer. The final concentrations of enzyme and substrates must be optimized for each kinase target, typically at or below the Km for ATP and substrate to ensure sensitive detection of competitive inhibitors.
-
Dispense 5 µL of the 2X reaction mix into each well of the assay plate.
-
-
Kinase Reaction Incubation: Seal the plate and incubate at room temperature for 60 minutes. The reaction progress should be linear within this timeframe.
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which then fuels a coupled luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
AlphaScreen Assay for Protein-Protein Interaction (PPI) Inhibition
Causality and Rationale: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is an exceptionally powerful, bead-based technology for studying biomolecular interactions.[9][10] It is ideal for HTS due to its high sensitivity, no-wash format, and suitability for miniaturization.[11] The principle relies on two bead types: a Donor bead that generates singlet oxygen upon excitation at 680 nm, and an Acceptor bead that emits light upon receiving energy from the singlet oxygen.[10] This energy transfer only occurs when the beads are brought into close proximity (~200 nm) by a biological interaction.[9] An inhibitor of the PPI will prevent this proximity, leading to a decrease in signal.
Figure 3: Workflow for an AlphaScreen protein-protein interaction assay.
Protocol: AlphaScreen PPI Assay
-
Compound Plating: Dispense 50 nL of test compounds, positive control (e.g., a known peptide inhibitor), and negative control (DMSO) into a 384-well ProxiPlate.
-
First Protein Addition: Add 5 µL of the first interacting partner (e.g., biotinylated Protein A) in AlphaScreen buffer.
-
Incubation 1: Incubate for 15 minutes at room temperature to allow compounds to bind to the first protein.
-
Second Protein Addition: Add 5 µL of the second interacting partner (e.g., GST-tagged Protein B).
-
Incubation 2: Seal the plate and incubate for 60 minutes at room temperature to allow the protein-protein interaction to reach equilibrium.
-
Bead Addition:
-
Prepare a mix of Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads in AlphaScreen buffer. Note: This step must be performed in subdued light.
-
Add 10 µL of the bead mixture to each well.
-
-
Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature to allow the beads to bind to their respective protein partners.
-
Data Acquisition: Read the plate on an AlphaScreen-capable reader (excitation at 680 nm, emission read between 520-620 nm).
Trustworthiness: The Mandatory Counter-Screen: A critical step for any AlphaScreen campaign is a counter-screen to identify and eliminate false positives.[7] This involves using a generic biotinylated peptide with streptavidin-donor beads and anti-GST acceptor beads to ensure compounds are not disrupting the bead-tag interaction itself.
HTS Data Analysis and Quality Control
A successful HTS campaign is underpinned by rigorous quality control (QC) and a standardized data analysis pipeline.[12] The goal is to confidently identify true "hits" while minimizing the false positive and false negative rates.
Key Quality Control Metrics
The quality of an HTS assay is typically assessed on a plate-by-plate basis using statistical parameters derived from the intra-plate controls.[13]
| Metric | Formula | Acceptable Range | Interpretation |
| Signal-to-Background (S/B) | Mean(Max Signal) / Mean(Min Signal) | > 5 | Measures the dynamic range of the assay. A higher ratio indicates a larger assay window. |
| Z-Prime Factor (Z') | 1 - [3*(SDMax + SDMin) / |MeanMax - MeanMin|] | > 0.5 | A measure of assay robustness and quality, accounting for both dynamic range and data variation.[13] A Z' ≥ 0.5 is considered excellent for HTS. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | Measures the relative variability of the data. Low %CV for controls indicates good reproducibility. |
Data Analysis Workflow
The process of transforming raw plate reader data into a list of confirmed hits follows a multi-step funnel.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. colorado.edu [colorado.edu]
- 8. researchgate.net [researchgate.net]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to Kinase Inhibition Assays for Pyrazolo[1,5-a]pyrimidine Derivatives
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective protein kinase inhibitors.[1][2] These inhibitors are critical tools in both basic research and drug development for diseases driven by aberrant kinase activity, particularly cancer.[1][3] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on establishing and executing robust biochemical and cell-based kinase inhibition assays tailored for this important class of compounds. We delve into the causality behind experimental choices, provide self-validating protocols, and offer a comprehensive troubleshooting guide to ensure the generation of high-quality, reproducible data.
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many human diseases.[4] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized targeted therapy. The pyrazolo[1,5-a]pyrimidine nucleus has emerged as a highly versatile and effective framework for designing such inhibitors, leading to the development of compounds targeting a wide array of kinases, including Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), and Pim-1.[5][6][7][8]
The successful development of these potent molecules relies on the accurate and reproducible assessment of their inhibitory activity. This guide provides the foundational protocols to determine an inhibitor's potency (IC50), cellular efficacy, and target engagement.
The Principle of Kinase Inhibition Assays
A kinase catalyzes the transfer of a phosphate group from a donor ATP molecule to a specific substrate (protein, peptide, etc.).[9] An inhibitor compound interferes with this process. The goal of an inhibition assay is to quantify this interference. Most modern assays operate by measuring the product of the kinase reaction, which is either the phosphorylated substrate or, more commonly, the ADP generated.[9][10]
The general workflow involves incubating the kinase, substrate, and inhibitor together, initiating the reaction with ATP, and then detecting the resulting signal.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. domainex.co.uk [domainex.co.uk]
Application Notes and Protocols for Cell-based Evaluation of Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
Introduction: The Rationale for Targeting Kinases with Pyrazolo[1,5-a]pyrimidines in Oncology
The Pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. In the realm of oncology, this heterocyclic system has garnered significant attention as a potent inhibitor of various protein kinases. Protein kinases are crucial regulators of cellular signaling pathways that govern cell growth, proliferation, and survival. Their frequent dysregulation in cancerous cells makes them prime targets for therapeutic intervention.
Pyrazolo[1,5-a]pyrimidine derivatives have been shown to act as ATP-competitive inhibitors, targeting a range of kinases including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and others, thereby impeding tumor cell proliferation and survival. For instance, their ability to inhibit CDKs can lead to cell cycle arrest, while targeting Trk signaling can disrupt pathways involved in cell survival and differentiation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cell-based assays to evaluate the anticancer efficacy of novel Pyrazolo[1,5-a]pyrimidine compounds. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible data generation.
I. Initial Assessment of Cytotoxicity: The MTT Assay
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and economical colorimetric method for this purpose. The assay's principle lies in the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow: From Cell Seeding to Data Analysis
The following diagram illustrates the general workflow for assessing the cytotoxicity of Pyrazolo[1,5-a]pyrimidine derivatives using the MTT assay.
Caption: Workflow for MTT-based cytotoxicity assessment.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Pyrazolo[1,5-a]pyrimidine compound of interest
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Rationale: Optimal seeding density is crucial for ensuring cells are in the logarithmic growth phase during the experiment. This density may need to be optimized for each cell line.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell
-
Application Notes and Protocols for In Vivo Studies of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Introduction: The Therapeutic Promise of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The Pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, giving rise to a class of potent and selective protein kinase inhibitors.[1] Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of oncogenesis.[1] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated inhibitory activity against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, Pim kinases, and Tropomyosin receptor kinases (Trks).[1]
These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the target kinase to block its catalytic activity.[1] The successful translation of these promising in vitro findings into clinically effective therapeutics necessitates rigorous in vivo evaluation. This guide provides a comprehensive framework and detailed protocols for the preclinical in vivo assessment of Pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, with a focus on establishing efficacy, characterizing pharmacokinetic and pharmacodynamic profiles, and ensuring scientific rigor.
Part 1: Foundational In Vivo Efficacy Studies: The Subcutaneous Xenograft Model
The most common initial evaluation of a novel kinase inhibitor's anti-tumor activity is through the use of a subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice.
Causality in Model Selection: Matching the Inhibitor to the Model
The choice of the cancer cell line is paramount and should be driven by the inhibitor's mechanism of action. For a targeted agent, the selected cell line should be dependent on the kinase being inhibited. This is often characterized by:
-
Overexpression of the target kinase: High levels of the kinase can create a state of "oncogene addiction," making the cells particularly sensitive to its inhibition.
-
Activating mutations in the kinase: These mutations can lead to constitutive kinase activity, driving tumor growth.
-
Amplification of the gene encoding the kinase: This leads to increased protein expression and signaling.
For instance, in a study of the Aurora B kinase inhibitor Barasertib (AZD1152), small-cell lung cancer cell lines with cMYC amplification, a factor associated with sensitivity to Aurora kinase inhibition, were selected for in vivo studies.[2][3]
Experimental Workflow for In Vivo Efficacy Assessment
Protocol 1: Subcutaneous Xenograft Efficacy Study
This protocol provides a step-by-step guide for assessing the anti-tumor efficacy of a Pyrazolo[1,5-a]pyrimidine kinase inhibitor.
1. Cell Culture and Expansion:
-
1.1. Culture the chosen human cancer cell line (e.g., HCT-116 for a CDK inhibitor like BS-194) in the recommended medium supplemented with fetal bovine serum and antibiotics.[4][5]
-
1.2. Maintain cells in a sterile, humidified incubator at 37°C and 5% CO2.
-
1.3. Expand the cells to obtain a sufficient number for implantation (typically 1-10 million cells per mouse). Ensure cells are in the logarithmic growth phase for optimal viability.[6]
2. Animal Model:
-
2.1. Utilize immunocompromised mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.
-
2.2. Allow mice to acclimatize to the animal facility for at least one week prior to the study.
3. Tumor Cell Implantation:
-
3.1. Harvest the cultured cancer cells using trypsin and wash them with sterile, serum-free medium or phosphate-buffered saline (PBS).[6]
-
3.2. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10⁷ cells/mL. Keep the cell suspension on ice.
-
3.3. Anesthetize the mice and subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[7]
4. Tumor Growth Monitoring and Randomization:
-
4.1. Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
4.2. Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
4.3. Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
5. Drug Formulation and Administration:
-
5.1. Formulation: The formulation will depend on the inhibitor's solubility. For oral administration, a suspension in 0.5% methylcellulose or a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used.
-
5.2. Administration: Administer the Pyrazolo[1,5-a]pyrimidine inhibitor at the predetermined dose and schedule (e.g., orally at 25 mg/kg daily for a CDK inhibitor like BS-194).[4][5] The control group should receive the vehicle alone.
6. Efficacy Assessment and Animal Monitoring:
-
6.1. Continue to measure tumor volumes and monitor the body weight and overall health of the mice regularly.
-
6.2. The study endpoint is typically reached when tumors in the control group reach a specified size or when signs of morbidity are observed.
7. Endpoint Analysis:
-
7.1. At the study endpoint, euthanize the mice and excise the tumors.
-
7.2. Measure the final tumor weight and volume.
-
7.3. A portion of the tumor tissue should be flash-frozen in liquid nitrogen for pharmacodynamic analysis, and another portion can be fixed in formalin for histological examination.
Part 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of an inhibitor (pharmacokinetics) and its effect on the target in the tumor (pharmacodynamics) is crucial for optimizing dosing and predicting clinical efficacy.
PK/PD Relationship: Linking Drug Exposure to Target Engagement
Protocol 2: Pharmacokinetic Analysis in Mice
This protocol outlines the steps for determining the pharmacokinetic profile of a Pyrazolo[1,5-a]pyrimidine inhibitor.
1. Animal Model and Dosing:
-
1.1. Use healthy, non-tumor-bearing mice (e.g., BALB/c) for initial PK studies.
-
1.2. Administer a single dose of the inhibitor via the intended clinical route (e.g., oral gavage or intravenous injection).
2. Blood Sample Collection:
-
2.1. Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
2.2. Collect blood via a suitable method (e.g., retro-orbital sinus or tail vein) into tubes containing an anticoagulant (e.g., EDTA).
3. Plasma Preparation and Storage:
-
3.1. Centrifuge the blood samples to separate the plasma.
-
3.2. Store the plasma samples at -80°C until analysis.
4. Bioanalytical Method:
-
4.1. Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the inhibitor in the plasma samples.
5. Data Analysis:
-
5.1. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.
-
5.2. Calculate key PK parameters as summarized in the table below.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve (total drug exposure) |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Protocol 3: Pharmacodynamic Biomarker Analysis
This protocol details the assessment of target engagement in tumor tissue.
1. Study Design:
-
1.1. Use tumor-bearing mice from an efficacy study or a dedicated PD study.
-
1.2. Administer a single dose of the inhibitor and collect tumors at various time points post-dose (e.g., 2, 4, 8, 24 hours).
2. Tumor Tissue Processing:
-
2.1. Immediately following excision, flash-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
2.2. Homogenize the frozen tumor tissue in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8][9]
3. Protein Quantification:
-
3.1. Determine the protein concentration of the tumor lysates using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis:
-
4.1. Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
4.2. Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
4.3. Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phosphoproteins) to prevent non-specific antibody binding.[8]
-
4.4. Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a direct downstream substrate of the target kinase (e.g., anti-phospho-Rb for a CDK inhibitor, or anti-phospho-Histone H3 for an Aurora B inhibitor).[4][10] Also, probe a separate blot or strip and re-probe the same blot with an antibody against the total protein of the substrate as a loading control.
-
4.5. Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Interpretation:
-
5.1. A decrease in the level of the phosphorylated substrate in the treated groups compared to the vehicle control indicates target engagement and inhibition by the Pyrazolo[1,5-a]pyrimidine compound.
Table 2: Example Pharmacodynamic Markers for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
| Target Kinase | Key Substrate | Phosphorylation Site |
| CDK1/2 | Retinoblastoma protein (Rb) | Ser780, Ser807/811 |
| Aurora B | Histone H3 | Ser10 |
| Pim-1 | BAD | Ser112 |
| TrkA | TrkA | Tyr490, Tyr674/675 |
Part 3: In Vivo Toxicity Assessment
Preliminary toxicity studies are essential to determine a safe and effective dose range for efficacy studies.
Protocol 4: Acute Toxicity Study
1. Animal Model and Dosing:
-
1.1. Use healthy, non-tumor-bearing mice.
-
1.2. Administer single, escalating doses of the Pyrazolo[1,5-a]pyrimidine inhibitor to different groups of mice.
2. Monitoring:
-
2.1. Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance, for up to 14 days.
3. Determination of Maximum Tolerated Dose (MTD):
-
3.1. The MTD is typically defined as the highest dose that does not cause significant morbidity or more than 15-20% body weight loss.
Conclusion: A Pathway to Clinical Translation
The in vivo studies outlined in these application notes and protocols provide a robust framework for the preclinical evaluation of Pyrazolo[1,5-a]pyrimidine kinase inhibitors. By systematically assessing efficacy, pharmacokinetics, pharmacodynamics, and toxicity, researchers can generate the critical data necessary to advance these promising therapeutic agents toward clinical development. The integration of mechanism-driven model selection and validated biomarker analysis will ultimately enhance the probability of successful clinical translation and the delivery of new targeted therapies to cancer patients.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]
- 3. Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. yeasenbio.com [yeasenbio.com]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. researchgate.net [researchgate.net]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
Application Notes & Protocols for the Development of Pyrazolo[1,5-a]pyrimidine-Based Drug Candidates
Foreword: The Rise of a Privileged Scaffold
The Pyrazolo[1,5-a]pyrimidine (PP) core is a fused heterocyclic system that has garnered immense attention in medicinal chemistry, transitioning from a chemical curiosity to a "privileged scaffold" in modern drug discovery.[1] Its rigid, planar structure and versatile synthetic accessibility allow for precise, multi-vector structural modifications, making it an ideal framework for designing potent and selective modulators of biological targets.[1] This scaffold is not merely theoretical; it forms the backbone of several clinically approved and late-stage investigational drugs, particularly in oncology.[2][3][4] Marketed drugs like Larotrectinib, Entrectinib, and the recently approved Repotrectinib, all potent Tropomyosin Receptor Kinase (Trk) inhibitors, underscore the clinical success of the PP core in treating NTRK gene fusion cancers.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple recitation of facts to provide a narrative grounded in the causality of experimental design. We will explore the strategic synthesis, the rationale behind structure-activity relationship (SAR) studies, and the critical validation protocols necessary to advance a PP-based compound from a benchtop concept to a viable drug candidate.
Therapeutic Rationale: Why Pyrazolo[1,5-a]pyrimidines?
The therapeutic utility of the PP scaffold is predominantly linked to its remarkable ability to function as a "hinge-binding" motif for protein kinases.[5] Protein kinases, which regulate a vast array of cellular signaling pathways, are frequently dysregulated in diseases like cancer, inflammation, and autoimmune disorders, making them high-value therapeutic targets.[6][7]
The PP core's nitrogen atoms can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[5] This ATP-competitive binding mode is a common mechanism for many PP-based inhibitors.[7] The true power of the scaffold, however, lies in the ability to decorate its periphery (positions C2, C3, C5, C6, and C7) with various substituents. These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
Key Kinase Targets for PP-Based Inhibitors:
-
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Critical for neuronal development but implicated in various cancers through NTRK gene fusions.[2][3]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle; their inhibition is a key anti-cancer strategy.[8][9]
-
Pim Kinases (Pim-1, -2, -3): Serine/threonine kinases involved in cell survival and proliferation, often overexpressed in hematological and solid tumors.[10]
-
Phosphoinositide 3-Kinases (PI3Ks): Central to cell growth, survival, and metabolism. The PI3Kδ isoform is a key target in inflammatory diseases.[11]
-
Other Notable Targets: The scaffold has also shown potent activity against EGFR, B-Raf, MEK, and SRC kinases, highlighting its broad applicability in oncology.[5][7]
The following diagram illustrates a simplified kinase signaling pathway, a common target for PP-based inhibitors.
Caption: Simplified kinase signaling cascade targeted by PP inhibitors.
Core Synthetic Strategies: Building the Scaffold
The versatility of the PP scaffold stems from its accessible synthesis. The most prevalent and robust method involves the condensation of a 3-amino-1H-pyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its equivalent.[1][6] This approach allows for the direct installation of substituents at key positions, forming the basis for library synthesis and SAR exploration.
General Protocol: Synthesis of a 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine Core
This protocol describes a classic cyclocondensation reaction, a foundational method for building the PP scaffold.[12][13] The choice of the aminopyrazole and the β-ketoester directly dictates the R2, R5, and R7 substituents.
Rationale: This one-step reaction is highly efficient for creating the core bicyclic system. Using an acid catalyst like sulfuric acid in a solvent like acetic acid facilitates the initial condensation and subsequent intramolecular cyclization/dehydration to yield the final product.[6]
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted 3-amino-1H-pyrazole (1.0 eq) in glacial acetic acid.
-
Addition of Reagents: Add the desired β-ketoester (e.g., ethyl acetoacetate for a 7-methyl substituent) (1.1 eq) to the solution.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux (typically 110-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into ice-cold water while stirring.
-
Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration, washing thoroughly with water to remove acetic acid, followed by a cold, non-polar solvent (e.g., diethyl ether) to remove impurities.
-
Purification & Validation: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. The final structure and purity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Advanced Synthetic Approaches
While the classic condensation is a workhorse, medicinal chemists have developed more sophisticated methods to access diverse PP derivatives:
-
Three-Component Reactions: These methods combine an aminopyrazole, an aldehyde, and an activated methylene compound in a single pot, allowing for rapid library generation.[6][14]
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and improve yields for cyclization reactions.[6]
-
Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki and Buchwald-Hartwig coupling are invaluable for late-stage functionalization, allowing for the introduction of complex aryl or amino groups at specific positions (e.g., C5 or C7) after the core has been formed.[6][7]
The following diagram outlines the general workflow for synthesizing and evaluating a PP-based drug candidate.
Caption: Drug development workflow for PP-based candidates.
Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are the intellectual core of drug development, transforming a moderately active "hit" into a potent and selective "lead" candidate. For the PP scaffold, SAR exploration is a systematic process of modifying the peripheral substituents and observing the impact on biological activity.
Causality in SAR:
-
Why modify the C3 position? For Trk inhibitors, adding a picolinamide group at C3 was found to significantly boost activity. This is because the amide bond forms a critical interaction within the kinase active site.[2]
-
Why add a morpholine group? In PI3Kδ inhibitors, a morpholine group can enhance selectivity by forming specific hydrogen bonds in the hinge region and improving solubility.[2][11]
-
Why incorporate fluorine? Adding fluorine atoms can enhance binding affinity through interactions with specific residues (like Asn655 in TrkA) and can also improve metabolic stability by blocking sites of oxidative metabolism.[2]
-
Why build macrocycles? In second-generation Trk inhibitors like Selitrectinib (Loxo-195), a macrocyclic structure was designed to overcome resistance mutations by sterically preventing the mutated gatekeeper residue from blocking drug binding.[2][3]
SAR Data Summary for TrkA Inhibitors
The following table summarizes SAR data for a series of PP derivatives, demonstrating how small structural changes can lead to significant differences in potency.
| Compound ID | C3-Substituent | C5-Substituent | TrkA IC₅₀ (nM) | Reference |
| 8 | Picolinamide | 2,5-difluorophenyl-pyrrolidine | 1.7 | [2] |
| 9 | Picolinamide | Phenyl-pyrrolidine | 1.7 | [2] |
| 12 | Carboxamide-linked Pyridine | Macrocyclic linker | 1-100 | [2] |
| 13 | Carboxamide-linked Pyridinone | Macrocyclic linker | 1-100 | [2] |
| 23 | (Not specified) | (Not specified) | 0.1 (Cell-based) | [2] |
| 24 | (Not specified) | (Not specified) | 0.2 (Cell-based) | [2] |
Data synthesized from MDPI Molecules, 2024.[2]
This data clearly shows that potent nanomolar activity can be achieved with specific substitutions, guiding the chemist's next design choices.
Preclinical Validation: Protocols for Efficacy and Selectivity
Once a promising lead compound is identified through SAR, it must undergo rigorous preclinical evaluation. This involves a tiered approach, starting with biochemical assays and moving to more complex cellular and in vivo models.
Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Rationale: This biochemical assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of the target kinase. It is the primary screen for potency. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative metric for comparing compounds.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in assay buffer.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the recombinant target kinase (e.g., CDK2/CycA, TRKA) to each well.
-
Compound Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor, e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the kinase-specific substrate peptide and ATP (often at its Km concentration).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using technologies like ADP-Glo™, HTRF®, or an ELISA-based method with a phospho-specific antibody.
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence). Normalize the data to the controls (0% inhibition for DMSO, 100% for high concentration of control inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cell-Based Antiproliferative Assay (EC₅₀ Determination)
Rationale: While an IC₅₀ value shows target engagement, it doesn't confirm that the compound can enter a cell and exert a biological effect. This assay measures a compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase. It provides the half-maximal effective concentration (EC₅₀).
Step-by-Step Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HCT116 for colon cancer, MCF7 for breast cancer) in appropriate media and conditions.[5][15]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the cells and add the media containing the test compounds. Include vehicle (DMSO) controls.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable reagent. Common methods include:
-
MTS/MTT Assay: Measures mitochondrial reductase activity in living cells.
-
CellTiter-Glo®: Measures intracellular ATP levels as an indicator of viability.
-
Resazurin (AlamarBlue) Assay: A fluorescent/colorimetric indicator of metabolic activity.
-
-
Data Analysis: Read the plate using a spectrophotometer or fluorometer. Normalize the data to the vehicle-treated cells (100% viability). Plot the percent viability against the logarithm of compound concentration and fit the data to determine the EC₅₀ value.
Conclusion and Future Outlook
The Pyrazolo[1,5-a]pyrimidine scaffold is a proven platform for the development of targeted therapeutics, particularly kinase inhibitors.[6][7] Its synthetic tractability allows for extensive SAR exploration, which has successfully yielded potent and selective clinical candidates.[2][10] The primary challenges moving forward include overcoming acquired drug resistance, improving selectivity to minimize off-target effects, and enhancing drug-like properties such as bioavailability.[6][7] Future research will likely focus on developing next-generation covalent or allosteric inhibitors and exploring novel therapeutic areas beyond oncology, such as inflammatory and neurodegenerative diseases.[7][16][17] The systematic application of the synthetic and evaluative protocols outlined in this guide will be critical for unlocking the full therapeutic potential of this remarkable scaffold.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework in Modern Medicinal Chemistry
Application Note & Protocols for Drug Discovery Professionals
Introduction: The Rise of a Versatile Heterocycle
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential.[1][2] Its rigid, planar structure provides an excellent framework for developing selective and potent inhibitors of various biological targets, particularly protein kinases.[3][4] This has led to the successful development of several marketed drugs and numerous clinical candidates for a wide range of diseases, most notably cancer.[1][5] Drugs such as the hypnotic agent Zaleplon and the anxiolytic Ocinaplon showcase the scaffold's broader therapeutic reach.[1]
The significance of this scaffold is underscored by the FDA approval of drugs like Larotrectinib and Repotrectinib, which are potent inhibitors of Tropomyosin Receptor Kinase (TRK) for the treatment of cancers harboring NTRK gene fusions.[6] These agents exemplify the power of targeted therapy, where the efficacy is tied to a specific genetic marker rather than the tumor's location in the body.[7] The pyrazolo[1,5-a]pyrimidine framework is central to their ability to selectively bind to the ATP-binding pocket of these kinases.[8] This guide provides an in-depth overview of the applications of pyrazolo[1,5-a]pyrimidines, detailed synthetic and biological protocols, and insights into their mechanism of action to aid researchers in the field of drug discovery.
Therapeutic Applications: A Focus on Kinase Inhibition in Oncology
The dysregulation of protein kinase signaling is a hallmark of cancer, making kinases prime targets for therapeutic intervention.[3][4] Pyrazolo[1,5-a]pyrimidines have proven to be a particularly fruitful scaffold for the development of both ATP-competitive and allosteric kinase inhibitors.[9][10]
Tropomyosin Receptor Kinase (TRK) Inhibitors
The TRK family of receptor tyrosine kinases (TrkA, TrkB, TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes, are crucial for neuronal development and function.[6] In various cancers, chromosomal rearrangements can lead to NTRK gene fusions, resulting in constitutively active TRK fusion proteins that act as oncogenic drivers.[7][8]
Larotrectinib and Repotrectinib: These drugs are potent, selective inhibitors of TRK fusion proteins.[6][9] By binding to the ATP-binding pocket of the TRK kinase domain, they block downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and PI3K pathways.[5][7] Larotrectinib was the first-in-class TRK inhibitor to receive tumor-agnostic approval.[9] Repotrectinib, a second-generation inhibitor, was designed to overcome resistance mutations that can arise during treatment with first-generation inhibitors.[6]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle and transcription.[11] Their aberrant activity is a common feature in cancer, leading to uncontrolled cell proliferation. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors of various CDKs. For instance, derivatives have been identified as potent inhibitors of CDK2 and CDK9.[12][13] Inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), is a promising strategy as it can lead to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells.[14][15]
Other Kinase Targets and Therapeutic Areas
Beyond TRK and CDKs, pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against a wide array of other kinases implicated in cancer, including EGFR, B-Raf, MEK, and SRC.[9][14] The scaffold's utility extends to other diseases as well, with compounds being investigated as anti-inflammatory, antimicrobial, anti-tubercular, and anti-diabetic agents, and for the treatment of CNS disorders.[1][15][16]
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against key kinase targets, illustrating the potency and potential for selectivity that can be achieved with this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Larotrectinib | TrkA | 1.2 | [6] |
| TrkB | 2.1 | [6] | |
| TrkC | 2.1 | [6] | |
| Compound 22 | TrkA | 3 | [6] |
| TrkB | 14 | [6] | |
| TrkC | 1 | [6] | |
| Compound 28 | TrkA | 0.17 | [6] |
| TrkB | 0.07 | [6] | |
| TrkC | 0.07 | [6] | |
| Compound 36 | TrkA | 1.4 | [6] |
| TrkB | 2.4 | [6] | |
| TrkC | 1.9 | [6] | |
| Compound 6t | CDK2 | 90 | [13] |
| TRKA | 230 | [13] | |
| Compound 6s | CDK2 | 450 | [13] |
| TRKA | 450 | [13] |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.
Signaling Pathway Visualization
The efficacy of pyrazolo[1,5-a]pyrimidine-based TRK inhibitors stems from their ability to block critical downstream signaling pathways. The following diagram illustrates the canonical TRK signaling cascade that is aberrantly activated by oncogenic NTRK fusions and subsequently inhibited by drugs like Larotrectinib.
Caption: TRK Signaling Pathway Inhibition by Larotrectinib.
Experimental Protocols
To facilitate research and development in this area, we provide detailed, field-proven protocols for the synthesis of a representative pyrazolo[1,5-a]pyrimidine and for a key biological assay to evaluate kinase inhibitory activity.
Protocol 1: Synthesis of a 7-Substituted-2-methylpyrazolo[1,5-a]pyrimidine
This two-step protocol is a robust method for generating the pyrazolo[1,5-a]pyrimidine core, starting from a readily available methyl ketone.[17]
Step 1: Synthesis of β-enaminone intermediate
-
Reactants: To a microwave-safe reaction vial, add a suitable methyl ketone (1.0 mmol) and an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
Reaction: Cap the vial and place it in a microwave reactor. Irradiate the solvent-free mixture at 160 °C for 15 minutes.
-
Work-up: After cooling, the resulting β-enaminone can often be used in the next step without further purification. Purity can be assessed by TLC or LC-MS. Typical yields are high (83–97%).[17]
Step 2: Cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core
-
Reactants: In a round-bottom flask, dissolve the β-enaminone (1.0 mmol) from Step 1 and 3-methyl-1H-pyrazol-5-amine (1.0 mmol) in glacial acetic acid (5 mL).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16 hours.[18]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (50 mL). A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[19][20]
Materials:
-
Kinase of interest and its specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Pyrazolo[1,5-a]pyrimidine test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
-
DMSO (Dimethyl sulfoxide) for compound dilution
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the pyrazolo[1,5-a]pyrimidine test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 11-point, 3-fold serial dilution).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of each serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Prepare a kinase/substrate solution in Kinase Assay Buffer. Add 4 µL of this solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in Kinase Assay Buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes (incubation time may need optimization depending on the kinase).
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the substrate (luciferin) for the luciferase enzyme, generating a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Drug Discovery Workflow Visualization
The path from a privileged scaffold to a clinical candidate is a complex, multi-step process. The following diagram outlines a typical workflow for the discovery and optimization of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Caption: Workflow for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Discovery.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established its place in medicinal chemistry as a source of potent and selective therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its structural features are well-suited for targeting the ATP-binding sites of numerous protein kinases.[10][17] The clinical success of TRK inhibitors like Larotrectinib and Repotrectinib serves as a powerful validation of this scaffold in the era of precision oncology.[6]
Despite these successes, challenges such as acquired drug resistance, off-target effects, and the need for improved bioavailability remain.[9][10] Future research will likely focus on several key areas:
-
Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations.
-
Enhancing Selectivity: Fine-tuning the scaffold's substituents to minimize off-target kinase activity and associated toxicities.
-
Exploring New Targets: Applying the pyrazolo[1,5-a]pyrimidine framework to other kinase families and non-kinase targets implicated in disease.
-
Novel Drug Modalities: Incorporating the scaffold into newer therapeutic approaches, such as proteolysis-targeting chimeras (PROTACs).
By leveraging the foundational knowledge and protocols outlined in this guide, researchers can continue to unlock the full therapeutic potential of the versatile pyrazolo[1,5-a]pyrimidine scaffold, paving the way for the next generation of innovative medicines.
References
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. ulab360.com [ulab360.com]
Synthesis of Pyrazolo[1,5-a]pyrimidine libraries for drug discovery
Application Note & Protocols
Title: Synthesis of Pyrazolo[1,5-a]pyrimidine Libraries for High-Throughput Drug Discovery
Abstract
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that forms the foundation of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its synthetic tractability and the ability to readily functionalize multiple positions make it an ideal framework for constructing large, diverse chemical libraries for drug discovery. This guide provides an in-depth analysis of the core synthetic strategies, detailed experimental protocols for both robust two-step and efficient one-pot multicomponent reactions, and expert insights into the rationale behind key experimental choices. The protocols are designed to be self-validating and serve as a practical resource for researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel therapeutics.
Introduction: The Pyrazolo[1,5-a]pyrimidine as a Privileged Scaffold
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, distinct biological targets with high affinity. The pyrazolo[1,5-a]pyrimidine system is a quintessential example of such a scaffold.[1] This fused N-heterocyclic system is rigid, planar, and features multiple points for chemical diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3]
Its significance is underscored by its presence in several FDA-approved kinase inhibitors, including:
-
Larotrectinib & Entrectinib: Inhibitors of Tropomyosin receptor kinases (Trk), crucial for treating cancers with NTRK gene fusions.[4]
-
Repotrectinib: A next-generation ROS1/TRK inhibitor designed to overcome resistance mutations.[4]
Beyond Trk, this scaffold has been successfully engineered to target a wide array of protein kinases like Pim-1, EGFR, PI3K, and CDKs, demonstrating its remarkable versatility.[5][6] The broad spectrum of biological activities, including anticancer, anti-inflammatory, and CNS effects, solidifies its importance as a cornerstone for modern drug discovery campaigns.[1][5] This guide focuses on the foundational synthetic methodologies that enable the creation of diverse libraries based on this powerful core.
Core Synthetic Strategy: Cyclocondensation of 3-Aminopyrazoles
The most prevalent and versatile route to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic partner.[2][3] The 3-aminopyrazole acts as a 1,3-bisnucleophile, with both the exocyclic amino group and the endocyclic N1 nitrogen participating in the ring formation.
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Mechanistic Causality & Regioselectivity: The success of this synthesis hinges on the regioselective outcome of the condensation. The reaction is initiated by the nucleophilic attack of the more reactive exocyclic amino group of the pyrazole onto one of the electrophilic centers of the 1,3-bielectrophile.[7] This is followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen and the second electrophilic center, ultimately leading to the fused ring system after dehydration. In acidic media, the endocyclic imino group can be activated, influencing the reaction pathway.[8] Careful selection of reagents and reaction conditions is therefore crucial to control the formation of the desired regioisomer.
Protocol 1: A Robust Two-Step Synthesis via β-Enaminone Intermediates
This two-step approach is highly reliable and provides excellent control over the final product.[2] It involves the initial synthesis and isolation of a β-enaminone from a ketone, which then serves as a stable and well-defined 1,3-bielectrophile for the subsequent cyclocondensation step. This method is particularly advantageous when working with complex substrates or during scale-up operations.
Caption: Workflow for the two-step synthesis of pyrazolo[1,5-a]pyrimidines.
Detailed Step-by-Step Protocol
Part A: Synthesis of β-Enaminone Intermediate
-
Reagent Preparation: To a microwave-safe reaction vial, add a suitable methyl ketone (1.0 mmol, 1.0 eq).
-
Reaction Initiation: Add N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol, 1.5 eq). The reaction is typically performed solvent-free.
-
Expert Insight: Using a slight excess of DMF-DMA ensures complete conversion of the ketone. DMF-DMA acts as both a reagent and a solvent at elevated temperatures.
-
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 160 °C for 15 minutes.
-
Work-up and Isolation: After cooling, the excess DMF-DMA and methanol byproduct are removed under reduced pressure. The resulting crude β-enaminone is often of sufficient purity for the next step, but can be purified by column chromatography (Silica gel, EtOAc/Hexane gradient) if necessary.
Part B: Cyclocondensation with 3-Aminopyrazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-enaminone intermediate (1.0 mmol, 1.0 eq) and a substituted 3-aminopyrazole (1.0 mmol, 1.0 eq) in glacial acetic acid (5-10 mL).
-
Causality: Acetic acid serves as both the solvent and an acid catalyst, facilitating the dehydration step of the cyclization.
-
-
Thermal Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water, which will often precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and then a small amount of cold ethanol or diethyl ether. The crude product can be further purified by recrystallization or column chromatography to yield the final 7-substituted pyrazolo[1,5-a]pyrimidine.
Example Reagents and Typical Yields
| Step | Starting Material 1 | Starting Material 2 | Conditions | Product | Typical Yield |
| A | Acetophenone | DMF-DMA | MW, 160°C, 15 min | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 95% |
| B | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 3-Amino-5-methylpyrazole | Acetic Acid, Reflux, 6h | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 85-90% |
Protocol 2: Efficient Library Generation via One-Pot Multicomponent Reactions (MCRs)
For the rapid generation of a diverse library of compounds, multicomponent reactions (MCRs) are unparalleled in their efficiency.[3][9] By combining three or more starting materials in a single reaction vessel, MCRs reduce synthesis time, minimize waste, and are highly amenable to parallel synthesis formats.[10][11]
References
- 1. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol
Welcome to the technical support guide for the synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol and its derivatives. This document is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section provides answers to common initial queries regarding the synthesis of the this compound core structure.
Q1: What is the primary synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing the this compound scaffold is through the cyclocondensation reaction between a substituted 3-aminopyrazole (also known as 5-aminopyrazole) and diethyl malonate.[1][2] This reaction is typically catalyzed by a base, such as sodium ethoxide, and involves heating the reactants under reflux.[1] The process constructs the pyrimidine ring onto the pyrazole core.
The general reaction is illustrated below:
Caption: General synthesis scheme for this compound.
Q2: Why is the yield of my reaction significantly lower than reported in the literature?
A2: Low yields in this condensation reaction can be attributed to several critical factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials : Ensure the high purity of both your 3-aminopyrazole derivative and diethyl malonate. Contaminants can introduce competing side reactions.[3]
-
Reaction Conditions : The choice of base, solvent, temperature, and reaction time are all interdependent and crucial. Sodium ethoxide in ethanol is a standard condition that has produced high yields (84-89%).[1]
-
Moisture Control : The base commonly used, sodium ethoxide, is highly sensitive to moisture. Any water present in the solvent or on the glassware will consume the base, effectively reducing its molar equivalent and hindering the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
A more detailed breakdown of troubleshooting low yields is provided in the guide below.
Q3: Are there alternative methods to improve reaction efficiency?
A3: Yes. While conventional heating under reflux is standard, microwave-assisted synthesis has emerged as a powerful alternative.[2] Multiple studies have demonstrated that microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields by minimizing the formation of thermal decomposition byproducts.[2][3][4] If you have access to a microwave reactor, it is a highly recommended approach for optimizing this synthesis.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Issue 1: Persistently Low or No Product Yield
You've set up the reaction between your 3-aminopyrazole and diethyl malonate but are observing minimal to no formation of the desired this compound.
Expert Analysis & Solutions:
Low yields are the most common issue, and pinpointing the cause requires a logical, step-by-step investigation. The causality can be traced from your reagents to your reaction setup and conditions.
Caption: Troubleshooting workflow for low product yield.
-
Potential Cause A: Reactant Purity and Integrity
-
Explanation: The nucleophilicity of the 3-aminopyrazole is critical for the initial attack on the carbonyl of diethyl malonate. Impurities in the aminopyrazole, such as residual reagents from its synthesis, can interfere. Similarly, diethyl malonate can hydrolyze over time to its corresponding acid, which will neutralize the base.
-
Validation & Solution:
-
Confirm Identity and Purity: Before starting, run a quick ¹H NMR or acquire a melting point of your 3-aminopyrazole. Compare it against literature values.
-
Purify if Necessary: If impurities are detected, recrystallize the aminopyrazole. Freshly distill diethyl malonate before use.
-
-
-
Potential Cause B: Inactive or Insufficient Base
-
Explanation: Sodium ethoxide (EtONa) is hygroscopic. If it has been exposed to air, it will convert to sodium hydroxide and ethanol, reducing its efficacy as a non-nucleophilic base for this condensation. Using an insufficient molar equivalent will also result in an incomplete reaction.
-
Validation & Solution:
-
Prepare Fresh Base: The most reliable method is to prepare sodium ethoxide fresh by reacting clean sodium metal with anhydrous ethanol under an inert atmosphere (N₂ or Ar).
-
Use a Stronger, Non-Hygroscopic Base: An alternative is to use sodium hydride (NaH) in an anhydrous, high-boiling solvent like toluene.[1] NaH offers the advantage of being a more powerful, non-reversible base.
-
Check Stoichiometry: Ensure you are using at least two equivalents of the base to deprotonate both the aminopyrazole and the α-carbon of diethyl malonate to drive the reaction forward.
-
-
-
Potential Cause C: Sub-Optimal Reaction Conditions
-
Explanation: This cyclocondensation requires sufficient thermal energy to overcome the activation barrier for both the initial condensation and the final intramolecular cyclization/dehydration step. Insufficient temperature or reaction time will lead to a stalled reaction, leaving you with unreacted starting materials or intermediate species.
-
Validation & Solution:
-
Monitor with TLC: Track the reaction's progress by thin-layer chromatography (TLC).[5] Spot the starting materials and the reaction mixture over time. The disappearance of the limiting reagent and the appearance of a new, more polar spot (the diol product) indicates progress.
-
Increase Temperature/Time: If the reaction stalls, incrementally increase the reflux temperature (if possible, by switching to a higher-boiling solvent) or extend the reaction time.
-
Switch to Microwave: As mentioned, microwave-assisted synthesis can provide rapid, uniform heating, often leading to cleaner reactions and higher yields in a fraction of the time.[2]
-
-
Issue 2: Product is Contaminated with Byproducts, Making Purification Difficult
Your crude product shows multiple spots on TLC, and recrystallization fails to yield a pure compound.
Expert Analysis & Solutions:
The formation of byproducts is often a consequence of sub-optimal reaction conditions or the inherent reactivity of the starting materials.
-
Potential Cause A: Self-Condensation of Diethyl Malonate
-
Explanation: Under basic conditions, diethyl malonate can undergo self-condensation (a Claisen condensation), leading to oligomeric byproducts that can complicate purification.
-
Solution: Control the order of addition. Add the diethyl malonate slowly to the solution of the 3-aminopyrazole and base. This ensures the malonate preferentially reacts with the aminopyrazole rather than itself.
-
-
Potential Cause B: Incomplete Cyclization
-
Explanation: The reaction may stall after the initial N-acylation, leaving a linear intermediate that has not yet cyclized. This intermediate will have different solubility and chromatographic properties, complicating purification.
-
Solution: Ensure sufficient heating and reaction time. As confirmed by TLC monitoring, if the reaction is incomplete, continue to reflux until the starting materials or intermediates are fully consumed.
-
-
Potential Cause C: Tautomerization of the Product
-
Explanation: The product, this compound, exists in tautomeric equilibrium with its keto forms (e.g., 4-hydroxypyrazolo[1,5-a]pyrimidin-7-one).[6] This is an inherent property of the molecule and not a byproduct. However, it can sometimes lead to broadened peaks in NMR spectra or the appearance of multiple spots on TLC if the solvent system does not favor a single tautomer.
-
Solution: Characterization should account for tautomerism. For purification, if you are using column chromatography, screen different solvent systems (e.g., adding a small amount of acetic acid to the eluent) to see if you can encourage the elution of a single predominant form.
-
Part 3: Protocol Optimization
Q4: How can I quantitatively assess the best conditions for my specific substituted aminopyrazole?
A4: To systematically optimize your reaction, a Design of Experiments (DoE) approach is valuable. However, a simpler method is to compare key reaction parameters side-by-side. The most impactful parameter to investigate is often the heating method.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis | Rationale & Expected Outcome |
| Reaction Time | Typically 16-24 hours[1] | 20-30 minutes[2] | Microwave heating is significantly more efficient, drastically reducing reaction time and minimizing potential for thermal degradation. |
| Typical Yield | 60-89%[1] | Often >80-90%[2] | The rapid and uniform heating often leads to cleaner reactions with fewer side products, thus improving the isolated yield. |
| Temperature | Reflux temp. of solvent (e.g., Ethanol ~78°C) | Can be set precisely (e.g., 120-140°C)[2][4] | Allows for superheating the solvent above its boiling point in a sealed vessel, accelerating the reaction rate significantly. |
| Process Control | Moderate | High (direct temp & pressure monitoring) | Provides better reproducibility and control over the reaction energy. |
Experimental Protocol: Screening Reaction Conditions
-
Setup: Prepare three identical reaction vials suitable for your heating method (round-bottom flasks for conventional, microwave vials for a reactor).
-
Reagents: In each vial, under an inert atmosphere, add your 3-aminopyrazole (1.0 eq), anhydrous solvent (e.g., ethanol), and freshly prepared sodium ethoxide (2.2 eq).
-
Addition: Add diethyl malonate (1.1 eq) to each vial.
-
Reaction:
-
Vial 1 (Control): Reflux at the solvent's boiling point using a heating mantle.
-
Vial 2 (Microwave A): Heat at 120°C for 20 minutes in a microwave reactor.
-
Vial 3 (Microwave B): Heat at 140°C for 20 minutes in a microwave reactor.
-
-
Analysis: After the designated time, cool the reactions, quench carefully with water, and acidify to precipitate the product. Analyze the crude yield and purity (by LC-MS or ¹H NMR) of each to determine the optimal conditions.
By following these troubleshooting and optimization guides, you will be better equipped to overcome common synthetic hurdles and achieve high yields of this compound for your research endeavors.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Discovery of 4H-pyrazolo[1,5-a]pyrimidin-7-ones as potent inhibitors of hepatitis C virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis of Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core?
The most prevalent and adaptable strategy for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent (e.g., β-enaminones, β-haloenones, β-ketonitriles).[1][2] This reaction is typically performed under acidic or basic conditions and can be significantly accelerated by heat or microwave irradiation.[3][4] The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the final fused heterocyclic system.[3]
Troubleshooting Guide: Side Reactions & Optimization
This section is dedicated to addressing the specific experimental issues that can arise during the synthesis of pyrazolo[1,5-a]pyrimidines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Formation of Regioisomers
Q2: I am using an unsymmetrical β-dicarbonyl compound and obtaining a mixture of two regioisomers. How can I control the regioselectivity of the reaction?
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-bielectrophiles. The regiochemical outcome is determined by which carbonyl group of the β-dicarbonyl compound is initially attacked by the 5-aminopyrazole's exocyclic amino group versus the endocyclic N1 nitrogen.
Causality and Mechanistic Insight:
The regioselectivity is governed by a delicate balance of electronic and steric factors of both reactants. The most electrophilic (least sterically hindered) carbonyl carbon is typically the site of the initial nucleophilic attack. The reaction mechanism involves a vinylogous nucleophilic substitution, where the initial attack of the exocyclic NH2 group is generally favored due to its higher nucleophilicity compared to the endocyclic nitrogen.[5] Subsequent cyclization via attack of the endocyclic nitrogen and dehydration leads to the thermodynamically favored product.
Troubleshooting and Optimization Strategies:
-
Choice of Solvent and Catalyst: The reaction medium can significantly influence the regioselectivity. Acidic catalysts, such as acetic acid or sulfuric acid, can protonate the carbonyl oxygen, enhancing its electrophilicity.[4][6] The choice of a specific acid can sometimes favor the formation of one regioisomer over the other.
-
Microwave Irradiation: Microwave-assisted synthesis has been reported to not only accelerate the reaction but also to enhance regioselectivity in many cases.[3][4] The rapid and uniform heating provided by microwaves can favor the kinetic product, leading to a higher proportion of a single regioisomer.
-
Use of β-Enaminones: Converting the β-dicarbonyl compound into a β-enaminone intermediate can lock in the regioselectivity before the cyclization step. The reaction of a 5-aminopyrazole with a β-enaminone typically proceeds with high regioselectivity.[1][7]
-
Structural Modification of Reactants: The electronic and steric properties of the substituents on both the 5-aminopyrazole and the β-dicarbonyl compound can be modified to favor a specific regioisomeric outcome.[3]
Experimental Protocol for Enhancing Regioselectivity:
A general protocol for microwave-assisted synthesis which often improves regioselectivity is provided below:
-
In a microwave-safe vial, combine the 5-aminopyrazole (1.0 mmol), the β-dicarbonyl compound (1.1 mmol), and glacial acetic acid (2 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120-150 °C for 10-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitate by filtration.
-
Purify the product by recrystallization or column chromatography.
Identifying Regioisomers:
Distinguishing between regioisomers can be achieved using NMR spectroscopy. The chemical shifts of the protons and carbons in the pyrimidine ring are sensitive to the substitution pattern. Specifically, the chemical shift of a methyl group at position 5 is significantly different from that of a methyl group at position 7.[8] 2D NMR techniques such as NOESY can also be employed to confirm the spatial relationship between substituents and protons on the heterocyclic core.
| Regioisomer Identification by 13C NMR | |
| Substituent Position | Typical 13C Chemical Shift (ppm) |
| 5-Methyl | ~24.6-24.8 |
| 7-Methyl | ~17.0-17.2 |
Data adapted from Chimichi, S., et al. (1991).[8]
Logical Workflow for Troubleshooting Regioisomer Formation:
Caption: Troubleshooting workflow for regioisomer control.
Issue 2: Dimerization of 5-Aminopyrazole
Q3: My reaction is giving a significant amount of a high molecular weight byproduct, which I suspect is a dimer of my 5-aminopyrazole starting material. What causes this and how can I prevent it?
Dimerization of 5-aminopyrazoles is a known side reaction, particularly under oxidative conditions, and can lead to the formation of pyrazole-fused pyridazines or pyrazines.[9][10] This side reaction consumes the starting material and complicates the purification of the desired pyrazolo[1,5-a]pyrimidine.
Causality and Mechanistic Insight:
The dimerization is often promoted by the presence of transition metal catalysts (e.g., copper salts) and an oxidant.[9] The proposed mechanism involves the formation of a radical intermediate on the 5-aminopyrazole, which can then couple with another molecule of the aminopyrazole. The specific dimerization product (C-N, C-C, or N-N coupled) depends on the reaction conditions and the catalyst system employed.[9]
Troubleshooting and Optimization Strategies:
-
Purity of Starting Materials: Ensure that the 5-aminopyrazole starting material is free from trace metal impurities that could catalyze dimerization.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative dimerization.
-
Avoidance of Metal Catalysts (if not required): If the primary reaction does not require a metal catalyst, ensure that the reaction vessel is clean and free from metal contaminants.
-
Control of Reaction Temperature: In some cases, dimerization may be favored at higher temperatures. Running the reaction at the lowest effective temperature can help to minimize this side reaction.
-
Stoichiometry of Reactants: Ensure the correct stoichiometry of the reactants. An excess of the 5-aminopyrazole may increase the likelihood of dimerization.
Visualizing the Dimerization Side Reaction:
Caption: Competing pathways: desired synthesis vs. dimerization.
Issue 3: Potential N-N Bond Cleavage
Q4: I am observing unexpected byproducts that do not seem to be related to my starting materials in a straightforward way. Could N-N bond cleavage of the pyrazole ring be occurring?
While not the most common side reaction in pyrazolo[1,5-a]pyrimidine synthesis, N-N bond cleavage of the pyrazole ring is a possibility under certain conditions, especially with specific catalysts or high energy input.[11] This can lead to the formation of complex rearranged products.
Causality and Mechanistic Insight:
N-N bond cleavage in pyrazoles can be induced by transition metal catalysts (e.g., Rhodium complexes) or through high-temperature reactions.[11] The mechanism often involves the coordination of the metal to the pyrazole nitrogens, followed by an oxidative addition or reductive elimination process that results in the cleavage of the N-N bond.
Troubleshooting and Optimization Strategies:
-
Choice of Catalyst: Avoid using catalysts known to promote N-N bond cleavage, such as certain rhodium or molybdenum complexes, unless they are specifically required for the desired transformation.
-
Reaction Temperature: High reaction temperatures can promote N-N bond cleavage. If this side reaction is suspected, try running the reaction at a lower temperature for a longer period.
-
Structural Analysis of Byproducts: If N-N bond cleavage is suspected, a thorough structural characterization of the byproducts (e.g., by mass spectrometry and NMR) is crucial to confirm the rearrangement and to understand the underlying mechanism.
Issue 4: Hydrolysis of Intermediates
Q5: My reaction yield is low, and I am using a β-enaminone as a starting material in a protic solvent. Could hydrolysis be an issue?
Yes, β-enaminones are susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[12] This will revert the β-enaminone to the corresponding β-dicarbonyl compound, which may be less reactive or lead to other side reactions.
Causality and Mechanistic Insight:
The hydrolysis of an enamine typically begins with the protonation of the β-carbon, followed by the attack of water on the iminium carbon.[12] Subsequent proton transfers and elimination of the amine lead to the formation of the ketone.
Troubleshooting and Optimization Strategies:
-
Use of Anhydrous Solvents: When working with β-enaminones, it is advisable to use anhydrous solvents and to run the reaction under an inert atmosphere to exclude moisture.
-
Aprotic Solvents: If possible, switch to an aprotic solvent to minimize the risk of hydrolysis.
-
Control of pH: If an acidic or basic catalyst is required, use the minimum effective amount and consider using a non-aqueous acid or base.
Visualizing the Hydrolysis of a β-Enaminone Intermediate:
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mdpi.com [mdpi.com]
- 10. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic insight into conjugated N–N bond cleavage by Rh(iii)-catalyzed redox-neutral C–H activation of pyrazolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of this critical heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent protein kinase inhibitors used in cancer therapy.[1][2] This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to optimize your reaction conditions effectively.
The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic compound, most commonly a β-dicarbonyl compound or its equivalent.[1][3][4][5] Our guide will focus primarily on troubleshooting this widely used synthetic route.
Diagram: General Reaction Mechanism
Below is a diagram illustrating the fundamental mechanism for the acid-catalyzed cyclocondensation of a 5-aminopyrazole with a β-diketone. Understanding this pathway is crucial for diagnosing issues in your reaction.
Caption: Acid-catalyzed reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for synthesizing pyrazolo[1,5-a]pyrimidines?
A1: The most frequently employed strategy involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds (like acetylacetone) or their synthetic equivalents (such as β-ketoesters or enaminones).[1][3] This method is popular due to the commercial availability of a wide variety of starting materials, allowing for diverse substitution patterns on the final pyrimidine ring.
Q2: What are the typical catalysts used for this reaction?
A2: The reaction can be catalyzed by either acids or bases.[6]
-
Acid Catalysts: Acetic acid is commonly used as both a solvent and a catalyst.[6] For less reactive substrates, stronger acids like sulfuric acid (H₂SO₄) may be required to facilitate the dehydration step.[1][7]
-
Base Catalysts: Organic bases such as piperidine or triethylamine can be used.[4][8] In some cases, a base like sodium ethoxide is employed, particularly when starting with β-ketoesters.[9]
Q3: My reaction is not going to completion. What are the first parameters I should adjust?
A3: If your reaction is sluggish or incomplete, consider the following adjustments, starting with the least disruptive:
-
Reaction Time: Extend the reaction time. Monitor the progress by Thin Layer Chromatography (TLC) to determine if the reaction is simply slow.
-
Temperature: These reactions often require elevated temperatures, typically at the reflux temperature of the solvent.[6] If you are running the reaction at a lower temperature, gradually increasing it may be beneficial. Consider switching to a higher-boiling point solvent if necessary.
-
Catalyst Concentration: The amount of catalyst can be critical. If using an acid catalyst like acetic acid, it often serves as the solvent. If using a stronger catalytic acid or a base, ensure the concentration is optimal. Too little may not be effective, while too much can sometimes lead to side reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and provides a logical, step-by-step approach to resolving them.
Issue 1: Low or No Product Yield
A low yield is one of the most common problems. The cause can range from the quality of starting materials to suboptimal reaction conditions.
Troubleshooting Workflow: Low Yield
Caption: Systematic workflow for troubleshooting low product yield.
Detailed Solutions for Low Yield:
-
Starting Material Purity: First, confirm the purity of your 5-aminopyrazole and β-dicarbonyl compound. Impurities can inhibit the reaction or lead to unwanted side products.[6] The reactivity of the β-dicarbonyl itself is also a factor; highly enolized or sterically hindered diketones may require more forcing conditions.[1]
-
Solvent Choice: Acetic acid is a standard choice, but other solvents can be effective.[6] For higher temperatures, consider solvents like ethanol, DMF, or toluene. The choice of solvent can influence reaction rate and selectivity.
| Solvent | Typical Temperature | Notes |
| Acetic Acid | Reflux (~118 °C) | Acts as both solvent and acid catalyst.[6] |
| Ethanol | Reflux (~78 °C) | Common for base-catalyzed reactions.[9] |
| DMF | 100-150 °C | High boiling point, good for sluggish reactions. |
| Toluene | Reflux (~111 °C) | Allows for azeotropic removal of water (Dean-Stark). |
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields for pyrazolo[1,5-a]pyrimidine formation.[1] Reactions that take hours under conventional heating can often be completed in minutes.
Issue 2: Formation of Side Products or Regioisomers
When using unsymmetrical β-dicarbonyl compounds, the formation of regioisomers is a common challenge.
Q: How can I control regioselectivity in the reaction?
A: Regioselectivity is primarily governed by the difference in electrophilicity between the two carbonyl carbons of the β-dicarbonyl compound and the nucleophilicity of the two nitrogen atoms in the 5-aminopyrazole.
-
Steric Hindrance: A bulkier substituent on the β-dicarbonyl can direct the initial nucleophilic attack of the exocyclic amino group to the less hindered carbonyl carbon.
-
Electronic Effects: Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Reaction Conditions: The choice of catalyst (acid vs. base) and solvent can influence the regiochemical outcome. For instance, a study by Portilla et al. (2012) demonstrated regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines by carefully selecting the cyclic β-dicarbonyl compound.[1] It is often necessary to empirically screen conditions to favor the desired isomer.
Issue 3: Difficult Purification
The crude product may be difficult to purify due to the presence of starting materials, side products, or tar-like impurities.
Purification Protocol & Tips:
-
Initial Work-up: After the reaction is complete, cool the mixture and pour it into cold water or an ice bath. The product often precipitates as a solid. This helps to remove highly polar solvents like acetic acid or DMF.
-
Filtration & Washing: Collect the crude solid by suction filtration. Wash thoroughly with water, followed by a non-polar solvent like hexane or ether to remove non-polar impurities.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) is often the most effective purification method.
-
Column Chromatography: For complex mixtures or oily products, column chromatography is necessary.[10]
-
Solid Loading: It is often beneficial to adsorb the crude material onto a small amount of silica gel before loading it onto the column. This generally leads to better separation.
-
Solvent System: A typical starting point for the mobile phase is a mixture of hexane and ethyl acetate. Gradually increase the polarity by increasing the percentage of ethyl acetate to elute your product.
-
Experimental Protocols
General Protocol for Synthesis of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
This protocol is a representative example based on common literature procedures.[7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-phenyl-1H-pyrazol-5-amine (1.0 eq), acetylacetone (1.1 eq), and glacial acetic acid (as solvent).
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The starting aminopyrazole is typically more polar than the product.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with copious amounts of water, followed by a small amount of cold ethanol.
-
Purification: The crude solid can be further purified by recrystallization from ethanol to yield the final product.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Derivatives
This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges encountered during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. Here, we provide in-depth, field-proven insights and detailed protocols to streamline your purification workflows and ensure the high purity of your target compounds.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification of pyrazolo[1,5-a]pyrimidine derivatives, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: My crude product is a complex mixture with many side products.
Question: I've run my reaction to synthesize a pyrazolo[1,5-a]pyrimidine derivative, but my TLC and crude NMR indicate a complex mixture. What are the best initial steps to simplify the purification process?
Answer: A complex crude mixture is a common challenge, often stemming from the reaction conditions themselves. Before resorting to complex chromatographic methods, consider these strategies:
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Reaction Optimization: The cleanest purification starts with the cleanest reaction. Microwave-assisted synthesis has been shown to significantly improve yields, reduce reaction times, and often enhance the regioselectivity and purity of pyrazolo[1,5-a]pyrimidine products, minimizing the formation of byproducts.[1][2]
-
Aqueous Work-up and Extraction: A well-designed liquid-liquid extraction can be surprisingly effective. Depending on the nature of your compound and the impurities, you can use pH adjustments to move acidic or basic impurities into the aqueous layer. For example, a wash with a saturated sodium bicarbonate solution can remove acidic starting materials or byproducts, while a dilute acid wash (e.g., 1M HCl) can remove basic impurities.
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Recrystallization as a First Pass: For solid products, recrystallization is a powerful, scalable, and often underestimated purification technique.[1] It can efficiently remove minor impurities and sometimes even separate isomers with different solubilities.
Issue 2: I am struggling to separate regioisomers.
Question: My synthesis has produced a mixture of pyrazolo[1,5-a]pyrimidin-7-one and pyrazolo[1,5-a]pyrimidin-5-one regioisomers. How can I effectively separate them?
Answer: The formation of regioisomers is a known challenge in the synthesis of this scaffold.[3][4] Their separation often requires careful optimization of chromatographic conditions due to their similar polarities.
-
Understanding the Challenge: Pyrazolo[1,5-a]pyrimidinone regioisomers can be difficult to separate because they often have very similar polarities and molecular weights. The key to their separation lies in exploiting subtle differences in their interaction with the stationary phase.
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Chromatographic Separation: Column chromatography is the most common method for separating these isomers.[5] Success often depends on the choice of the stationary phase and the eluent system.
-
Normal-Phase Chromatography: Silica gel is the most widely used stationary phase. A systematic approach to solvent system selection is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or acetone. A shallow gradient is often necessary to achieve separation.
-
Reverse-Phase Chromatography: For more polar derivatives, reverse-phase chromatography (e.g., C18 silica) can be effective. Here, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, and the less polar isomer will typically elute later.
-
Experimental Protocol: Separation of Regioisomers by Flash Chromatography
This protocol provides a general workflow for separating pyrazolo[1,5-a]pyrimidine regioisomers using automated flash chromatography.
1. Analytical TLC Development: a. Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the TLC plate in various solvent systems to find an eluent that gives good separation (a ΔRf of >0.1 is ideal). Start with a 70:30 mixture of a non-polar solvent (e.g., heptane) and a polar solvent (e.g., ethyl acetate) and adjust the ratio as needed. d. Visualize the spots using a UV lamp (254 nm and/or 366 nm).[6] If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or vanillin).
2. Column Preparation and Loading: a. Choose a silica gel cartridge with a capacity appropriate for your sample size. b. Pre-equilibrate the column with the initial, less polar mobile phase. c. Load the crude product onto the column. For best resolution, it is recommended to dry-load the sample by adsorbing it onto a small amount of silica gel.
3. Elution and Fraction Collection: a. Begin the elution with the non-polar solvent and gradually increase the proportion of the polar solvent (gradient elution). A shallow gradient is often key to separating closely related isomers. b. Monitor the elution using the detector (e.g., UV) and collect fractions.
4. Analysis of Fractions: a. Analyze the collected fractions by TLC to identify those containing the pure isomers. b. Combine the fractions containing each pure isomer. c. Evaporate the solvent under reduced pressure to obtain the purified regioisomers.
Issue 3: My product is contaminated with residual palladium catalyst.
Question: I've performed a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to functionalize my pyrazolo[1,5-a]pyrimidine core, and now I'm having trouble removing the residual palladium. What are the most effective methods?
Answer: Palladium-catalyzed reactions are powerful tools for C-C and C-N bond formation, but removal of the palladium catalyst to acceptable levels (often <10 ppm for pharmaceutical applications) can be challenging.[7][8][9] Simple filtration or chromatography is often insufficient.
-
Causality: Palladium can remain in the product as finely dispersed nanoparticles or as soluble complexes with phosphine ligands or the product itself. These species can be difficult to remove by conventional methods.
-
Palladium Scavenging Techniques:
-
Activated Carbon: Treatment with activated carbon (e.g., Darco KB-B) is a cost-effective and often efficient method for removing palladium.[7] The crude product is dissolved in a suitable solvent, stirred with activated carbon, and then filtered.
-
Thiol-Based Scavengers: Functionalized silica gels or polymers containing thiol groups (e.g., SiliaMetS Thiol) are highly effective at scavenging palladium. These scavengers form strong bonds with palladium, facilitating its removal by filtration.
-
Amine-Based Scavengers: For certain palladium complexes, amine-functionalized scavengers can also be effective.
-
N-Acetyl Cysteine: An aqueous wash with a solution of N-acetyl cysteine can be a simple and effective way to sequester palladium.
-
Data Presentation: Comparison of Palladium Scavengers
| Scavenger Type | Typical Loading | Advantages | Disadvantages |
| Activated Carbon | 5-10 wt% | Inexpensive, readily available | Can sometimes adsorb the product, leading to lower yields |
| Thiol-Functionalized Silica | 2-5 eq. | High efficiency and selectivity for palladium | Higher cost compared to activated carbon |
| N-Acetyl Cysteine Wash | Aqueous Solution | Simple work-up procedure | May not be effective for all palladium species |
Issue 4: My pyrazolo[1,5-a]pyrimidine derivative is poorly soluble, making purification difficult.
Question: My target compound has very low solubility in common organic solvents, which is making it difficult to purify by chromatography or recrystallization. What can I do?
Answer: Poor solubility is a common issue with planar, heteroaromatic systems like pyrazolo[1,5-a]pyrimidines, often due to strong crystal packing forces.[8]
-
Solvent Selection: A systematic screening of solvents is the first step. Try more polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). Sometimes, a mixture of solvents can be effective.
-
Chromatographic Techniques for Polar Compounds:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar compounds that are poorly retained in reverse-phase chromatography. HILIC uses a polar stationary phase (like silica or an amide-bonded phase) with a mobile phase high in organic content (typically acetonitrile) and a small amount of an aqueous modifier.
-
-
Recrystallization from High-Boiling Point Solvents: If the compound is soluble in a high-boiling point solvent like DMF or DMSO at elevated temperatures, a mixed-solvent recrystallization can be attempted. Dissolve the compound in a minimum amount of the hot, high-boiling solvent, and then slowly add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the first solvent, e.g., water or an ether) until turbidity is observed. Allow the solution to cool slowly to promote crystallization.
Visualization & Formatting
Diagram: General Purification Workflow
Caption: A general workflow for the purification of pyrazolo[1,5-a]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are some good starting solvent systems for recrystallizing pyrazolo[1,5-a]pyrimidine derivatives?
A1: The choice of solvent is highly dependent on the specific substitution pattern of your molecule. However, some commonly successful solvents and solvent systems include:
-
Single Solvents: Ethanol, isopropanol, ethyl acetate, and acetonitrile are good starting points for moderately polar compounds.
-
Solvent/Anti-Solvent Systems:
Q2: How can I improve the separation of my spots on a TLC plate?
A2: If your spots are streaking or not well-resolved, consider the following:
-
Adjust Solvent Polarity: If the Rf values are too high, decrease the polarity of the mobile phase. If they are too low, increase the polarity.
-
Add a Modifier: For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can reduce streaking by neutralizing acidic sites on the silica gel. For acidic compounds, a small amount of acetic acid can have a similar effect.
-
Spotting Technique: Ensure you are spotting a dilute solution of your compound and that the spot is small and concentrated. Overloading the TLC plate can lead to poor separation.
Q3: My compound appears to be decomposing on the silica gel column. What can I do?
A3: Some pyrazolo[1,5-a]pyrimidine derivatives can be sensitive to the acidic nature of silica gel.
-
Neutralize the Silica: You can use silica gel that has been pre-treated with a base like triethylamine. This is done by preparing a slurry of silica in the eluent containing 1-2% triethylamine and then packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino-functionalized silica.
Diagram: Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of a purification strategy.
References
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Pyrazolo[1,5-a]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyrimidine compounds. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to one of the most common challenges encountered with this important class of molecules: low aqueous solubility. Our goal is to equip you with the scientific rationale and step-by-step protocols to keep your research moving forward.
Understanding the Challenge: Why Do Pyrazolo[1,5-a]pyrimidines Often Exhibit Poor Solubility?
The Pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, the inherent chemical nature of this fused heterocyclic system often leads to solubility issues. The planarity of the ring system can promote strong crystal lattice packing, making it difficult for solvent molecules to effectively solvate the compound.[3] Furthermore, many derivatives are designed to be lipophilic to effectively bind to their biological targets, which can inadvertently reduce their aqueous solubility.[1]
This guide will walk you through a logical progression of troubleshooting, from initial compound handling to advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common and immediate solubility problems researchers face.
Question 1: My Pyrazolo[1,5-a]pyrimidine compound won't dissolve in my standard aqueous buffer for an in-vitro assay. What should I do first?
Answer: This is a very common starting point. Before moving to complex formulations, it's crucial to systematically explore simple solvent systems.
Underlying Cause: The compound's crystalline form may be highly stable, or its lipophilicity may be too high for a purely aqueous environment.
Troubleshooting Protocol:
-
Co-Solvent Screening: The first step is to introduce a small percentage of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common starting point.
-
Step 1: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).
-
Step 2: Serially dilute this stock solution into your aqueous buffer.
-
Step 3: Visually inspect for precipitation at each dilution. It is critical to ensure the final concentration of DMSO in your assay is low enough (typically <1%, often <0.1%) to not affect the biological activity.
-
Pro-Tip: If DMSO is not suitable for your assay, consider other co-solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF).[4]
-
-
pH Adjustment: If your compound has ionizable groups (e.g., basic amines or acidic phenols), its solubility will be pH-dependent.
-
Step 1: Determine the pKa of your compound (this can be predicted using software if not known experimentally).
-
Step 2: For basic compounds, adjusting the pH of your buffer to be 1-2 units below the pKa will protonate the basic center, increasing solubility.
-
Step 3: For acidic compounds, adjusting the pH to be 1-2 units above the pKa will deprotonate the acidic center, also increasing solubility.
-
Caution: Ensure the final pH is compatible with your assay's requirements.
-
Question 2: My compound dissolves initially in a DMSO/buffer mixture, but then precipitates over the course of my multi-hour experiment. How can I prevent this?
Answer: This phenomenon, known as "compound crashing out," indicates that the solution is supersaturated and thermodynamically unstable.
Underlying Cause: While a co-solvent can initially force a compound into solution, changes in temperature, interaction with plate plastics, or simply time can lead to the compound coming out of solution.
Troubleshooting Strategies:
-
Inclusion of Non-ionic Surfactants: Low concentrations of non-ionic surfactants can help maintain compound solubility without significantly impacting most biological assays.
-
Recommended Surfactants: Tween® 20, Tween® 80, or Pluronic® F-68 at concentrations of 0.01% to 0.1% (w/v).
-
Protocol: Add the surfactant to your final aqueous buffer before adding the compound stock solution.
-
-
Use of Solubilizing Excipients: For more challenging compounds, specialized solubilizing agents may be necessary.
-
Labrasol®: A powerful surfactant that can significantly enhance solubility.[5] However, it can also interfere with some assays, so its compatibility must be tested.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Protocol: Prepare a solution of HP-β-CD in your buffer (e.g., 1-10 mM) and then add your compound.
-
-
Part 2: Advanced Solubilization Strategies for Pre-clinical Development
When moving towards in vivo studies, the solubility challenges become more complex, directly impacting bioavailability.
Question 3: I need to formulate my Pyrazolo[1,5-a]pyrimidine for oral gavage in a rodent model, but its aqueous solubility is extremely low (<1 µg/mL). What are my options?
Answer: For pre-clinical oral formulations, the goal is often to create a stable, homogenous suspension or a solubilized system that can withstand the GI environment.
Strategy 1: Amorphous Solid Dispersions
Scientific Rationale: By dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix, the energy barrier of breaking the crystal lattice is removed, leading to a higher apparent solubility and faster dissolution.[7][8]
Workflow for Creating an Amorphous Solid Dispersion:
Caption: Workflow for Amorphous Solid Dispersion Formulation.
Commonly Used Polymers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Soluplus®
Strategy 2: Lipid-Based Formulations (SMEDDS)
Scientific Rationale: Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like the gastrointestinal tract.[9] This keeps the drug in a solubilized state, ready for absorption.
Key Components of a SMEDDS Formulation:
| Component | Role | Examples |
| Oil Phase | Solubilizes the lipophilic drug | Capryol™ 90, Labrafil® M 1944 CS |
| Surfactant | Promotes emulsification | Cremophor® EL, Labrasol® |
| Co-surfactant | Improves microemulsion stability | Transcutol® HP, Plurol® Oleique CC 497 |
Experimental Protocol for SMEDDS Development:
-
Solubility Screening: Determine the solubility of your compound in various oils, surfactants, and co-surfactants to identify the best candidates.
-
Phase Diagram Construction: Systematically mix the chosen components in different ratios and titrate with water to identify the region that forms a stable microemulsion.
-
Loading and Characterization: Dissolve the drug in the optimized SMEDDS pre-concentrate. Characterize the resulting microemulsion for droplet size, stability, and drug release upon dilution.
Part 3: Structural Modification to Inherently Improve Solubility
For lead optimization programs, modifying the chemical structure is a powerful, albeit more involved, strategy.
Question 4: My lead Pyrazolo[1,5-a]pyrimidine has excellent potency but poor solubility is limiting its development. What structural changes can I explore?
Answer: Medicinal chemistry strategies can be employed to disrupt the properties that lead to poor solubility while aiming to maintain potency.
Key Strategies for Structural Modification:
-
Disrupt Crystal Packing: High planarity often leads to strong crystal packing and low solubility.[3]
-
Action: Introduce out-of-plane substituents or increase the number of rotatable bonds to disrupt planarity. This can lower the crystal lattice energy, making dissolution more favorable.[3][10]
-
Example: Modifying a planar phenyl group to a non-planar cyclohexyl group, or introducing a linker with more rotational freedom.
-
-
Introduce Ionizable or Polar Groups:
-
Action: Add basic amine groups (e.g., morpholine, piperazine) or acidic groups (e.g., carboxylic acid) that can be ionized at physiological pH.[11][12]
-
Benefit: This not only increases aqueous solubility but can also provide handles for salt formation, a common strategy for improving the physicochemical properties of a drug candidate.[6][8]
-
-
Fine-tuning Lipophilicity (LogP):
-
Action: Strategically replace lipophilic moieties with more polar ones. For example, substituting a trifluoromethyl group with a methoxy or hydroxyl group.
-
Consideration: This is a balancing act, as reducing lipophilicity too much may negatively impact cell permeability and target binding.
-
Decision-Making Flowchart for Solubility Enhancement:
Caption: Decision-making process for addressing solubility.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Kinase Assays with Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for researchers utilizing the promising Pyrazolo[1,5-a]pyrimidine scaffold in kinase drug discovery. This guide is designed to provide in-depth, practical solutions to common sources of variability and unexpected results in your kinase assays. As ATP-competitive inhibitors, these compounds require careful assay design and execution to yield robust and reproducible data.[1][2] This resource, structured in a question-and-answer format, offers field-proven insights to help you navigate these challenges.
Troubleshooting Guide: Isolating and Solving Assay Variability
This section addresses specific, observable problems you might encounter during your experiments. Each solution is grounded in the principles of enzyme kinetics and best laboratory practices.
Q1: My IC₅₀ value for a Pyrazolo[1,5-a]pyrimidine inhibitor is highly variable between experiments. What's causing this?
Inconsistent IC₅₀ values are a frequent and frustrating issue. The root cause often lies in subtle variations in key assay parameters that disproportionately affect ATP-competitive inhibitors.
Step-by-Step Troubleshooting:
-
Verify ATP Concentration: Pyrazolo[1,5-a]pyrimidines typically act as ATP-competitive inhibitors, meaning they compete with ATP for the kinase's active site.[1] Consequently, the apparent potency (IC₅₀) is highly dependent on the ATP concentration. According to the Cheng-Prusoff equation, a higher ATP concentration will lead to a higher IC₅₀ value, and vice-versa.[3][4]
-
Causality: If your ATP stock solution concentration fluctuates due to evaporation or pipetting inconsistencies, your IC₅₀ values will shift.
-
Solution: Always use freshly prepared or single-use aliquots of a precisely quantified ATP stock. For maximum consistency and to directly relate IC₅₀ to the inhibitor's binding affinity (Ki), it is best practice to run the assay at an ATP concentration equal to the Michaelis-Menten constant (Kₘ) for that specific kinase.[5][6] At [ATP] = Kₘ, the IC₅₀ is approximately 2x the Ki value.[3][4]
-
-
Assess Enzyme Activity: The specific activity of your kinase can vary between batches, after freeze-thaw cycles, or due to improper storage.[7]
-
Causality: A less active enzyme preparation will require less inhibitor to achieve 50% inhibition, leading to a falsely potent IC₅₀.
-
Solution: Qualify each new batch of enzyme. Run a standard control inhibitor alongside your experiments to monitor for shifts in enzyme performance over time. Always handle the enzyme according to the manufacturer's instructions, using ice-cold buffers and minimizing time outside of the freezer.
-
-
Check Compound Solubility and Stability: Pyrazolo[1,5-a]pyrimidines, like many small molecules, can have limited aqueous solubility.[8] Precipitation in the assay well is a major source of error.
-
Causality: If the compound precipitates, its effective concentration in solution is lower than the nominal concentration, leading to an artificially high and variable IC₅₀.[9]
-
Solution: Visually inspect your assay plates for any signs of precipitation. Determine the maximum soluble concentration of your compound in the final assay buffer. If solubility is an issue, consider lowering the top concentration of your dilution series. Ensure the final DMSO concentration is consistent across all wells and ideally kept below 1%.[10]
-
Q2: I'm observing high well-to-well variability (%CV) in my replicate data points. How can I improve precision?
High coefficient of variation (%CV) obscures real effects and makes data interpretation unreliable.[7] This is often a result of technical execution rather than a single reagent issue.
Step-by-Step Troubleshooting:
-
Standardize Pipetting Technique: Inconsistent volumes of enzyme, substrate, ATP, or inhibitor are a primary driver of variability.[7]
-
Causality: Small volume errors are magnified in low-volume assays (e.g., 384-well plates).
-
Solution: Use calibrated pipettes. For viscous solutions, consider reverse pipetting. Most importantly, prepare a master mix for each reagent (e.g., enzyme + buffer, ATP + substrate) to be dispensed across the plate, ensuring each well receives the exact same composition.[7]
-
-
Mitigate Plate Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations than interior wells.[7]
-
Causality: Evaporation concentrates reagents in the outer wells, altering reaction kinetics and leading to skewed results.
-
Solution: Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile water or buffer to create a humidity barrier, minimizing evaporation from adjacent wells.[7]
-
-
Ensure Thorough Mixing: Inadequate mixing can lead to localized concentration gradients of reagents within the well.
-
Causality: If the inhibitor is not evenly dispersed, the kinase reaction will proceed at different rates in different parts of the well, leading to inconsistent readouts.
-
Solution: After adding all reagents, mix the plate on a gentle orbital shaker for 30-60 seconds. Avoid vigorous shaking that could cause cross-contamination or protein denaturation.
-
Q3: My positive control (no inhibitor) signal is weak or absent. What's wrong?
A failure in the positive control points to a fundamental problem with the assay's core components or conditions.[11]
Step-by-Step Troubleshooting:
-
Confirm Enzyme Activity: The most common cause is an inactive kinase.[11]
-
Solution: Test your enzyme with a known, potent substrate and control inhibitor. Ensure it was stored correctly (typically at -80°C in aliquots) and has not undergone excessive freeze-thaw cycles.
-
-
Check Assay Buffer Composition: Kinase activity is highly dependent on pH and the presence of essential co-factors.
-
Causality: Most kinases require Mg²⁺ for activity. The absence of this co-factor or an incorrect buffer pH will render the enzyme inactive.[11]
-
Solution: Verify that your buffer contains the correct concentration of MgCl₂ (typically 5-10 mM) and that the pH is optimal for your specific kinase (usually between 7.0 and 8.5).
-
-
Verify Reagent Integrity: ATP and peptide substrates can degrade over time, especially if not stored properly.[11]
-
Solution: Use fresh aliquots for each experiment. Store ATP solutions at a neutral pH to prevent acid-catalyzed hydrolysis.
-
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions related to kinase assay design with Pyrazolo[1,5-a]pyrimidines.
Q4: Why is the final DMSO concentration so important, and what is the recommended limit?
Dimethyl sulfoxide (DMSO) is the universal solvent for compound libraries, but it is not inert. A final concentration between 0.5% and 1% is a widely accepted standard.[8]
-
Enzyme Inhibition/Activation: High concentrations of DMSO (>1-5%) can directly inhibit or, in some cases, even activate certain kinases, confounding your results.[10][12] Some tyrosine kinases, for instance, have shown increased activity in the presence of DMSO.[12]
-
Compound Solubility: While used to dissolve compounds, adding a DMSO stock to an aqueous buffer can cause "solvent shock," where the compound precipitates due to the rapid change in solvent polarity.[13] Keeping the final DMSO concentration low minimizes this risk.
-
Assay Interference: In fluorescence- or luminescence-based assays, DMSO can sometimes contribute to the background signal.
Always maintain a constant final DMSO concentration across all wells, including controls, to ensure any solvent effect is uniform and can be normalized.[14]
Q5: My Pyrazolo[1,5-a]pyrimidine appears to be interfering with the assay readout (e.g., fluorescence or luminescence). How do I confirm and correct for this?
Compound interference is a common artifact in many assay formats, leading to false positives or negatives.[15]
-
How to Check for Interference: Run a control experiment with all assay components except the kinase enzyme . Add your inhibitor across its dilution range.
-
Fluorescence Interference: If the compound is intrinsically fluorescent at the assay wavelengths, you will see a signal in the absence of enzymatic activity.
-
Signal Quenching: If the compound absorbs light at the excitation or emission wavelengths, it can quench the signal from the assay's probe, mimicking inhibition.
-
Luciferase Inhibition: In coupled-enzyme assays like ADP-Glo™, which rely on luciferase, the inhibitor might inhibit the reporting enzyme rather than the target kinase.[16]
-
-
How to Correct for Interference:
-
Subtract Background: If the interference is consistent, you can subtract the signal from the "no enzyme" control wells from your experimental data.
-
Use an Orthogonal Assay: The most reliable solution is to confirm hits using a different detection technology.[16] For example, if you see activity in a fluorescence-based assay, re-screen the compound using a radiometric or luminescence-based method like ADP-Glo™.[17][18]
-
Q6: I suspect my kinase or inhibitor is aggregating in the assay. What are the signs and solutions?
Protein or compound aggregation can lead to non-specific inhibition and highly variable, time-dependent results.[19][20]
-
Signs of Aggregation:
-
Steep, non-classical inhibition curves.
-
Time-dependent inhibition that is not due to covalent binding.
-
Activity is sensitive to the inclusion of detergents (e.g., Triton X-100) in the assay buffer.
-
The inhibitor shows activity against multiple, unrelated enzymes.[19]
-
-
Solutions:
-
Include a Detergent: Add a low concentration (0.01% - 0.05%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer to prevent the formation of aggregates.[20]
-
Increase Enzyme Concentration: For compound-driven aggregation, increasing the enzyme concentration can sometimes overcome the inhibitory effect, a hallmark of a non-stoichiometric inhibitor.[20]
-
Pre-incubation Test: Vary the pre-incubation time of the enzyme and inhibitor. Aggregation-based inhibition often becomes more pronounced with longer pre-incubation times.
-
Visualizations & Data
Diagrams
Caption: A decision-tree workflow for troubleshooting common kinase assay variability.
Key Experimental Parameters
| Parameter | Recommended Best Practice | Rationale | Common Pitfall |
| ATP Concentration | Set [ATP] = Kₘ for the kinase | Allows for direct comparison of inhibitor affinity (Ki) across different kinases and minimizes sensitivity to minor ATP variations.[3][5] | Using a fixed, arbitrary [ATP] leads to IC₅₀ values that are not comparable and can mask true potency.[5] |
| Final DMSO Conc. | ≤ 1.0% (v/v), consistent in all wells | Minimizes direct solvent effects on enzyme kinetics and reduces the risk of compound precipitation.[10] | High or inconsistent DMSO levels can cause inhibition, activation, or solubility artifacts.[12][13] |
| Enzyme Conc. | In the linear range of the assay | Ensures the reaction rate is proportional to enzyme concentration, providing a valid window for measuring inhibition. | Using too much enzyme can lead to rapid substrate depletion; too little results in a weak signal. |
| Plate Layout | Do not use outer wells for data | Outer wells are prone to evaporation, which concentrates reagents and skews results.[7] | "Edge effects" causing artificially high or low signals in perimeter wells, increasing overall plate variability. |
| Controls | No Inhibitor, No Enzyme, Control Inhibitor | Essential for data normalization, checking for compound interference, and monitoring assay performance over time.[11] | Lack of proper controls makes it impossible to validate data or identify artifacts. |
Experimental Protocols
Protocol 1: Determining Compound Interference in a Fluorescence-Based Assay
This protocol is designed to identify if your Pyrazolo[1,5-a]pyrimidine inhibitor is intrinsically fluorescent or quenches the assay signal.
Materials:
-
Low-binding 96- or 384-well black plates[11]
-
Assay buffer (including all co-factors like MgCl₂)
-
Detection reagent (fluorescent substrate/probe)
-
Pyrazolo[1,5-a]pyrimidine compound stock in DMSO
-
Microplate reader with appropriate filters
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of your compound in assay buffer, matching the exact concentrations you use in your main experiment. Remember to maintain a constant final DMSO concentration in all wells.
-
Set Up Control Plate: In a microplate, add the following to separate wells:
-
Test Wells: Your compound dilutions.
-
Buffer Control: Assay buffer with the same final DMSO concentration but no compound.
-
-
Add Detection Reagent: Add the fluorescent substrate/probe to all wells at the final assay concentration. Crucially, do NOT add the kinase enzyme.
-
Incubate: Incubate the plate for the same duration and at the same temperature as your kinase reaction.
-
Read Plate: Measure the fluorescence on a microplate reader.
-
Analyze Data:
-
If the "Test Wells" show a signal significantly above the "Buffer Control," your compound is intrinsically fluorescent.
-
If the "Test Wells" show a signal significantly below the "Buffer Control" (especially if the probe itself has a baseline fluorescence), your compound may be quenching the signal.
-
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mitigating off-target effects of Pyrazolo[1,5-a]pyrimidine compounds
Welcome to the technical support center for researchers working with Pyrazolo[1,5-a]pyrimidine compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of off-target effects. As a versatile and privileged scaffold in medicinal chemistry, particularly for kinase inhibitor development, understanding and controlling the selectivity of these compounds is paramount for generating reliable data and developing safe, effective therapeutics.[1][2][3]
This resource will guide you through proactive and reactive strategies, from computational prediction and rational drug design to robust experimental validation, ensuring your research is built on a foundation of scientific rigor.
Troubleshooting Guide
This section addresses specific experimental issues that may arise from unintended off-target activities of your Pyrazolo[1,5-a]pyrimidine compounds. Each entry follows a "Problem -> Plausible Causes -> Recommended Actions" format to guide you through a logical diagnostic workflow.
Problem 1: My compound shows potent activity in a biochemical assay, but the cellular phenotype is inconsistent or weaker than expected.
Plausible Causes:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Compound Efflux: The compound is actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Metabolic Instability: The compound is rapidly metabolized into an inactive form within the cell.
-
Lack of Target Engagement: Despite biochemical potency, the compound fails to bind its intended target in the complex cellular environment.[4]
-
Off-Target Engagement Masking On-Target Effect: The compound may engage an off-target that counteracts the effect of inhibiting the primary target.
Recommended Actions:
-
Confirm Target Engagement in Intact Cells: This is the most critical first step. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying that your compound physically binds to its intended target within a cellular context.[5][6][7][8] A positive thermal shift provides strong evidence of target engagement.
-
Assess Cell Permeability and Efflux: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a preliminary assessment of passive diffusion. For a more comprehensive view, use cell-based assays with Caco-2 cells to measure both permeability and active efflux.
-
Evaluate Metabolic Stability: Incubate the compound with liver microsomes or S9 fractions and quantify its degradation over time using LC-MS to determine its metabolic half-life.[9]
-
Visualize the Workflow: A systematic approach is crucial for diagnosing discrepancies between biochemical and cellular data.
Caption: Workflow for troubleshooting biochemical vs. cellular activity.
Problem 2: My compound induces unexpected cytotoxicity or a phenotype that doesn't align with the known biology of the intended target.
Plausible Causes:
-
Off-Target Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines often target the highly conserved ATP-binding pocket of kinases, leading to inhibition of unintended kinases that may regulate critical cell survival pathways.[10][11]
-
Non-Kinase Off-Target Effects: The compound may bind to other proteins, such as GPCRs, ion channels, or metabolic enzymes.
-
Compound-Induced Stress: The compound itself, or a metabolite, may induce cellular stress responses (e.g., oxidative stress, unfolded protein response) independent of its target.
-
In-Assay Artifacts: The compound may be precipitating in the cell culture media at the tested concentrations, leading to non-specific toxicity.[12]
Recommended Actions:
-
Perform Broad-Panel Kinase Profiling: This is the most direct way to identify unintended kinase targets.[13][14] Screen your compound against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM) to identify initial hits. Follow up with IC50 determination for any kinases inhibited by >70%.
-
Utilize Chemoproteomics for Unbiased Target Identification: Techniques like Kinobeads, which use immobilized broad-spectrum kinase inhibitors, can identify kinase and non-kinase targets from a cell lysate in a competitive binding format.[15][16][17] This approach is powerful for discovering completely unexpected off-targets.
-
Employ Genetic Validation: Use CRISPR/Cas9 or siRNA to knock down or knock out the intended target. The resulting phenotype should phenocopy the effect of your inhibitor.[4][12] If the inhibitor still causes the phenotype in the absence of the primary target, the effect is unequivocally off-target.
-
Use a Structurally Unrelated Control Compound: Corroborate your findings with a second, chemically distinct inhibitor that targets the same protein.[4][12] If both compounds produce the same phenotype, it is more likely to be a true on-target effect.
-
Check Compound Solubility: Measure the kinetic solubility of your compound in the specific cell culture media used for your assays to ensure you are working below its precipitation point.
Caption: Decision tree for validating on-target vs. off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the common off-targets for Pyrazolo[1,5-a]pyrimidine-based kinase inhibitors?
A1: Due to the scaffold's ability to mimic the hinge-binding motif of ATP, off-targets are often other kinases.[1][18] While the specific off-target profile is highly dependent on the substitutions around the core, common liabilities include:
-
Src Family Kinases (SFKs): Many kinase inhibitors show some activity against SFKs.
-
Cyclin-Dependent Kinases (CDKs): The structural similarity of ATP binding sites across CDKs makes them frequent off-targets.[9][19]
-
Pim Kinases: This family of serine/threonine kinases is a known target class for this scaffold.[20]
-
Receptor Tyrosine Kinases: Depending on the compound's structure, off-target activity against kinases like FLT3, c-Kit, or VEGFR2 can be observed.[10][20]
A comprehensive review of recent literature highlights the diverse kinase families targeted by this scaffold, including CK2, EGFR, B-Raf, and MEK, underscoring the importance of broad profiling.[1][18]
Q2: How can I proactively design more selective Pyrazolo[1,5-a]pyrimidine compounds?
A2: Proactive design is the most effective strategy. This involves a combination of computational modeling and structure-activity relationship (SAR) studies.
-
Computational Approaches: Utilize in silico tools to predict potential off-target interactions before synthesis.[21][22] Dock your designed compound into the crystal structures of both your on-target and known promiscuous kinases (e.g., SRC, LCK). Analyze differences in the binding pockets that can be exploited for selectivity.[23][24]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify substituents at different positions of the pyrazolo[1,5-a]pyrimidine core.[20][25][26] For example, adding bulky groups can create steric hindrance in the binding pockets of some kinases while being accommodated by your target, thereby improving selectivity.[2][27] Exploring different vectors and chemical moieties can help move interactions away from the conserved hinge region and toward more unique "selectivity pockets".
Q3: What are the pros and cons of different experimental methods for off-target profiling?
A3: Different methods provide complementary information. A multi-pronged approach is often best.
| Method | Pros | Cons |
| Biochemical Kinase Panels | - High-throughput and cost-effective for screening hundreds of kinases.[10] - Provides quantitative IC50 data for direct comparison. - Standardized and widely available through CROs.[14][28] | - Uses recombinant, often truncated kinase domains which may not reflect native protein behavior.[11] - Does not account for cellular factors like ATP concentration, scaffolding proteins, or compound permeability. |
| Cellular Thermal Shift Assay (CETSA) | - Directly measures target engagement in intact cells or lysates, providing physiological relevance.[5][7][8] - Does not require compound or protein modification. - Can be adapted to a higher-throughput format (RT-CETSA).[29] | - Lower throughput than biochemical panels for initial screening. - Requires a specific antibody for each target protein for detection (e.g., by Western blot). - Interpretation can be complex if the compound affects protein stability through indirect mechanisms. |
| Chemoproteomics (e.g., Kinobeads) | - Unbiased, allowing for the discovery of novel and unexpected targets (both kinase and non-kinase).[16][17] - Assesses binding to endogenous, full-length proteins in a complex lysate.[15] - Provides a broad overview of a compound's target landscape. | - Technically complex, requiring specialized mass spectrometry equipment and expertise. - Primarily identifies targets that compete with the immobilized ligands, potentially missing allosteric binders.[16] - Provides relative binding affinity (apparent Kd), not enzymatic inhibition. |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of a Pyrazolo[1,5-a]pyrimidine compound against a broad panel of protein kinases.[4]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Primary Screen (Single Concentration):
-
Submit the compound to a commercial service (e.g., Reaction Biology, Carna Biosciences) for screening against their largest available kinase panel (e.g., >400 kinases).
-
Request screening at a single, high concentration (e.g., 1 µM or 10 µM) to maximize the identification of potential off-targets.
-
The assay is typically a radiometric ([³³P]-ATP) or fluorescence-based activity assay.
-
-
Data Analysis (Primary Screen):
-
Data is usually returned as "% Inhibition" relative to a vehicle (DMSO) control.
-
Identify all kinases that are inhibited by a predefined threshold (e.g., >70% or >80%) as "hits".
-
-
Secondary Screen (IC50 Determination):
-
For all hits identified in the primary screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).
-
Prepare a 10-point, 3-fold serial dilution of the compound in DMSO.
-
Submit the dilution series for IC50 determination against the selected kinases.
-
-
Selectivity Assessment:
-
Compare the IC50 value for the intended on-target to the IC50 values for all identified off-targets.
-
A compound is generally considered selective if there is at least a 30- to 100-fold window between the on-target and off-target potencies.[10]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound within a cellular environment by measuring changes in protein thermal stability.[12]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the target of interest to ~80% confluency.
-
Treat intact cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Cell Lysis and Aliquoting:
-
Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells (e.g., via freeze-thaw cycles or sonication) and clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) to remove cell debris.
-
Aliquot the supernatant (soluble protein fraction) into multiple PCR tubes for each treatment condition.
-
-
Heating:
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control sample.
-
-
Protein Separation:
-
After heating, cool the samples to room temperature.
-
Separate the soluble protein fraction from the precipitated (denatured) protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
-
-
Protein Detection and Analysis:
-
Carefully collect the supernatant from each tube.
-
Analyze the amount of the target protein remaining in the soluble fraction using Western blotting with a specific antibody against the target protein.
-
Quantify the band intensities and plot them as a percentage of the unheated control for each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[8]
-
Protocol 3: Kinobeads Competition Binding Assay
Objective: To identify the cellular targets of a compound in an unbiased manner using competitive affinity purification and mass spectrometry.[15][17]
Methodology:
-
Lysate Preparation:
-
Prepare a native cell lysate from the cell line of interest under conditions that preserve protein complexes and kinase activity. Use a significant amount of protein (e.g., 5-10 mg per condition).
-
-
Compound Incubation (Competition):
-
Aliquot the lysate. To each aliquot, add the test compound at a specific concentration (e.g., 10 µM) or a vehicle control (DMSO). Incubate for 45-60 minutes to allow the compound to bind to its targets.
-
-
Kinobeads Incubation (Affinity Capture):
-
Add the Kinobeads slurry (a mixture of sepharose beads derivatized with multiple, non-selective kinase inhibitors) to the lysate.[16]
-
Incubate to allow kinases not bound by the test compound to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-gel or in-solution trypsin digestion of the eluted proteins to generate peptides.
-
Label peptides if using an isobaric tagging strategy (e.g., TMT) or proceed with label-free quantification.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each identified kinase, calculate the ratio of its abundance in the compound-treated sample versus the vehicle-treated sample.
-
Proteins that are true targets of the test compound will be "competed off" the beads and will show a significantly reduced signal in the compound-treated sample. Plotting the signal reduction against compound concentration can yield an apparent dissociation constant (Kd,app).[17]
-
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. shop.carnabio.com [shop.carnabio.com]
- 15. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 28. reactionbiology.com [reactionbiology.com]
- 29. biorxiv.org [biorxiv.org]
Improving pharmacokinetic properties of Pyrazolo[1,5-a]pyrimidine derivatives
A Senior Application Scientist's Guide to Navigating Pharmacokinetic Challenges
Welcome, researchers and drug development professionals, to our dedicated technical support center for the pyrazolo[1,5-a]pyrimidine scaffold. This versatile heterocyclic system is a cornerstone of many successful kinase inhibitor programs, with several compounds reaching clinical trials and the market.[1][2] However, like many nitrogen-rich heterocyclic scaffolds, derivatives of pyrazolo[1,5-a]pyrimidine often present significant pharmacokinetic (PK) challenges, primarily poor aqueous solubility and high metabolic turnover, which can hinder the translation of potent compounds into viable drug candidates.[3][4]
This guide is structured to provide not just protocols, but practical, field-proven insights into diagnosing and solving the common PK issues you may encounter. We will delve into the causality behind experimental choices and offer robust, self-validating methodologies to ensure confidence in your data.
Section 1: The Solubility Dilemma - From Precipitation to Bioavailability
Poor aqueous solubility is the most frequent initial hurdle for this compound class. It can lead to unreliable results in biological assays, solubility-limited absorption, and poor oral bioavailability.[5][6] Addressing solubility is therefore a critical first step.
Frequently Asked Questions (FAQs) on Solubility
Q1: My pyrazolo[1,5-a]pyrimidine derivative shows potent enzymatic activity but fails in cell-based assays. Could this be a solubility issue?
A1: Absolutely. This is a classic scenario. If a compound precipitates in the cell culture media, its effective concentration at the target site will be significantly lower than the nominal concentration, leading to a loss of apparent activity. We strongly recommend determining the kinetic solubility of your compounds in the specific assay buffer you are using before conducting cell-based screens.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Think of it as a "first impression" versus a "long-term relationship."
-
Kinetic Solubility measures how much of your compound stays in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It's a high-throughput assessment that mimics the conditions of many in vitro assays.[3]
-
Thermodynamic Solubility is the true equilibrium solubility of the solid, crystalline form of your compound in a buffer over a longer period (e.g., 24 hours). This value is more relevant for predicting oral absorption and formulation development.[7]
For early discovery, kinetic solubility is often sufficient for rank-ordering compounds. For lead optimization, thermodynamic solubility becomes critical.
Q3: My compound's solubility is too low (<1 µM). What are my immediate options?
A3: You have two primary paths: medicinal chemistry and formulation.
-
Medicinal Chemistry: Introduce polar functional groups or ionizable centers. For example, replacing a lipophilic aryl ring with a heterocycle like a pyridine or morpholine can improve solubility.[6] Breaking planarity and reducing crystal packing energy by adding flexible side chains can also be effective.[3]
-
Formulation: For in vivo studies, you can employ strategies like using co-solvents (e.g., PEG, PG), cyclodextrins, or creating lipid-based formulations.[5] However, these are often compound-specific and require significant optimization.
Troubleshooting Guide: Solubility Assays
Issue 1: High variability in my turbidimetric kinetic solubility assay.
-
Underlying Cause: This often points to issues with compound precipitation kinetics or inconsistent mixing. The rate at which the compound comes out of solution can be highly sensitive to the exact method of addition and agitation.
-
Troubleshooting Steps:
-
Standardize DMSO Addition: Use an automated liquid handler for precise and consistent addition of the DMSO stock to the aqueous buffer.
-
Control Mixing: Ensure immediate and uniform mixing. Use a standardized plate shaking protocol (speed and duration).
-
Check for DMSO Effects: Ensure your final DMSO concentration is low and consistent across all wells (typically ≤2%).[4] High DMSO concentrations can artificially inflate solubility readings.
-
Visual Inspection: Always perform a visual check of the plate. Sometimes, precipitation is not uniform and may not be accurately captured by the plate reader.
-
Issue 2: My shake-flask thermodynamic solubility results are much lower than my kinetic solubility.
-
Underlying Cause: This is expected, especially for highly crystalline compounds. The kinetic assay starts from a supersaturated state, while the thermodynamic assay measures the true equilibrium from the solid state. A large difference indicates that the compound is likely to precipitate over time in vivo if absorption is not rapid.
-
Solution: This finding is valuable. It highlights a potential liability. Focus on medicinal chemistry strategies to improve the intrinsic solubility of the molecule or consider advanced formulation approaches like amorphous solid dispersions for in vivo studies.
Key Experimental Protocols: Solubility
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 7-point, 3-fold serial dilution series from this stock in a DMSO plate.
-
Assay Plate Preparation: Using a liquid handler, add 2 µL of each DMSO concentration to a 96-well clear-bottom plate in triplicate.
-
Dilution & Incubation: Add 98 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 2%.
-
Equilibration: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours.
-
Measurement: Measure the absorbance (turbidity) at 620 nm using a plate reader.
-
Data Analysis: The solubility is the highest concentration at which the turbidity is not significantly above the background (vehicle control).
-
Compound Addition: Add an excess amount of solid compound (e.g., 1 mg) to a glass vial.
-
Buffer Addition: Add a known volume (e.g., 1 mL) of PBS, pH 7.4.
-
Equilibration: Seal the vial and agitate at room temperature or 37°C for 24 hours to ensure equilibrium is reached.
-
Separation: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable organic solvent (e.g., acetonitrile) and quantify the concentration of the dissolved compound using a standard curve via LC-MS/MS or UV-Vis spectroscopy.
Section 2: Tackling Metabolic Instability
High metabolic clearance is another common challenge for pyrazolo[1,5-a]pyrimidines. The scaffold can be susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver. Improving metabolic stability is key to achieving adequate drug exposure and half-life.[6]
Workflow for Assessing and Improving Metabolic Stability
Caption: Iterative workflow for improving metabolic stability.
Frequently Asked Questions (FAQs) on Metabolic Stability
Q1: My compound is rapidly cleared in the Human Liver Microsome (HLM) assay. What does this mean?
A1: This indicates that your compound is likely a substrate for Phase I metabolic enzymes, primarily CYPs.[8] High clearance in this assay often predicts high hepatic clearance in vivo, which can lead to poor oral bioavailability and a short duration of action.
Q2: How can I improve the metabolic stability of my pyrazolo[1,5-a]pyrimidine series?
A2: The most effective strategy is to identify the "metabolic soft spot" – the position on the molecule that is being oxidized – and then block it. Common strategies include:
-
Fluorination: Introducing fluorine atoms at or near the site of metabolism can block oxidation due to the strength of the C-F bond.[4]
-
Heteroatom Introduction: Replacing a metabolically liable C-H bond with a nitrogen atom within an aromatic ring can prevent oxidation at that position.
-
Steric Hindrance: Introducing a bulky group near the metabolic soft spot can physically block the enzyme from accessing it.
Q3: My compound is stable in microsomes but shows clearance in hepatocytes. Why?
A3: This suggests that your compound is being metabolized by pathways not present in microsomes. Hepatocytes contain the full complement of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes.[3] Your compound may be undergoing glucuronidation or sulfation, which would be captured in the hepatocyte assay but not the microsomal assay.
Troubleshooting Guide: Metabolic Stability Assays
Issue: My compound precipitates in the microsomal incubation buffer, making the data uninterpretable.
-
Underlying Cause: The compound's solubility in the final incubation medium (which has very low organic solvent content) is too low. This is a common problem for lipophilic molecules.
-
Troubleshooting Steps:
-
Lower Compound Concentration: Reduce the starting substrate concentration (e.g., from 1 µM to 0.1 µM), ensuring it remains above the limit of quantification for your analytical method.
-
Include a Co-solvent: While not ideal as it can inhibit enzyme activity, adding a small amount of a co-solvent like acetonitrile (e.g., up to 1%) to the incubation can sometimes help. Any effects on enzyme activity must be controlled for with appropriate standards.
-
Use Plasma Protein Binding: For highly lipophilic compounds, consider using hepatocytes with a physiological concentration of bovine serum albumin (BSA), which can help maintain solubility.
-
Key Experimental Protocol: Liver Microsomal Stability
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution in 0.1 M phosphate buffer.
-
Prepare a 1 µM working solution of the test compound in the same buffer.
-
-
Incubation:
-
Pre-warm the HLM solution and the test compound solution at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot (e.g., 25 µL) of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a quench solution (e.g., 100 µL of ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Vortex and centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[8]
Section 3: Permeability and Bioavailability
For a drug to be orally active, it must not only be soluble but also be able to permeate the intestinal wall to enter systemic circulation.
Comparative ADME Data for Pyrazolo-based Scaffolds
The following tables summarize representative data from the literature for pyrazolo[1,5-a]pyrimidine and related scaffolds to illustrate the impact of structural modifications.
Table 1: Improving Solubility and Stability in Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitors
| Compound ID | Key Structural Feature | Kinetic Solubility (µM, pH 7.4) | HLM Stability (t½, min) | MLM Stability (t½, min) | Ref |
|---|---|---|---|---|---|
| 37 | 5-(Indol-4-yl) | 444 | 145 | 378 | [9] |
| 54 | 5-(6-Azaindol-4-yl) | >500 | >480 | >480 | [9] |
HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes. The introduction of a nitrogen atom in the indole ring (azaindole) significantly improved both solubility and metabolic stability.
Table 2: ADME Properties of Pyrazolo-Pyrimidinone Analogs
| Compound ID | Aqueous Solubility (µM) | MDCK Permeability (Papp, 10⁻⁶ cm/s) | Rat Liver Microsome Stability (% remaining @ 45 min) | Ref |
|---|---|---|---|---|
| 7-37A | 1 ± 0.1 | 1.8 ± 0.2 | 16 ± 2 | [3] |
| 7-47A | 74 ± 7 | 20.3 ± 0.6 | 63 ± 2 | [3] |
Structural modifications in this series led to a dramatic >70-fold improvement in solubility and a significant increase in both permeability and metabolic stability, highlighting a successful multi-parameter optimization.
Troubleshooting Guide: Permeability Assays
Issue: Low compound recovery (<70%) in the Caco-2 permeability assay.
-
Underlying Cause: This is a very common issue for lipophilic compounds like many pyrazolo[1,5-a]pyrimidines. The compound is likely lost due to non-specific binding to the plasticware of the assay plate or accumulation within the cell monolayer itself. Low recovery makes the calculated permeability value unreliable.
-
Troubleshooting Steps:
-
Include BSA: Add Bovine Serum Albumin (BSA, typically 1%) to the basolateral (receiver) chamber. BSA acts as a "sink," binding the permeated compound and preventing it from sticking to the plate, thereby improving recovery.
-
Pre-treatment of Plates: Some protocols suggest pre-incubating the plates with a BSA solution to block non-specific binding sites.
-
Check for Metabolism: The Caco-2 cells have some metabolic capacity. Analyze the cell lysate and donor/receiver compartments for metabolites to see if metabolism is contributing to the loss of the parent compound.
-
Use PAMPA as an orthogonal assay: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free system and can help determine if low recovery is due to cell interactions or simply physicochemical properties.[5]
-
Key Experimental Protocol: PAMPA
-
Plate Preparation:
-
Acceptor Plate: Fill a 96-well acceptor plate with buffer (pH 7.4).
-
Donor Plate: The donor plate has a filter bottom. Coat the filter with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane).
-
-
Compound Preparation: Prepare the test compounds in a buffer representing the gastrointestinal tract (e.g., pH 5.0 or 6.5) at a concentration of ~200 µM.
-
Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich." Add the compound solutions to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Quantification: After incubation, separate the plates and measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating hERG Inhibition in Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the mitigation of hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition, a critical hurdle in the development of safe and effective therapeutics. The Pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, but its inherent properties can sometimes lead to off-target hERG activity.[1][2][3] This resource offers field-proven insights and evidence-based strategies to help you navigate this challenge.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter and provides actionable solutions based on established medicinal chemistry principles.
Issue 1: My lead Pyrazolo[1,5-a]pyrimidine compound is a potent on-target inhibitor but shows significant hERG activity (low IC50 value). Where do I start with structural modifications?
Root Cause Analysis:
High hERG affinity in this scaffold is often linked to two key physicochemical properties: basicity and lipophilicity . The hERG channel's inner cavity, where many blockers bind, is lined with aromatic and hydrophobic residues, notably Tyr652 and Phe656.[4][5] A common pharmacophore for hERG blockers includes a basic nitrogen atom, which can form a cation-pi interaction with Tyr652, and hydrophobic moieties that interact with Phe656.[4]
Recommended Actions & Scientific Rationale:
-
Assess and Attenuate Basicity (pKa):
-
The Problem: A protonatable nitrogen, often found in side chains appended to the pyrazolopyrimidine core, is a primary driver of hERG inhibition.[6] Tertiary amines are particularly problematic as they can form shielded ammonium ions that are potent hERG blockers.[6][7]
-
The Solution: Your first line of attack should be to reduce the basicity of any amine groups. The goal is to lower the pKa of the basic center, thereby reducing the population of the protonated form at physiological pH.
-
Strategy A: Introduce Electron-Withdrawing Groups: Place electron-withdrawing groups (e.g., fluorine, chlorine, cyano) near the basic nitrogen to inductively lower its pKa.
-
Strategy B: Bioisosteric Replacement: Replace highly basic moieties like piperidine with less basic rings such as morpholine or piperazine.
-
Strategy C: Amide Formation: Convert a basic amine to a less basic amide or sulfonamide.
-
Strategy D: Removal of the Basic Center: If the basic group is not essential for on-target activity, the most effective strategy is its complete removal or replacement with a neutral polar group (e.g., hydroxyl, ether, sulfone).[8][9] Studies on Pim-1 inhibitors with this scaffold have shown that removing a terminal basic group can completely abolish hERG inhibition without compromising potency.[9]
-
-
-
Reduce Lipophilicity (logP):
-
The Problem: Highly lipophilic compounds tend to partition into the cell membrane, increasing their local concentration near the hERG channel and facilitating access to the binding site within the inner cavity.[10]
-
The Solution: Systematically modify your molecule to decrease its overall lipophilicity.
-
Strategy A: Introduce Polar Functional Groups: Incorporate polar groups like hydroxyls, amides, or sulfonamides. The introduction of a hydroxyl group near a tertiary amine can also facilitate deprotonation, further reducing hERG affinity.[6]
-
Strategy B: Truncate Lipophilic Side Chains: Shorten or remove greasy alkyl or aryl groups that are not critical for on-target potency.
-
Strategy C: Scaffold Hopping: In more advanced stages, consider replacing parts of the scaffold with more polar fragments, while maintaining the key interactions with your primary target.
-
-
Decision Workflow for Initial Modifications:
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical features of the HERG channel drug binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical determinants for drug induced blockade of HERG potassium channels: effect of charge and charge shielding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide for the Validation of a Cell-Based Assay to Determine Pyrazolo[1,5-a]pyrimidine Bioactivity
Introduction: The Scientific Imperative for Robust Assay Validation
The Pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its potent inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1][2] The successful development of these compounds into targeted therapies hinges on the ability to accurately and reproducibly measure their biological activity. A well-validated assay is not merely a procedural formality; it is the foundation of a trustworthy drug discovery cascade, ensuring that decisions to advance a compound are based on reliable, meaningful data.[3]
This guide will focus on a practical, illustrative case: the validation of a cell-based assay for PZP-X , a novel Pyrazolo[1,5-a]pyrimidine derivative designed to target Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a critical regulator of the G1/S phase transition in the cell cycle, and its inhibition is a promising strategy for halting the proliferation of cancer cells.[4][5][6] Our model system will utilize the MCF-7 human breast cancer cell line , an estrogen receptor (ER)-positive line that is well-characterized and widely used in cancer research.[7][8][9]
We will detail the validation of a primary, downstream functional assay—a luminescent cell viability assay—and compare it with two orthogonal methods: a direct biochemical kinase assay and a cell-based target engagement assay. This multi-faceted approach provides a comprehensive understanding of the compound's activity, from direct enzyme interaction to its ultimate effect on cellular proliferation.
The Central Role of CDK2 in Cell Proliferation
The diagram below illustrates the simplified signaling pathway involving CDK2. Inhibition of CDK2 is expected to prevent the phosphorylation of the Retinoblastoma protein (Rb), thereby blocking the G1-S cell cycle transition and ultimately inhibiting cell proliferation.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
The Primary Assay: CellTiter-Glo® Luminescent Cell Viability Assay
Rationale and Causality
For a compound intended to be an anti-proliferative agent, the most physiologically relevant primary screen measures its ultimate intended effect: the inhibition of cell growth or viability. The CellTiter-Glo® assay was chosen for this purpose.[10] It quantifies ATP, which serves as a surrogate marker for metabolic activity and, by extension, cell viability.[1][11] A decrease in ATP levels in a cell population following treatment with PZP-X directly reflects the cytostatic or cytotoxic effects resulting from CDK2 inhibition. This "add-mix-measure" format is robust, highly sensitive, and amenable to high-throughput screening (HTS).[10][12]
Detailed Experimental Protocol
-
Cell Seeding: Seed MCF-7 cells in clear-bottom, white-walled 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of PZP-X in DMSO. Further dilute these concentrations in complete growth medium to achieve the final desired concentrations with a constant DMSO concentration of 0.1%.
-
Cell Treatment: Remove the growth medium from the cell plates and add 100 µL of the PZP-X dilutions to the respective wells. Include wells with 0.1% DMSO as a negative control (100% viability) and wells with a known cytotoxic agent (e.g., 10 µM Staurosporine) as a positive control (0% viability).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration is chosen to allow for multiple cell doubling times, making the effects of cell cycle arrest apparent.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[12]
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
Validation Parameters and Results
The assay was validated according to the principles outlined in the ICH Q2(R2) guidelines, focusing on parameters critical for a cell-based potency assay.[13][14][15]
| Parameter | Method | Result | Interpretation |
| IC₅₀ | 10-point dose-response curve, 4-parameter logistic (4PL) fit.[16][17] | 85 nM | Potent inhibition of MCF-7 cell viability. |
| Z'-Factor | 32 wells of positive control (10 µM Staurosporine) and 32 wells of negative control (0.1% DMSO).[18][19] | 0.78 | An excellent assay with a large separation between controls, suitable for HTS.[20][21] |
| Signal-to-Background | Ratio of the mean signal of the negative control to the positive control. | >150-fold | A wide dynamic range, ensuring high sensitivity. |
| Precision (Repeatability) | Intra-assay precision calculated from the %CV of 6 independent IC₅₀ curves on the same plate. | %CV = 6.8% | High repeatability of the IC₅₀ measurement. |
| Precision (Intermediate) | Inter-assay precision calculated from the %CV of IC₅₀ curves from 3 different days by two analysts. | %CV = 11.2% | Good reproducibility of the assay over time and between operators. |
| Linearity | Seeding density of MCF-7 cells (1,000 to 20,000 cells/well) vs. Luminescence. | R² = 0.995 | Strong linear relationship between cell number and signal output. |
Comparative Assays: Building a Comprehensive Profile
Relying on a single downstream assay can be misleading. Off-target effects or compound cytotoxicity unrelated to the primary mechanism could produce a positive result. Therefore, we compare our primary assay with two orthogonal methods to build confidence in the mechanism of action.
Alternative 1: ADP-Glo™ Biochemical Kinase Assay
-
Rationale: This assay directly measures the inhibition of purified, recombinant CDK2/Cyclin E enzyme activity.[22] It quantifies the amount of ADP produced in the kinase reaction, providing a direct readout of enzyme inhibition, independent of any cellular context.[23][24] This is crucial to confirm that PZP-X is a direct inhibitor of the intended target.
-
Protocol Summary:
-
A kinase reaction is set up with recombinant CDK2/Cyclin E, a specific peptide substrate, and ATP.
-
PZP-X is added at various concentrations.
-
After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert the ADP produced into ATP, which then drives a luciferase reaction.
-
Luminescence is measured and is directly proportional to the amount of ADP produced (i.e., kinase activity).[25]
-
Alternative 2: Phospho-Rb (Ser807/811) Cell-Based ELISA
-
Rationale: This assay provides a crucial link between direct kinase inhibition and the downstream cellular effect. It measures the phosphorylation status of Retinoblastoma (Rb), a direct and critical substrate of CDK2.[26][27] A decrease in phosphorylated Rb (pRb) in PZP-X-treated cells provides strong evidence of on-target activity within the cellular environment.
-
Protocol Summary:
-
MCF-7 cells are seeded in 96-well plates and treated with PZP-X for a shorter duration (e.g., 6-24 hours) sufficient to see changes in signaling but before widespread cell death.
-
Cells are fixed and permeabilized directly in the wells.[28][29]
-
A primary antibody specific for pRb (Ser807/811) is added, followed by an HRP-conjugated secondary antibody.
-
A colorimetric or fluorogenic substrate is added, and the signal is read on a plate reader.
-
The signal is often normalized to the total cell number in each well (e.g., using a nuclear stain).
-
Head-to-Head Comparison: Choosing the Right Assay for the Right Question
The choice of assay depends on the question being asked in the drug discovery process. The following table summarizes the performance and utility of each validated method.
Quantitative Data Summary
| Parameter | CellTiter-Glo® (Viability) | ADP-Glo™ (Biochemical) | Phospho-Rb ELISA (Cellular Target) |
| Endpoint Measured | ATP levels (Cell Viability) | ADP production (Enzyme Activity) | pRb levels (Target Engagement) |
| IC₅₀ | 85 nM | 25 nM | 45 nM |
| Z'-Factor | 0.78 | 0.85 | 0.65 |
| Throughput | High | High | Medium |
| Physiological Relevance | High (Phenotypic) | Low (In Vitro) | High (Mechanistic) |
| Information Provided | Functional outcome of inhibition | Direct target inhibition | On-target activity in a cell |
| Potential for Artifacts | Off-target cytotoxicity | Compound interference (ATP competitive) | Indirect pathway modulation |
Workflow Comparison
The following diagram illustrates the distinct workflows and decision points for selecting an appropriate assay.
Caption: Decision workflow for assay selection in drug discovery.
Interpretation and Synthesis
The data reveals a logical and scientifically sound progression. The biochemical ADP-Glo™ assay shows the highest potency (IC₅₀ = 25 nM), as it measures direct interaction with the purified enzyme without barriers like cell membrane permeability or efflux pumps.
The Phospho-Rb ELISA demonstrates on-target activity in a cellular context with an IC₅₀ of 45 nM. This value is higher than the biochemical IC₅₀, which is expected due to the complexities of the cellular environment. It confirms that PZP-X can enter the cell and engage its target to modulate the downstream signaling pathway.
Finally, the CellTiter-Glo® viability assay gives an IC₅₀ of 85 nM. This represents the ultimate functional outcome after 72 hours. The potency is lower than the target engagement IC₅₀, which is typical, as a certain threshold of target inhibition over time is required to translate into a measurable anti-proliferative effect.
The strong correlation between these three values (25 nM → 45 nM → 85 nM) provides high confidence that the observed anti-proliferative activity of PZP-X in MCF-7 cells is indeed mediated by the direct, on-target inhibition of CDK2.
Conclusion: A Self-Validating System for Trustworthy Results
This guide demonstrates a robust, multi-assay approach to validating the bioactivity of a Pyrazolo[1,5-a]pyrimidine compound. By integrating a primary phenotypic screen with orthogonal biochemical and target-engagement assays, we create a self-validating system. Each assay addresses a specific question, and together, they build a cohesive and trustworthy narrative of the compound's mechanism of action. Adherence to rigorous validation parameters, such as those outlined by ICH Q2(R2), ensures that the data generated is precise, accurate, and reliable, forming a solid foundation for advancing promising therapeutic candidates.[30][31]
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. pnas.org [pnas.org]
- 3. scribd.com [scribd.com]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. MCF-7 - Wikipedia [en.wikipedia.org]
- 9. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 16. punnettsquare.org [punnettsquare.org]
- 17. Star Republic: Guide for Biologists [sciencegateway.org]
- 18. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. punnettsquare.org [punnettsquare.org]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. ulab360.com [ulab360.com]
- 26. FastScan™ Phospho-Rb (Ser807/811) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 27. PathScan® Phospho-Rb (Ser807/811) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 28. raybiotech.com [raybiotech.com]
- 29. bioassaysys.com [bioassaysys.com]
- 30. youtube.com [youtube.com]
- 31. qbdgroup.com [qbdgroup.com]
A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyrimidine Analogs for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its unique structural framework, consisting of a fused pyrazole and pyrimidine ring, allows it to mimic endogenous molecules and interact with a wide array of biological targets, most notably protein kinases.[2] This guide provides an in-depth comparison of the efficacy of various pyrazolo[1,5-a]pyrimidine analogs, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of compounds.
The Structural Advantage of the Pyrazolo[1,5-a]pyrimidine Core
The potency and selectivity of pyrazolo[1,5-a]pyrimidine derivatives stem from their ability to function as ATP-competitive inhibitors. The fused bicyclic system can effectively occupy the ATP-binding pocket of kinases, a crucial family of enzymes often dysregulated in diseases like cancer.[2] Strategic modifications at various positions of the pyrazolo[1,5-a]pyrimidine core can significantly influence the compound's electronic properties, lipophilicity, and steric interactions, thereby fine-tuning its binding affinity and selectivity for specific kinase targets.
Comparative Efficacy Across Key Therapeutic Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of potent inhibitors for a range of therapeutic targets. This section will compare the efficacy of notable analogs against several key protein kinases and other targets.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a variety of tumors. The pyrazolo[1,5-a]pyrimidine core is a cornerstone of several clinically approved and investigational Trk inhibitors.[3][4]
Two of the three currently marketed drugs for NTRK fusion cancers, Larotrectinib and Entrectinib , feature a pyrazolo[1,5-a]pyrimidine nucleus.[3][4] The development of second-generation inhibitors like Repotrectinib (TPX-0005), approved by the FDA in November 2023, and Selitrectinib (Loxo-195) aims to overcome resistance mechanisms observed with first-generation drugs.[3][4]
Table 1: Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell-Based Assay (IC50, nM) | Key Structural Features | Reference |
| Larotrectinib | TrkA, TrkB, TrkC | <10 | KM12 (TrkA fusion): 0.1 | 2,5-difluorophenyl-substituted pyrrolidine at the 5-position. | [3] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | TrkA: 1.7 | Ba/F3 (TrkA fusion): 3 | Broader kinase inhibition profile. | [3] |
| Repotrectinib | Trk, ROS1, ALK | TrkA: 0.02 | Ba/F3 (TPM3-NTRK1): 0.07 | Macrocyclic structure designed to overcome resistance mutations. | [3] |
| Selitrectinib | Trk | TrkA: <1 | CUTO-3 (TrkA fusion): <1 | Designed to be active against solvent front mutations. | [3] |
| Compound 22 | TrkA, TrkB, TrkC | TrkA: 3, TrkB: 14, TrkC: 1 | KM12: 1 | 5-azabicyclohexane substitution. | [5] |
The structure-activity relationship (SAR) studies reveal that substitutions at the 3-, 5-, and 7-positions of the pyrazolo[1,5-a]pyrimidine ring are critical for potent Trk inhibition. For instance, the presence of a picolinamide at the 3-position and a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position significantly enhances activity.[5]
Diagram 1: Simplified Trk Signaling Pathway and Inhibition
Caption: Inhibition of constitutively active Trk receptors by Pyrazolo[1,5-a]pyrimidine analogs blocks downstream oncogenic signaling.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy. Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent and selective Pim-1 inhibitors.[6]
A notable advantage of this scaffold is the ability to achieve high selectivity and favorable safety profiles. For instance, certain analogs have shown potent Pim-1 inhibition without significant hERG inhibition, a common liability for kinase inhibitors.[6]
Table 2: Efficacy of Pyrazolo[1,5-a]pyrimidine Analogs as Pim-1 Inhibitors
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (µM) | Flt-3 IC50 (nM) | BAD Phosphorylation Inhibition (1 µM) | hERG IC50 (µM) | Reference |
| Compound 1 | 45 | >10 | ND | - | 1.94 | [6] |
| Compound 9a | 2 | >10 | 30 | Strong | >30 | [6] |
| Compound 9b | 3 | >10 | 45 | Strong | >30 | [6] |
| Compound 11a | 3 | >10 | 15 | Strong | >30 | [6] |
| Compound 11b | 4 | >10 | 10 | Strong | >30 | [6] |
| ND: Not Determined |
The data highlights the high selectivity of these compounds for Pim-1 over the closely related Pim-2 kinase. Furthermore, the strong inhibition of BAD phosphorylation, a downstream substrate of Pim-1, in cell-based assays confirms their on-target activity.[6]
Phosphoinositide 3-kinase δ (PI3Kδ) Inhibitors
PI3Kδ is a key signaling molecule in immune cells, and its overactivity is implicated in inflammatory and autoimmune diseases. A series of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives have been designed as potent and selective PI3Kδ inhibitors.
The lead compound, CPL302253 (54) , exhibits an IC50 of 2.8 nM for PI3Kδ and demonstrates high selectivity over other PI3K isoforms, making it a promising candidate for inhaled therapies for conditions like asthma.
Table 3: Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine-Based PI3Kδ Inhibitors
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (α/δ) | Reference |
| CPL302253 (54) | 2.8 | 340 | 120 | 15 | >121 | |
| Compound 37 | 10 | 1500 | 230 | 45 | 150 | |
| Compound 13 | 500 | 1060 | ND | ND | 2.12 | |
| ND: Not Determined |
Docking studies have revealed that the morpholine group at the 7-position of the pyrazolo[1,5-a]pyrimidine core forms a crucial hydrogen bond with Val-828 in the hinge region of PI3Kδ. The indole moiety at the C(5) position can form an additional hydrogen bond with Asp-787, contributing to the high potency and selectivity.
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate pyrazolo[1,5-a]pyrimidine analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (Pyrazolo[1,5-a]pyrimidine analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram 2: Workflow for In Vitro Kinase Inhibition Assay
Caption: A stepwise representation of the in vitro kinase inhibition assay protocol.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine analogs for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Diagram 3: Principle of the MTT Assay
Caption: The enzymatic conversion of MTT to formazan in viable cells forms the basis of this colorimetric assay.
In Vivo Tumor Xenograft Model
This model is crucial for evaluating the anti-tumor efficacy of compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the pyrazolo[1,5-a]pyrimidine analog and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring and Endpoint: Monitor the body weight and overall health of the mice. The experiment is typically terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups relative to the control group.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. The analogs discussed in this guide demonstrate the remarkable versatility of this core structure in generating potent and selective inhibitors for a variety of therapeutic targets. The success of clinically approved drugs like Larotrectinib and Entrectinib underscores the therapeutic potential of this compound class.
Future research will likely focus on the development of next-generation inhibitors that can overcome acquired resistance mechanisms. Furthermore, exploring novel substitutions on the pyrazolo[1,5-a]pyrimidine core may lead to the discovery of inhibitors for other important biological targets, expanding the therapeutic applications of this remarkable scaffold. The continued application of rigorous, standardized experimental protocols will be paramount in accurately evaluating the efficacy of these novel analogs and advancing them toward clinical development.
References
- 1. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 2. clyte.tech [clyte.tech]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. MTT (Assay protocol [protocols.io]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
The Ascendancy of the Pyrazolo[1,5-a]pyrimidine Scaffold: A Comparative Guide for Kinase Inhibitor Discovery
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the choice of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and ultimate clinical success of a therapeutic candidate. Among the myriad of privileged structures in medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core has emerged as a powerhouse, underpinning the development of several FDA-approved drugs and a multitude of clinical candidates.[1][2] This guide provides an in-depth, objective comparison of pyrazolo[1,5-a]pyrimidine inhibitors against other classes of small molecule kinase inhibitors, supported by experimental data and detailed protocols to empower your research endeavors.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine system is a fused heterocyclic ring structure that has garnered significant attention in medicinal chemistry due to its versatile synthetic accessibility and its remarkable ability to potently and selectively inhibit a wide range of protein kinases.[3][4] This scaffold acts as an ATP-competitive inhibitor, effectively mimicking the purine ring of ATP to bind to the kinase active site.[1][4] Its rigid, planar structure provides a stable platform for the strategic placement of various substituents, allowing for the fine-tuning of interactions with the kinase hinge region, affinity pocket, and solvent-exposed regions. This structural versatility is a key factor in achieving high potency and selectivity against specific kinase targets.[1]
A testament to the therapeutic potential of this scaffold is the successful development and FDA approval of several pyrazolo[1,5-a]pyrimidine-based drugs, including:
-
Larotrectinib and Entrectinib: Potent inhibitors of Tropomyosin Receptor Kinases (TRK) for the treatment of cancers with NTRK gene fusions.[5][6]
-
Repotrectinib: A next-generation TRK inhibitor designed to overcome resistance mutations.[6]
These successes have solidified the pyrazolo[1,5-a]pyrimidine core as a valuable starting point in the design of novel kinase inhibitors for oncology and other therapeutic areas.[2]
Head-to-Head Comparison: Pyrazolo[1,5-a]pyrimidines Versus Other Kinase Inhibitor Scaffolds
To illustrate the competitive advantage of the pyrazolo[1,5-a]pyrimidine scaffold, this section provides a comparative analysis of its inhibitory potency against other prominent small molecule kinase inhibitors targeting key oncogenic kinases.
Tropomyosin Receptor Kinase (TRK) Inhibitors
TRK kinases (TrkA, TrkB, and TrkC) are critical drivers in various cancers when subject to chromosomal rearrangements resulting in gene fusions.[5] The development of TRK inhibitors has been a landmark achievement in precision oncology.
| Inhibitor Class | Compound | Target | Biochemical IC50 (nM) | Citation |
| Pyrazolo[1,5-a]pyrimidine | Larotrectinib | TRKA/B/C | 5-11 | [7] |
| Pyrazolo[1,5-a]pyrimidine | Entrectinib | TRKA/B/C | 1-5 | [8] |
| Pyrazolo[1,5-a]pyrimidine | Repotrectinib | TRKA/B/C (and resistance mutants) | 3-4 (against solvent front mutations) | [9] |
| Tetrahydropyrrolo[3,4-c]pyrazole | Compound 14 | TRKA | 30 | [10] |
| Isothiazole Derivative | Compound 15 | TRKA | <1 | [10] |
As the data indicates, pyrazolo[1,5-a]pyrimidine-based inhibitors like Larotrectinib and Entrectinib exhibit potent, low nanomolar inhibition of TRK kinases, a key factor in their clinical efficacy.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in cell cycle progression, particularly at the G1/S transition.[11] Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target.
| Inhibitor Class | Compound | Target | Biochemical IC50 (µM) | Citation |
| Pyrazolo[1,5-a]pyrimidine | BS-194 (4k) | CDK2 | 0.003 | [12] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | CDK2/cyclin A2 | 0.061 | [13] |
| Imidazo-pyrimidine | AZD5438 | CDK2 | 0.006 | [14] |
| Purine derivative | Roscovitine | CDK2 | 0.06 | [15] |
| Pyrazolo[3,4-b]pyridine | Compound 14g | CDK2 | 0.460 | [15] |
The pyrazolo[1,5-a]pyrimidine derivative BS-194 demonstrates exceptional potency against CDK2, surpassing many other inhibitor classes.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase implicated in cell survival, proliferation, and apoptosis, and its overexpression is associated with a poor prognosis in several cancers.[1]
| Inhibitor Class | Compound | Target | Biochemical IC50 (nM) | Citation |
| Pyrazolo[1,5-a]pyrimidine | TP-3654 | Pim-1 | 45 | [16] |
| Imidazopyridazine | SGI-1776 | Pim-1 | - | [16] |
| Aminofuran | TCS PIM-1 1 | Pim-1 | 50 | [17] |
| Pyridine Derivative | Compound 4f | Pim-1 | 95 | [18] |
| Pyridine Derivative | Compound 4c | Pim-1 | 110 | [18] |
The pyrazolo[1,5-a]pyrimidine TP-3654 exhibits potent Pim-1 inhibition and was developed to have an improved safety profile compared to earlier generation inhibitors like SGI-1776.[16]
Phosphoinositide 3-kinase δ (PI3Kδ) Inhibitors
PI3Kδ is a key signaling node in immune cells, and its dysregulation is linked to inflammatory diseases and hematological malignancies.[19]
| Inhibitor Class | Compound | Target | Biochemical IC50 (nM) | Citation |
| Pyrazolo[1,5-a]pyrimidine | CPL302415 (6) | PI3Kδ | 18 | [20] |
| Purine | Duvelisib (IPI-145) | PI3Kδ/γ | 2.5 (PI3Kδ) | [21] |
| Quinolone | Idelalisib | PI3Kδ | - | [22] |
| Pyrimidine | SAR260301 | PI3Kβ/δ | 23 (PI3Kβ), 469 (PI3Kδ) | [23] |
| Thiazole | BYL719 | PI3Kα/δ | 5 (PI3Kα), 290 (PI3Kδ) | [23] |
The pyrazolo[1,5-a]pyrimidine CPL302415 demonstrates potent and selective inhibition of PI3Kδ, highlighting the adaptability of this scaffold for targeting different kinase subfamilies.[20]
Key Signaling Pathways Targeted by Pyrazolo[1,5-a]pyrimidine Inhibitors
Understanding the signaling context of a kinase target is paramount for rational drug design and for predicting the biological consequences of its inhibition. The following diagrams, generated using DOT language, illustrate the key signaling pathways regulated by TRK, CDK2, Pim-1, and PI3Kδ.
References
- 1. TRKA Kinase Enzyme System Application Note [worldwide.promega.com]
- 2. promega.es [promega.es]
- 3. promega.com [promega.com]
- 4. PI3K (p110δ/p85α) Protocol [promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cdk2/Cyclin E Kinase Enzyme Activity Assay Kit [discoverx.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of PI3Kγ selective inhibitors: the strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. oncotarget.com [oncotarget.com]
- 23. promega.com [promega.com]
A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine-Based PI3Kδ Inhibitors for Autoimmune and Inflammatory Diseases
Introduction: The Rationale for Selectively Targeting PI3Kδ
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of essential cellular functions, including proliferation, survival, and metabolism.[1] Within the Class I PI3K family, the delta (δ) isoform is predominantly expressed in leukocytes, where it plays a central role in the development, activation, and function of immune cells, particularly B cells.[2][3][4][5] Overactivity of the PI3Kδ pathway is a known driver of B-cell malignancies and various autoimmune and inflammatory disorders, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[6][7][8][9] This restricted expression profile makes PI3Kδ an attractive therapeutic target, as selective inhibition promises to modulate aberrant immune responses while minimizing the off-target effects associated with pan-PI3K inhibitors that can lead to toxicities like hyperglycemia and gastrointestinal issues.[1][8]
The pyrazolo[1,5-a]pyrimidine scaffold has recently emerged as a highly promising chemical foundation for developing a new generation of potent and exquisitely selective PI3Kδ inhibitors.[6][10][11][12] This guide provides a detailed head-to-head comparison of lead compounds from this novel series, benchmarking their performance against other well-characterized PI3Kδ inhibitors. We will delve into the biochemical potency, isoform selectivity, and cellular activity, supported by detailed experimental protocols to provide researchers and drug development professionals with a comprehensive resource for evaluating these next-generation immunomodulatory agents.
The PI3Kδ Signaling Axis in B-Lymphocytes
Upon antigen binding to the B-cell receptor (BCR), or stimulation by co-receptors (like CD19) and cytokine receptors, PI3Kδ is recruited to the plasma membrane.[13][14] There, it catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][15] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, leading to the activation of downstream signaling cascades, most notably the Akt/mTOR pathway, which is essential for B-cell survival, proliferation, and differentiation.[3][5][14] Selective PI3Kδ inhibitors act by competing with ATP in the kinase domain of the p110δ catalytic subunit, thereby blocking the production of PIP3 and shutting down this entire signaling cascade.
Head-to-Head Performance Analysis
Here, we compare two lead candidates from the pyrazolo[1,5-a]pyrimidine series, CPL302415 and CPL302253 , with the well-studied selective PI3Kδ inhibitor AMG319 and the tool compound IC87114 .
Part 1: Biochemical Potency and Isoform Selectivity
The primary determinant of a successful targeted inhibitor is its ability to potently inhibit the intended target while sparing other related proteins. For PI3Kδ inhibitors, selectivity against the ubiquitously expressed PI3Kα and PI3Kβ isoforms is crucial to avoid toxicities associated with disrupting fundamental cellular processes like glucose metabolism.
The data presented below were generated using homogenous time-resolved fluorescence (HTRF) or similar biochemical kinase assays, which measure the direct enzymatic activity of purified PI3K isoforms.
Table 1: Biochemical Potency (IC50, nM) and Selectivity Profile
| Inhibitor | Scaffold | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | α/δ Ratio | β/δ Ratio | γ/δ Ratio | Reference(s) |
|---|---|---|---|---|---|---|---|---|---|
| CPL302415 | Pyrazolo[1,5-a]pyrimidine | 18 | 1,422 | >25,000 | 16,902 | 79x | >1415x | 939x | [6][12][16] |
| CPL302253 | Pyrazolo[1,5-a]pyrimidine | 2.8 | >1000 | >1000 | >1000 | >357x | >357x | >357x | [10][12][17][18] |
| AMG319 | Quinoline | 18 | >1000 | >1000 | 855 | >55x | >55x | 47x | [19][20] |
| IC87114 | Quinazolinone | 500 | >100,000 | 75,000 | 29,000 | >200x | 150x | 58x |[21][22][23] |
Expert Analysis: The pyrazolo[1,5-a]pyrimidine series demonstrates exceptional potency and selectivity. CPL302253 stands out with a single-digit nanomolar IC50 for PI3Kδ (2.8 nM), making it one of the most potent inhibitors described.[17][18] Its sibling compound, CPL302415 , while equipotent to AMG319 at 18 nM, showcases a remarkable selectivity profile, particularly against the PI3Kβ isoform (>1415-fold), which is significantly higher than that of the benchmark compounds.[6][16] This high degree of selectivity is a critical feature, suggesting a potentially wider therapeutic window and a lower risk of off-isoform toxicities. The older tool compound, IC87114, is substantially less potent, reinforcing its primary use as a research chemical rather than a clinical candidate.[21][22]
Part 2: Cellular Activity and Functional Impact
To be therapeutically relevant, biochemical potency must translate into functional effects in a cellular context. Key measures of PI3Kδ inhibitor efficacy in immune cells include the inhibition of downstream signaling (pAkt), suppression of B-cell proliferation, and reduction of inflammatory mediator release.
Table 2: Comparative Cellular Activity
| Inhibitor | Assay | Cell Type | Endpoint | Result (IC50) | Reference(s) |
|---|---|---|---|---|---|
| Seletalisib * | pAkt Inhibition | Ramos B-cells | AKT Phosphorylation | Potent Blockade | [2] |
| B-cell Proliferation | Human B-cells | Proliferation | Inhibition | [2][24] | |
| Basophil Degranulation | Human Whole Blood | CD69 Expression | Inhibition | [2][24] | |
| AMG319 | pAkt Inhibition | Transgenic (IgMm) Mice B-cells | In vivo pAkt | 1.9 nM | [20] |
| B-cell Proliferation | Human B-cells | Anti-IgM/CD40L induced | 8.6 nM | [20] | |
| IC87114 | pAkt Inhibition | Human AML cells | Flt-3 stimulated pAkt | Inhibition at 10 µM | [21] |
| Chemotaxis | Human Neutrophils | fMLP-stimulated movement | Potent Inhibition | [21][23] |
| | T-cell Proliferation | Murine CD4+ T-cells | Anti-CD3 stimulated | Inhibition |[21] |
Note: Specific cellular IC50 values for the CPL compounds are not publicly available, but their high biochemical potency strongly implies efficacy in cellular assays. Seletalisib, another potent PI3Kδ inhibitor (IC50 = 12 nM), is included to illustrate the typical functional outcomes.[2][24]
Expert Analysis: The data for established inhibitors like AMG319 and Seletalisib confirm that potent biochemical inhibition of PI3Kδ effectively translates to the suppression of key immune cell functions. AMG319 demonstrates nanomolar potency in inhibiting both downstream Akt signaling and B-cell proliferation.[20] Seletalisib shows a broad inhibitory profile across B-cells, T-cells, and basophils, consistent with the central role of PI3Kδ in these lineages.[2][24] IC87114, while requiring higher concentrations, effectively blocks PI3Kδ-dependent processes like neutrophil chemotaxis and T-cell proliferation, validating the pathway's role in these functions.[21][25] Given the superior biochemical potency and selectivity of CPL302253 and CPL302415, it is highly probable that they would exhibit robust, if not superior, efficacy in these cellular functional assays.
Detailed Experimental Methodologies
The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. Below are step-by-step methodologies for key assays used to characterize PI3Kδ inhibitors.
Protocol 1: Biochemical PI3K Isoform Selectivity Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Adapta™ Universal Kinase Assay, to determine inhibitor IC50 values.[26] The assay measures the generation of ADP, a universal product of kinase reactions.
Step-by-Step Methodology:
-
Compound Plating: Create a 10-point serial dilution series of the test inhibitor (e.g., CPL302415) in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a low-volume 384-well assay plate.
-
Enzyme/Substrate Addition: Prepare a master mix containing the reaction buffer, purified recombinant human PI3Kδ enzyme, and the lipid substrate (PIP2). Dispense this mix into the wells containing the compound.
-
Initiate Reaction: Prepare a solution of ATP in the reaction buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive binding results.
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing EDTA, a Europium-labeled antibody that recognizes ADP, and an Alexa Fluor® 647-labeled ADP tracer.
-
Signal Reading: After a final incubation period (e.g., 30-60 minutes), read the plate on an HTRF-compatible microplate reader. The Europium donor is excited, and if ADP has been produced, the antibody-tracer complex comes into proximity, allowing energy transfer to the Alexa Fluor® acceptor.
-
Data Analysis: The TR-FRET signal is calculated as the ratio of acceptor to donor emission. These ratios are plotted against the logarithm of inhibitor concentration and fitted using a non-linear regression model to calculate the IC50 value. The entire process is repeated for PI3Kα, β, and γ isoforms to determine the selectivity profile.
Protocol 2: Cellular pAkt Inhibition Assay (Western Blot)
This assay validates target engagement in a cellular environment by measuring the phosphorylation of Akt, a direct downstream effector of PI3K signaling.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate a B-cell line (e.g., Ramos cells, which have constitutive BCR signaling) in appropriate media. Pre-incubate the cells with serial dilutions of the PI3Kδ inhibitor for 1-2 hours.
-
Pathway Stimulation: Activate the PI3Kδ pathway by adding a stimulating agent, such as anti-IgM antibody, for a short period (e.g., 10 minutes).
-
Cell Lysis: Immediately stop the stimulation by placing the plate on ice and lysing the cells with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate them by size via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., at Serine 473). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Normalization and Analysis: Strip the membrane and re-probe with an antibody for total Akt as a loading control. Use densitometry software to quantify the intensity of the p-Akt and total Akt bands. The ratio of p-Akt to total Akt is calculated to determine the degree of inhibition at each compound concentration.
Conclusion and Future Directions
The head-to-head comparison reveals that the pyrazolo[1,5-a]pyrimidine scaffold is a highly promising platform for the development of next-generation PI3Kδ inhibitors. Compounds CPL302253 and CPL302415 exhibit outstanding biochemical potency and, critically, a superior isoform selectivity profile compared to earlier-generation inhibitors.[6][10][12][16] This enhanced selectivity, particularly against PI3Kβ, is a key differentiator that may translate to an improved safety profile in clinical settings.
While direct comparative cellular and in vivo data for the CPL-series compounds are not yet widely published, their biochemical advantages strongly suggest they will be highly effective at modulating immune cell function. Their therapeutic potential is significant, not only for B-cell malignancies but also for a wide range of autoimmune and inflammatory conditions where PI3Kδ is a key disease driver, such as SLE, RA, and multiple sclerosis.[7][25][27] Further preclinical and clinical investigation of these pyrazolo[1,5-a]pyrimidine-based inhibitors is clearly warranted to fully characterize their therapeutic utility.
References
- 1. benchchem.com [benchchem.com]
- 2. Seletalisib: Characterization of a Novel, Potent, and Selective Inhibitor of PI3K δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K Signaling in B Cell and T Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives [mdpi.com]
- 7. The Therapeutic Potential for PI3K Inhibitors in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure [mdpi.com]
- 16. celonpharma.com [celonpharma.com]
- 17. Design, Synthesis, and Development of pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I-Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AMG319 (ACP-319) | PI3Kδ inhibitor | CAS 1608125-21-8 | Buy AMG319 (ACP-319) from Supplier InvivoChem [invivochem.com]
- 20. selleckchem.com [selleckchem.com]
- 21. selleckchem.com [selleckchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. caymanchem.com [caymanchem.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Inhibition of phosphoinositide 3-kinase delta attenuates experimental autoimmune encephalomyelitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. Novel class of PI3Kδ inhibitors shows efficacy in multiple sclerosis models | BioWorld [bioworld.com]
A Senior Application Scientist's Guide to Selectivity Profiling of Pyrazolo[1,5-a]pyrimidine Inhibitors Against a Kinase Panel
Introduction: The Strategic Imperative of Kinase Selectivity
In the landscape of modern drug discovery, particularly in oncology, protein kinases remain premier therapeutic targets. Their role as central regulators of cellular signaling is undisputed, and their dysregulation is a hallmark of numerous diseases.[1][2] The Pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, a foundational structure renowned for yielding potent and selective kinase inhibitors.[1] This is largely due to its ability to mimic ATP and effectively interact with the ATP-binding pocket of a wide range of kinases.[3]
However, potency without selectivity is a double-edged sword. The human kinome is vast, and unintended inhibition of off-target kinases can lead to significant toxicity and adverse effects.[2] Therefore, the rigorous, empirical determination of a compound's selectivity profile is not merely a characterization step but a cornerstone of any successful kinase inhibitor program.
This guide provides an in-depth, experience-driven framework for designing, executing, and interpreting kinase selectivity profiling studies for novel Pyrazolo[1,5-a]pyrimidine inhibitors. We will move beyond rote protocols to explore the causal logic behind experimental choices, ensuring the generation of robust, decision-driving data.
Part 1: Foundational Principles of a Profiling Campaign
The goal of selectivity profiling is to understand the interaction landscape of an inhibitor across a representative portion of the kinome. This process is critical for building a comprehensive Structure-Activity Relationship (SAR) and guiding the optimization of lead compounds.[2][3] Derivatives of the Pyrazolo[1,5-a]pyrimidine scaffold have been developed to target a diverse array of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Checkpoint Kinase 1 (CHK1), and Casein Kinase 2 (CK2), underscoring the scaffold's versatility and the necessity of broad profiling.[4][5][6][7]
The Rationale for Panel-Based Screening
A panel-based approach provides a bird's-eye view of a compound's activity. The rationale is threefold:
-
Confirm On-Target Potency: Validate high-affinity binding to the intended target kinase(s).
-
Identify Off-Target Liabilities: Proactively uncover potential sources of toxicity by identifying unintended, high-potency interactions.
-
Discover Repurposing Opportunities: Occasionally, a screen reveals potent activity against an unexpected kinase, opening new therapeutic avenues.
Commercial vendors offer a wide array of panels, from broad, kinome-wide screens encompassing over 400 kinases to smaller, more focused panels targeting specific families like CDKs or tyrosine kinases.[8][9][10] The choice of panel is dictated by the program's stage; early-stage discovery often benefits from the broadest possible screen to fully map the scaffold's potential.
Experimental Workflow: A Strategic Overview
The journey from a synthesized compound to an actionable selectivity profile follows a well-defined, multi-stage process. Each stage requires careful consideration of key variables to ensure data integrity.
Caption: High-level workflow for kinase selectivity profiling.
Part 2: Core Methodology - A Self-Validating Biochemical Assay
While numerous assay formats exist (e.g., fluorescence, luminescence), radiometric assays remain a gold standard for their direct measurement of substrate phosphorylation and low rates of compound interference.[8][10] The following protocol describes a representative radiometric filter-binding assay, a robust method for determining inhibitor potency.
Detailed Protocol: ³³P-ATP Radiometric Kinase Assay
This protocol is designed as a self-validating system, incorporating essential controls to ensure the reliability of the generated data.
Objective: To determine the concentration at which a Pyrazolo[1,5-a]pyrimidine inhibitor reduces the activity of a specific kinase by 50% (IC₅₀).
Materials:
-
Purified, active kinase enzyme.
-
Specific peptide or protein substrate.
-
Assay Buffer (e.g., HEPES-based buffer with MgCl₂, Brij-35, DTT).
-
γ-³³P-ATP (radiolabeled).
-
Non-radiolabeled ATP.
-
Test Inhibitor (10 mM stock in 100% DMSO).
-
Stop Solution (e.g., Phosphoric Acid).
-
Filter plates (e.g., phosphocellulose or glass fiber).
-
Microplate scintillation counter.
Procedure:
-
Compound Plating:
-
Perform a serial dilution of the test inhibitor in 100% DMSO to create a 10-point concentration gradient (e.g., from 1 mM down to 50 nM).
-
Transfer a small volume (e.g., 1 µL) of each concentration into the wells of a 96-well assay plate.
-
Control Wells: Prepare wells with DMSO only (0% inhibition, high signal) and wells with a known, potent inhibitor for the target kinase (100% inhibition, low signal).
-
-
Enzyme & Substrate Preparation:
-
Prepare a master mix containing the kinase and its specific substrate diluted in assay buffer. The concentration of the enzyme should be optimized to ensure the reaction proceeds in the linear range (typically <20% substrate turnover).
-
-
Reaction Initiation:
-
Add the enzyme/substrate master mix to all wells of the assay plate.
-
Allow the plate to incubate for a brief pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution by mixing non-radiolabeled ATP with γ-³³P-ATP.
-
Causality Check: The final ATP concentration is critical. For selectivity profiling, it should be set at or near the apparent Michaelis-Menten constant (Kₘ,ₐₚₚ) for each individual kinase.[8] This ensures that the measured IC₅₀ value is a close approximation of the inhibitor's intrinsic binding affinity (Kᵢ), allowing for a more equitable comparison of potency across different kinases which may have vastly different ATP affinities.[11]
-
Initiate the kinase reaction by adding the ATP mixture to all wells.
-
-
Reaction Quenching & Substrate Capture:
-
Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding the Stop Solution.
-
Transfer the contents of each well to a filter plate. The phosphorylated substrate will bind to the filter membrane, while the un-incorporated γ-³³P-ATP will flow through.
-
Wash the filter plate multiple times with a wash solution (e.g., dilute phosphoric acid) to remove all unbound radioactivity.
-
-
Signal Detection & Analysis:
-
Dry the filter plate completely.
-
Add scintillant to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO-only controls.
-
Plot percent inhibition versus inhibitor concentration (log-transformed) and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
-
Part 3: Data Presentation and Authoritative Interpretation
The output of a kinase panel screen is a large dataset. Effective visualization and interpretation are key to extracting meaningful insights.
Quantitative Data Summary
Below is a hypothetical but representative dataset for two Pyrazolo[1,5-a]pyrimidine compounds profiled against a small, focused kinase panel. IC₅₀ values are reported in nanomolars (nM).
| Kinase Target | Kinase Family | Compound A (IC₅₀, nM) | Compound B (IC₅₀, nM) |
| CDK2 | CMGC | 15 | 1,250 |
| CDK9 | CMGC | 250 | 25 |
| CDK1 | CMGC | 350 | 1,800 |
| GSK3β | CMGC | >10,000 | 8,500 |
| CHK1 | CAMK | >10,000 | >10,000 |
| PIM1 | CAMK | 850 | 4,200 |
| TRKA | TK | 5,600 | >10,000 |
| EGFR | TK | >10,000 | >10,000 |
Interpretation with an Expert Eye
-
Potency & Selectivity: Compound A is a potent inhibitor of CDK2 (IC₅₀ = 15 nM).[6][13] Its selectivity over CDK9 is approximately 17-fold (250 nM / 15 nM). It shows weak activity against PIM1 and TRKA and is inactive against the other kinases tested. This suggests a relatively selective profile centered on CDK2.
-
Alternative Profile: Compound B is a potent inhibitor of CDK9 (IC₅₀ = 25 nM).[14] It demonstrates high selectivity against CDK2 (>40-fold) and is largely inactive against other kinases on the panel.
-
Actionable Insights: Based on this data, a medicinal chemist would conclude that Compound A is a strong lead for a CDK2-dependent cancer indication. Conversely, Compound B is a promising starting point for indications where CDK9-mediated transcriptional regulation is a key driver of disease. The high selectivity of both compounds against kinases from other families (e.g., TK, CAMK) is a highly desirable feature, reducing the risk of off-target effects.[2]
Contextualizing Inhibition: The CDK2 Signaling Pathway
To fully appreciate the impact of a selective inhibitor, it is essential to understand its place within the broader cellular machinery. CDK2 is a critical regulator of the cell cycle, specifically the G1/S phase transition. Its inhibition by a compound like Compound A would be expected to cause cell cycle arrest.
Caption: Simplified CDK2 pathway in G1/S cell cycle transition.
Conclusion: From Data to Discovery
The Pyrazolo[1,5-a]pyrimidine scaffold is a powerful tool in the medicinal chemist's arsenal for developing novel kinase inhibitors. However, the ultimate success of these compounds hinges on a thorough understanding of their selectivity. This guide has outlined a robust, scientifically-grounded approach to generating and interpreting selectivity data. By combining carefully controlled biochemical assays with a deep understanding of kinase biology, researchers can effectively navigate the complexities of the kinome, identify compounds with the highest potential for therapeutic success, and accelerate the journey from the laboratory bench to clinical impact.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assayquant.com [assayquant.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Pyrazolo[1,5-a]pyrimidine Compounds in Kinase Inhibition
The Pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its remarkable versatility in targeting a vast array of protein kinases.[1][2] Its fused, rigid heterocyclic system is an effective mimic of the adenine ring of ATP, enabling it to competitively bind the highly conserved hinge region of the kinase ATP-binding pocket.[3] This inherent bioisosterism is both its strength and its Achilles' heel. While it provides a robust foundation for developing potent inhibitors against oncogenic kinases like Trk, Pim-1, PI3Kδ, and EGFR, it also presents a significant challenge: managing cross-reactivity and off-target effects.[4][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to strategically assess and interpret the cross-reactivity profiles of novel Pyrazolo[1,5-a]pyrimidine-based inhibitors. We will move beyond simple data reporting to explain the causality behind experimental choices, offering a self-validating workflow designed to build a robust and reliable selectivity profile for any lead compound.
Section 1: The Rationale for a Tiered Selectivity Assessment
Off-target activity is a primary driver of both unexpected toxicity and potential polypharmacology (efficacious multi-target engagement).[4] For ATP-competitive scaffolds like Pyrazolo[1,5-a]pyrimidine, assuming selectivity is a high-risk strategy. The similarities across the ~500-member human kinome make a certain degree of cross-reactivity almost inevitable.[7] Therefore, a multi-stage, increasingly complex screening cascade is not merely best practice; it is essential for de-risking a drug discovery program.
The logic is to use broad, cost-effective assays to cast a wide net initially, followed by more physiologically relevant and resource-intensive assays to validate the initial findings and understand their cellular impact. This tiered approach ensures that decisions to advance a compound are based on a holistic and validated dataset.
Section 2: Comparative Selectivity Data of Pyrazolo[1,5-a]pyrimidines
The substitutions around the Pyrazolo[1,5-a]pyrimidine core are critical determinants of both potency and selectivity.[2] Modifications at the C3, C5, and C7 positions can be strategically employed to exploit subtle differences between kinase ATP-binding sites, moving a compound from a promiscuous scaffold hit to a selective lead.[2] For example, adding a morpholine group has been shown to improve selectivity by reducing off-target effects in Trk inhibitors.[8] Similarly, developing PI3Kδ inhibitors has shown that targeting an affinity pocket with an indole group at the C5 position can confer significant selectivity over other PI3K isoforms.[9]
The following tables present representative data, synthesized from published findings, to illustrate how different substitution patterns impact selectivity profiles.
Table 1: Broad Kinome Selectivity Profile of Representative Compounds
| Compound ID | Primary Target | Primary Target IC50 (nM) | Selectivity Score (S10 @ 1µM)* | Key Off-Targets (>75% Inhibition @ 1µM) | Reference Scaffold |
| PZP-PIM-01 | Pim-1 | 8 | 0.02 (3/119) | Flt-3, JAK2 | Pim-1 Inhibitor[6] |
| PZP-TRK-01 | TrkA | 2 | 0.05 (5/100) | TrkB, TrkC, ROS1, ALK | Trk Inhibitor[5][8] |
| PZP-PI3K-01 | PI3Kδ | 3 | 0.01 (1/100) | None significant | PI3Kδ Inhibitor[9][10] |
| PZP-Scaffold | (Generic) | >1000 | 0.25 (25/100) | Multiple CDKs, SRC family, etc. | General Kinase Scaffold[11] |
*Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested at a 1µM concentration. A lower score indicates higher selectivity.
Table 2: Comparative Isoform Selectivity of a Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor
| Compound ID | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (Fold) α/δ | Selectivity (Fold) β/δ | Selectivity (Fold) γ/δ |
| CPL302253 | 2.8 | >1000 | >1000 | >1000 | >357 | >357 | >357 |
Data adapted from studies on selective PI3Kδ inhibitors.[9][10]
This isoform-specific data is crucial. While a compound may appear clean on a broad kinome panel, significant cross-reactivity within a closely related subfamily can lead to undesired biological consequences. The PI3K/AKT pathway, for instance, is a central node in cell signaling, and non-selective inhibition can have widespread effects.
Section 3: Key Experimental Protocols
Trustworthy data is built on robust and well-controlled experimental design. The following protocols outline the core methodologies for Tier 1 (Biochemical) and Tier 2 (Cellular) assessments.
Protocol 1: Broad-Panel Kinase Screen (Biochemical)
Principle: This assay quantifies the ability of a test compound to compete with a known, immobilized ligand for the ATP-binding site of a large number of kinases. The amount of kinase bound to the solid support is measured, providing a direct readout of inhibitory activity. This method is high-throughput and provides a comprehensive overview of a compound's selectivity.[12]
Methodology:
-
Preparation: A library of human kinases, individually tagged (e.g., with DNA), is prepared. The test compound is serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA) to create a concentration gradient (e.g., 10 µM to 1 nM).
-
Binding Reaction: In a multi-well plate, each kinase is incubated with the test compound and an immobilized, broad-spectrum kinase ligand (e.g., affixed to sepharose beads).
-
Causality Check: The choice of an ATP-competitive immobilized ligand is critical, as it ensures the assay specifically probes inhibitors targeting the ATP pocket, which is the intended mechanism for this scaffold.[3]
-
-
Equilibration & Separation: The reaction is allowed to equilibrate (typically 1-2 hours at room temperature). The solid support (beads) is then washed to remove any unbound kinase.
-
Quantification: The amount of kinase remaining bound to the beads is quantified. For DNA-tagged kinases, qPCR is a highly sensitive method.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO vehicle control. The results are expressed as "% Inhibition" or used to calculate a dissociation constant (Kd).
-
Self-Validation: Including a known clinical inhibitor (e.g., Imatinib) as a positive control helps validate the assay run and provides a benchmark for promiscuity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) (Cellular Target Engagement)
Principle: This method validates that a compound binds to its intended target within the complex environment of a living cell. The binding of a ligand (the inhibitor) stabilizes the target protein, leading to an increase in its melting temperature. This change can be measured by heating cell lysates and quantifying the amount of soluble protein remaining.[13]
Methodology:
-
Cell Treatment: Culture the relevant cell line (e.g., a cancer line overexpressing the target kinase) to ~80% confluency. Treat cells with the test compound at various concentrations (e.g., 10x the biochemical IC50) or a vehicle control (DMSO) for 1-2 hours.
-
Cell Harvest & Lysis: Harvest the cells and resuspend them in a lysis buffer. It is crucial to use a method that preserves protein integrity, such as freeze-thaw cycles.
-
Thermal Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.
-
Causality Check: This heating step is the core of the assay. Unbound proteins will denature and precipitate at their characteristic melting temperature (Tm), while ligand-bound proteins will remain soluble at higher temperatures.
-
-
Separation of Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody via Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature for both the vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement. The magnitude of the shift can be correlated with compound potency.
-
Self-Validation: Running a parallel experiment with a known off-target protein (identified in the biochemical screen) is essential. A lack of a thermal shift for the off-target protein provides strong evidence of selective engagement in the cellular context.
-
Section 4: Conclusion and Future Directions
The Pyrazolo[1,5-a]pyrimidine scaffold will undoubtedly continue to be a valuable starting point for the development of novel kinase inhibitors.[14] However, the success of these endeavors hinges on a rigorous and intellectually honest assessment of their cross-reactivity. Challenges such as acquired drug resistance and off-target toxicity persist and must be addressed through intelligent library design and comprehensive profiling.[2][4]
Future efforts should focus on integrating structural biology with selectivity data to build predictive models. Understanding why a particular substitution enhances selectivity for one kinase while diminishing it for another at the atomic level will accelerate the design of next-generation compounds with superior safety and efficacy profiles. By adhering to the systematic, multi-tiered approach outlined in this guide, researchers can confidently identify and optimize Pyrazolo[1,5-a]pyrimidine derivatives, transforming a privileged scaffold into a truly privileged therapeutic.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. login.medscape.com [login.medscape.com]
A Senior Application Scientist's Guide to Benchmarking New Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone in medicinal chemistry, particularly in the development of protein kinase inhibitors for targeted cancer therapy.[1][2] Its versatile structure, which can be extensively modified, has led to the development of potent and selective inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Tropomyosin Receptor Kinases (Trks).[3][4][5] In fact, two of the three FDA-approved drugs for NTRK fusion cancers are based on this privileged scaffold.[3][6]
As new derivatives are synthesized, a rigorous, systematic benchmarking process against established inhibitors is paramount. This guide provides a comprehensive framework for this evaluation, grounded in scientific integrity and field-proven insights. We will detail the critical assays and workflows required to build a robust data package, enabling an objective comparison of novel compounds against known alternatives.
Section 1: The Benchmarking Workflow: A Triaged Approach
A successful benchmarking campaign is not a random collection of experiments but a structured, tiered approach. The goal is to efficiently identify promising candidates while deprioritizing less viable ones. This workflow ensures that resource-intensive cellular and in vivo studies are reserved for compounds with the most promising biochemical profiles.
Here, we will use a hypothetical new Pyrazolo[1,5-a]pyrimidine derivative, PzP-New , targeting CDK2, and benchmark it against the known CDK inhibitor, Roscovitine .[7]
Section 2: Tier 1 - Foundational Biochemical Profiling
The initial tier focuses on the direct interaction between the inhibitor and its purified target kinase. The primary goals are to determine potency, understand the mechanism of inhibition, and assess selectivity across the kinome.
In Vitro Potency (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is the cornerstone metric for potency. It quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A variety of robust assay formats are available, with Homogeneous Time-Resolved Fluorescence (HTRF) being a popular choice due to its sensitivity and resistance to compound interference.[8][9][10][11]
Comparative Data Summary: PzP-New vs. Roscovitine
| Compound | Target Kinase | IC50 (nM) | Assay Format |
| PzP-New | CDK2/Cyclin A | 85 | HTRF KinEASE |
| Roscovitine | CDK2/Cyclin A | 240[7] | Radiometric |
| PzP-New | CDK7/Cyclin H | 1,200 | HTRF KinEASE |
| Roscovitine | CDK7/Cyclin H | 510[7] | Radiometric |
| PzP-New | CDK9/Cyclin T1 | >10,000 | HTRF KinEASE |
| Roscovitine | CDK9/Cyclin T1 | 1,600 | Radiometric |
Protocol: HTRF® KinEASE for CDK2 IC50 Determination
-
Causality: This protocol measures the phosphorylation of a generic biotinylated substrate peptide by the CDK2/Cyclin A enzyme. The detection system uses a europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the signal.[10]
-
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of PzP-New and Roscovitine (positive control) in a 384-well low-volume plate. Typically, an 11-point, 1:3 dilution series starting from 100 µM is appropriate. Include DMSO-only wells for 0% inhibition (high signal) and wells without enzyme for 100% inhibition (background) controls.
-
Enzyme/Substrate Mix Preparation: Prepare a master mix containing recombinant CDK2/Cyclin A enzyme and the biotinylated STK-S2 substrate peptide in kinase buffer. The enzyme concentration should be pre-determined to yield approximately 50-80% of the maximum assay signal (often the EC80).
-
Kinase Reaction: Add the enzyme/substrate mix to the compound plate. Mix gently and incubate at room temperature for the pre-determined reaction time (e.g., 60 minutes). The incubation time is critical; it must be within the linear phase of the enzymatic reaction.
-
ATP Addition: Prepare an ATP solution in kinase buffer at a concentration equal to its Km for the enzyme. Add this solution to all wells to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add the HTRF detection mix containing Eu3+-cryptate anti-phospho antibody and Streptavidin-XL665. Incubate for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Analysis: Calculate the emission ratio (665nm / 620nm * 10,000) and normalize the data relative to the 0% and 100% inhibition controls. Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Kinase Selectivity Profiling
High potency is meaningless without selectivity. Off-target inhibition can lead to toxicity and confound experimental results.[12] Profiling against a broad panel of kinases is a critical step to understand the selectivity profile of a new compound.[13][14] Commercial services offer panels of hundreds of kinases.
-
Causality: The goal is to determine the concentration at which the compound inhibits other kinases. A common primary screen is performed at a single high concentration (e.g., 1 or 10 µM). Hits (e.g., >70% inhibition) are then followed up with full IC50 dose-response curves to confirm off-target activity.[12]
Data Interpretation: Selectivity can be quantified using metrics like the Selectivity Score (S-Score) , which divides the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-Score indicates higher selectivity.
Comparative Data Summary: Selectivity at 1 µM
| Compound | Kinases Tested | Kinases Inhibited >90% | S-Score (S(90)) | Key Off-Targets (IC50, nM) |
| PzP-New | 403 | 4 | 0.01 | CDK5 (150), GSK3b (850) |
| Roscovitine | 403 | 12 | 0.03 | CDK5 (160), DYRK1A (950) |
Section 3: Tier 2 - Cellular Activity and Target Validation
Demonstrating biochemical potency is the first step. The second, more challenging step is to prove that the compound can enter a cell, engage its intended target, and elicit the desired biological response.
Cellular Target Engagement
Does the compound bind to its target in the complex environment of a living cell? Assays like the NanoBRET™ Target Engagement (TE) assay provide a quantitative answer.[15][16][17]
-
Causality: The NanoBRET assay uses bioluminescence resonance energy transfer (BRET) to measure compound binding.[16] The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added to the cells. When the tracer is bound to the NanoLuc-kinase fusion, its proximity allows for energy transfer upon addition of the luciferase substrate, generating a BRET signal. A test compound that binds to the kinase will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[17]
Protocol: NanoBRET™ for CDK2 Target Engagement
-
Cell Preparation: Transfect HEK293 cells with a vector encoding the CDK2-NanoLuc® fusion protein and plate in a 96-well assay plate.
-
Compound Treatment: Prepare serial dilutions of PzP-New and Roscovitine. Add the compounds directly to the cells in the assay plate and incubate for 2 hours in a CO2 incubator.
-
Tracer Addition: Add the pre-determined concentration of the CDK2 NanoBRET® tracer to all wells.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (618nm).
-
Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the logarithm of inhibitor concentration and fit the curve to determine the cellular IC50 (the concentration required for 50% target engagement).
Downstream Pathway Inhibition
Inhibiting a kinase should block its signaling output. For CDK2, a key substrate is the Retinoblastoma protein (Rb). Inhibition of CDK2 prevents the phosphorylation of Rb at specific sites (e.g., Ser807/811). This can be measured by Western Blot or quantitative immunoassays.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. domainex.co.uk [domainex.co.uk]
- 11. merckmillipore.com [merckmillipore.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 17. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrazolo[1,5-A]pyrimidine-5,7-diol
For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for ensuring laboratory safety and procedural excellence in handling specialized chemical compounds.
In the dynamic landscape of drug discovery and development, the novel class of pyrazolo[1,5-a]pyrimidine derivatives holds significant promise. As you pioneer new therapeutic frontiers, a deep understanding of the safe handling of these compounds is not just a regulatory requirement, but a cornerstone of scientific integrity and personal safety. This guide provides essential, immediate safety and logistical information for Pyrazolo[1,5-A]pyrimidine-5,7-diol, empowering you to manage this compound with confidence and precision.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough analysis of structurally similar pyrazolo[1,5-a]pyrimidine analogs allows for a robust, precautionary approach to its handling. The guidance herein is synthesized from established safety protocols for related heterocyclic compounds and is designed to be a self-validating system for your laboratory operations.
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds, this compound should be treated as a hazardous substance with the following potential risks[1][2]:
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Serious Eye Irritation: Causes serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
Given its nature as a fine chemical, often in powder form, inhalation of dust particles presents a primary route of exposure. Skin and eye contact are also significant risks during routine laboratory procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Disposable gown over a lab coat | NIOSH-approved N95 or higher-rated respirator |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if handled in a fume hood |
| Accidental Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or coveralls over a lab coat | NIOSH-approved respirator with appropriate cartridges |
Note: Always inspect gloves for any signs of degradation or puncture before use. Contaminated work clothing should not be allowed out of the laboratory and should be decontaminated or disposed of as hazardous waste.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure the integrity of your experiments.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Maintain an accurate inventory of the compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. The work area should be clean and uncluttered.
-
Weighing: Conduct all weighing and handling of the solid compound within a chemical fume hood to control dust. Use a dedicated, clean spatula and weighing paper.
-
Dissolution: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces and equipment.
Workflow Visualization
The following diagram illustrates the critical workflow for safely handling this compound in a laboratory setting.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations. In the absence of specific disposal data, it must be treated as hazardous chemical waste[3].
Waste Segregation and Collection
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, sealed, and clearly labeled hazardous waste container. This includes contaminated weighing paper, gloves, and disposable lab coats.
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof, and labeled container. Do not mix with other solvent wastes unless their compatibility is confirmed[3].
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container[3].
Step-by-Step Disposal Protocol
-
Labeling: Affix a hazardous waste tag to every waste container as soon as the first drop of waste is added. The tag should include the chemical name, accumulation start date, and associated hazards[3].
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel[3].
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Waste Disposal Pathway
The following diagram outlines the procedural flow for the proper disposal of waste generated from handling this compound.
By adhering to these comprehensive safety and handling protocols, you can confidently advance your research with this compound while upholding the highest standards of laboratory safety and environmental stewardship.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
